molecular formula C9H5BrClNO2 B8091723 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one

5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one

Cat. No.: B8091723
M. Wt: 274.50 g/mol
InChI Key: BVGZTVLGRFQCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one is a useful research compound. Its molecular formula is C9H5BrClNO2 and its molecular weight is 274.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-8-chloro-4-hydroxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2/c10-4-1-2-5(11)9-8(4)6(13)3-7(14)12-9/h1-3H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGZTVLGRFQCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CC(=O)NC2=C1Cl)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Halogenated quinolinones represent a privileged scaffold in medicinal chemistry and drug development. Specifically, derivatives of 4-hydroxy-2-quinolones (often indexed by their tautomeric name, 2,4-quinolinediols) exhibit profound biological activities, ranging from antimicrobial efficacy to selective cytotoxicity against multidrug-resistant cancer cell lines[1].

The compound 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one (CAS: 1996052-61-9) is a highly specialized di-halogenated derivative[2]. The strategic placement of the bromine at C5 and chlorine at C8 provides unique steric and electronic properties, making it an invaluable precursor for cross-coupling reactions (via the C5-Br bond) and a potent hydrogen-bond donor/acceptor in target-based drug design. This whitepaper details a robust, self-validating synthetic methodology for this compound, emphasizing the mechanistic causality behind each protocol step.

Retrosynthetic Strategy & Absolute Regiocontrol

The construction of the 4-hydroxy-2-quinolone core relies on a modified Conrad-Limpach approach, utilizing an aniline derivative and a malonic acid dielectrophile[3].

The defining elegance of synthesizing this specific target lies in absolute regiocontrol . In standard quinolone syntheses using meta-substituted anilines, electrophilic cyclization typically yields a mixture of regioisomers (e.g., 5-substituted vs. 7-substituted quinolones)[4]. However, by selecting 5-bromo-2-chloroaniline as the starting material, the ortho-position (C2 of the aniline) is sterically and electronically blocked by the chlorine atom. Consequently, the intramolecular Friedel-Crafts-type acylation is forced exclusively to the C6 position of the aniline ring, yielding a single, pure regioisomer.

Pathway A 5-Bromo-2-chloroaniline (Regiocontrol Anchor) C Nucleophilic Acyl Substitution (150 °C, -EtOH) A->C B Diethyl Malonate (C3 Dielectrophile) B->C D Ethyl 3-((5-bromo-2-chlorophenyl)amino) -3-oxopropanoate C->D E Electrophilic Aromatic Substitution (PPA, 130 °C) D->E  Intramolecular  Cyclization F 5-Bromo-8-chloro-2-hydroxyquinolin -4(1H)-one E->F

Figure 1: Retrosynthetic workflow and forward mechanistic pathway.

Experimental Methodology (Self-Validating Protocol)

The following protocol is designed as a self-validating system. Each step includes specific observable milestones to ensure reaction fidelity without requiring immediate LC-MS confirmation.

Step 3.1: Synthesis of the Intermediate Amide

Objective: Form ethyl 3-((5-bromo-2-chlorophenyl)amino)-3-oxopropanoate via transamidation.

  • Setup: In a 100 mL round-bottom flask equipped with a short-path distillation head, combine 5-bromo-2-chloroaniline (1.0 equiv, 10 mmol) and diethyl malonate (3.0 equiv, 30 mmol).

  • Causality of Excess Reagent: Diethyl malonate acts as both the reactant and the solvent, preventing the sublimation of the aniline and buffering the thermal load.

  • Heating: Heat the mixture to 150 °C under an inert argon atmosphere.

  • Equilibrium Driving: Maintain the temperature for 4–6 hours. Validation check: You must observe the distillation of ethanol (~0.6 mL expected). Removing ethanol drives the thermodynamically reversible amidation forward[5].

  • Monitoring: Check via TLC (Hexane:EtOAc 7:3). The starting aniline (

    
    ) should disappear, replaced by a UV-active amide spot (
    
    
    
    ).
  • Workup: Cool to 80 °C and apply a high vacuum to remove the excess diethyl malonate. The resulting crude solid is used directly in the next step.

Step 3.2: Intramolecular Cyclization in Polyphosphoric Acid (PPA)

Objective: Cyclize the intermediate to the target quinolinone.

  • Setup: To the crude intermediate in a robust flask, add Polyphosphoric Acid (PPA) (approx. 10-15 g per gram of intermediate).

  • Causality of Catalyst Choice: PPA is chosen over concentrated

    
     because it acts as a mild Brønsted/Lewis acid and a highly polar solvent. It generates the requisite electrophilic acylium ion without causing oxidative charring or competitive sulfonation of the halogenated aromatic ring[4].
    
  • Reaction: Mechanically stir and heat the viscous mixture to 130 °C for 2 hours.

  • Quenching (Critical Step): While the mixture is still warm (approx. 80 °C), pour it slowly into 200 mL of vigorously stirred crushed ice.

  • Causality of Quench: The ice water hydrolyzes the PPA into water-soluble orthophosphoric acid. The sudden shift in polarity and pH causes the highly insoluble quinolinone product to crash out of solution as a dense precipitate.

  • Purification: Filter the precipitate under a vacuum, wash extensively with distilled water until the filtrate is pH neutral, and wash with cold ethanol to remove unreacted organic impurities. Dry under a vacuum at 60 °C.

Analytical Characterization & Tautomeric Dynamics

When characterizing this compound, researchers must account for lactam-lactim tautomerism. While indexed as 2-hydroxyquinolin-4(1H)-one, the compound exists predominantly as the 4-hydroxyquinolin-2(1H)-one (carbostyril) tautomer in both the solid state and polar aprotic solvents (like DMSO-


) due to the high thermodynamic stability of the amide resonance[4].

The quantitative analytical data summarized below reflects this dominant tautomeric form.

Table 1: Predictive NMR and HRMS Data Summary
Analytical MethodSignal / ValueMultiplicityAssignment & Causality

H NMR (DMSO-

)
11.55 ppmbr sNH / OH: Highly deshielded exchangeable proton of the lactam/enol system.

H NMR
7.72 ppmd (

Hz)
C7-H: Ortho-coupled to C6-H. Deshielded by the adjacent C8-Cl group.

H NMR
7.45 ppmd (

Hz)
C6-H: Ortho-coupled to C7-H.

H NMR
5.95 ppmsC3-H: Vinylic proton. Highly shielded due to the electron-donating effect of the adjacent enol/amine system.

C NMR
162.5, 160.1 ppmCqC2, C4: Carbonyl and enol carbons.

C NMR
122.4, 114.2 ppmCqC8 (C-Cl), C5 (C-Br): Halogenated carbons, identified by characteristic heavy-atom shielding effects.
HRMS (ESI-) m/z 271.9120-[M-H]

calculated for

(Isotopic pattern will show distinct M, M+2, M+4 peaks due to Br/Cl isotopes).

Conclusion

The synthesis of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one exemplifies the power of rational retrosynthetic design. By anchoring the starting material with specific halogen placements, the protocol achieves absolute regiocontrol during the PPA-mediated cyclization. The resulting self-validating workflow ensures high purity and yield, providing researchers with a reliable pathway to generate this critical heterocyclic building block for downstream pharmaceutical applications.

References

  • Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions Arabian Journal of Chemistry URL:[Link][4]

  • Synthesis of 4-quinolones Organic Chemistry Portal URL:[Link][5]

  • Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors PubMed Central (PMC) URL:[Link][1]

  • 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one (Compound Summary) PubChem Database, National Institutes of Health URL:[Link][2]

Sources

Introduction: The Strategic Value of Halogenated Quinolinones in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery of Novel Halogenated Quinolinone Compounds

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic system provides a versatile framework for interacting with a wide array of biological targets. When combined with halogen atoms—a common strategy in drug design—the therapeutic potential of the quinolinone core is significantly amplified. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, improving membrane permeability, and modulating binding affinity through the formation of halogen bonds.

This guide provides a comprehensive overview of the discovery process for novel halogenated quinolinone compounds, from initial synthetic design to preliminary biological evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent chemical class. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore the strategic thinking required to navigate this promising area of research.

Part I: Core Synthesis – Constructing the Quinolinone Framework

The foundation of any novel derivative is the robust synthesis of the core quinolinone ring system. The choice of synthetic route is critical and is often dictated by the desired substitution pattern on the final molecule.

Common Synthetic Pathways

Several classical and modern reactions are employed for this purpose:

  • The Gould-Jacobs Reaction: This is one of the most versatile and widely used methods, particularly for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones). The reaction proceeds by the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization. The choice of a substituted aniline directly translates to substitution on the benzene portion of the quinolinone ring, offering a clear and predictable way to introduce diversity.

  • The Conrad-Limpach-Knorr Synthesis: This pathway involves the reaction of anilines with β-ketoesters. The reaction conditions (temperature) can be tuned to selectively favor the formation of either 4-quinolinones (Conrad-Limpach, higher temperatures) or 2-quinolinones (Knorr, acidic conditions, lower temperatures). This regiochemical control is a key advantage when one isomer is therapeutically preferred over the other.

  • Friedländer Annulation: This method constructs the quinoline ring by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone group. While powerful, its primary utility is for quinolines, but it can be adapted for certain quinolinone syntheses.

The workflow for selecting a core synthetic strategy is often a balance between the availability of starting materials, the desired substitution pattern, and reaction scalability.

Synthesis_Workflow Figure 1. General Workflow for Quinolinone Synthesis cluster_0 Core Synthesis cluster_1 Halogenation Aniline Aniline Condensation Condensation Aniline->Condensation Ketoester Ketoester Ketoester->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Quinolinone_Core Quinolinone_Core Cyclization->Quinolinone_Core Electrophilic_Addition Electrophilic_Addition Quinolinone_Core->Electrophilic_Addition Halogenating_Agent Halogenating_Agent Halogenating_Agent->Electrophilic_Addition Halogenated_Quinolinone Halogenated_Quinolinone Electrophilic_Addition->Halogenated_Quinolinone

Caption: General workflow for synthesizing halogenated quinolinones.

Part II: Strategic Halogenation of the Quinolinone Core

With the quinolinone core in hand, the next crucial phase is the introduction of a halogen atom. This is not a random process; the position and type of halogen are chosen to test specific hypotheses about drug-target interactions. Electrophilic aromatic substitution is the most common method for this transformation.

Choosing the Right Reagent and Conditions

The regioselectivity of halogenation (i.e., which position on the ring the halogen adds to) is governed by the electronic properties of the quinolinone ring. The electron-donating nature of the nitrogen atom and the carbonyl group's influence direct the incoming electrophile.

  • N-Halosuccinimides (NXS): Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are widely used because they are solid, easy to handle, and offer a milder alternative to diatomic halogens (e.g., Br₂). Their reactivity can be tuned by the addition of an acid catalyst.[1][2][3][4]

  • Lewis Acid Catalysis: For less reactive quinolinone systems, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is often required.[5] The catalyst polarizes the halogenating agent, making it a much stronger electrophile.

  • Solvent Choice: The choice of solvent is critical. Inert solvents like dichloromethane (DCM) or acetonitrile are common. For certain substrates, highly acidic media can be used to both activate the halogenating agent and protonate the substrate, altering its reactivity profile.

The table below summarizes common halogenation systems.

Halogenating SystemTarget HalogenTypical SubstrateKey Advantage
NCS in AcetonitrileChlorine (Cl)Activated QuinolinonesMild conditions, good yields
NBS / Lewis Acid (e.g., FeCl₃)Bromine (Br)Deactivated QuinolinonesIncreased electrophilicity for difficult substrates
NIS in Trifluoroacetic AcidIodine (I)Most QuinolinonesPowerful system for iodination

Part III: A Practical Case Study – Synthesis and Characterization

To illustrate the principles discussed, this section provides a detailed, step-by-step protocol for the synthesis of a novel compound: 6-Bromo-2-methyl-1H-quinolin-4-one .

Experimental Protocol: Synthesis of 6-Bromo-2-methyl-1H-quinolin-4-one

Step 1: Synthesis of the Quinolinone Core (Conrad-Limpach)

  • Reaction Setup: To a solution of 4-bromoaniline (1.0 eq) in toluene, add ethyl acetoacetate (1.1 eq).

  • Condensation: Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude intermediate, an enamine.

  • Cyclization: Add the crude enamine to a high-boiling point solvent such as Dowtherm A. Heat the mixture to 250 °C for 30 minutes.[6]

  • Isolation: Cool the mixture to room temperature. The product will precipitate. Collect the solid by vacuum filtration, wash with hexane to remove the solvent, and dry to yield 6-bromo-2-methyl-1H-quinolin-4-one.

Case_Study_Pathway Figure 2. Synthetic Pathway for 6-Bromo-2-methyl-1H-quinolin-4-one Start 4-Bromoaniline Ethyl Acetoacetate Step1 Condensation | Toluene, Reflux Start->Step1 Intermediate Enamine Intermediate Step1->Intermediate Step2 Thermal Cyclization | Dowtherm A, 250°C Intermediate->Step2 Product 6-Bromo-2-methyl-1H-quinolin-4-one Step2->Product

Caption: Case study synthetic pathway.

Characterization Data

A self-validating protocol requires rigorous characterization of the final product. The data below is representative of what would be expected for the target compound.

TechniqueExpected Result
¹H NMR Aromatic protons shifted due to bromine's electron-withdrawing effect. A singlet for the methyl group. A broad singlet for the N-H proton.
¹³C NMR Appearance of a quaternary carbon signal for the C-Br bond. Shifts in aromatic carbon signals consistent with substitution.
Mass Spec (HRMS) A molecular ion peak corresponding to the exact mass of C₁₀H₈BrNO, with the characteristic isotopic pattern for a bromine-containing compound.
Melting Point A sharp, defined melting point, indicating high purity.

Part IV: From Molecule to Medicine – Biological Screening

Once a novel halogenated quinolinone is synthesized and purified, the next step is to assess its biological activity. The choice of assay depends on the therapeutic area of interest. Given the known activities of quinolinones, a common starting point is screening for anticancer or antibacterial effects.[7][8][9][10]

Workflow for Preliminary Anticancer Screening
  • Cell Line Selection: Choose a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Compound Preparation: Prepare stock solutions of the test compound in a suitable solvent like DMSO.

  • Cell Viability Assay (e.g., MTT Assay):

    • Plate the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the halogenated quinolinone for 48-72 hours.

    • Add MTT reagent, which is converted by living cells into a colored formazan product.

    • Solubilize the formazan crystals and measure the absorbance using a plate reader.

  • Data Analysis: Calculate the concentration of the compound that inhibits 50% of cell growth (the IC₅₀ value). A lower IC₅₀ value indicates higher potency.

This initial screen provides crucial data to guide further investigation, including mechanism of action studies and optimization of the chemical structure. The introduction of a halogen can create specific interactions, such as halogen bonds, with target proteins, which can be a key driver of improved potency and selectivity.[11][12][13][14]

Screening_Workflow Figure 3. Workflow for Anticancer Screening Compound Synthesized Compound Treatment Treat cells with serial dilutions Compound->Treatment Cell_Culture Select & Plate Cancer Cell Lines Cell_Culture->Treatment Assay Perform MTT Viability Assay Treatment->Assay Data_Analysis Measure Absorbance Calculate IC50 Assay->Data_Analysis Result Potency Data Data_Analysis->Result

Caption: A typical workflow for preliminary anticancer screening.

Conclusion and Future Directions

The discovery of novel halogenated quinolinones represents a fertile ground for medicinal chemistry. By combining rational synthetic strategies with targeted biological evaluation, researchers can develop new chemical entities with significant therapeutic potential. The strategic placement of halogens is a proven method for optimizing drug-like properties, and as our understanding of halogen bonding and other subtle molecular interactions grows, so too will our ability to design the next generation of quinolinone-based drugs. Future efforts will likely focus on developing more selective and environmentally benign catalytic halogenation methods and exploring the full potential of these compounds against a wider range of diseases.

References

  • Hernandes, M. Z., et al. (2026). Key contemporary considerations for halogens in drug discovery. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Halogenated Quinoline-3-Carbonitriles: A Comparative Analysis of Biological Activity. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
  • Balaram, P. (2019). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC.
  • Organic Chemistry Portal. Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Prakash, G. K. S., et al. (2004). N-Halosuccinimide/BF3-H2O, Efficient Electrophilic Halogenating Systems for Aromatics. Journal of the American Chemical Society.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. Gould–Jacobs reaction.
  • Mori, K., et al. (2019). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. The Journal of Organic Chemistry.
  • Wang, Z. (2024). Recent advances in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NXS).
  • Lu, Y., et al. (2013). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.
  • Hardegger, L. A., et al. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry.
  • Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. PubMed.
  • Majumder, A., et al. Halogenation of aromatic compounds with N-halosuccinimides (NXS) catalysed by d-camphorsulfonic acid-BiCl3. Organic & Biomolecular Chemistry (RSC Publishing).
  • Melander, R. J., et al. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PMC - NIH.
  • Wikipedia. Conrad–Limpach synthesis.
  • Kubanik, M., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics.
  • Aldred, K. J., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI.
  • Stana, A., et al. (2025).
  • University of Florida. (2020).
  • Larock, R. C., & Yue, D.
  • Yorimitsu, H., et al. (2024). Halogenation of aromatic compounds with N-halosuccinimides (NXS) catalysed by d-camphorsulfonic acid-BiCl3. RSC Publishing. [Link]

  • Ahluwalia, V. K., & Parashar, R. K. Gould-Jacobs Reaction.
  • Anno Domini Beats. (2025). Gould-Jacobs Reaction Mechanism. YouTube.
  • Li, X., et al. (2021). Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions. ACS Omega.
  • Cox, F. F., et al. (2019). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones.
  • BenchChem. Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
  • Maiti, S. Selective C‐5 halogenation (Cl/Br) of 8‐hydroxy quinolines under transition metal‐free condition.
  • Wikipedia.
  • Jäkle, F., et al. Electrophilic halogenation of 8-methoxyquinoline. The Journal of Organic Chemistry.

Sources

Technical Evaluation: Preliminary Biological Screening of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the standardized protocols and rationale for the preliminary biological screening of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one (hereafter referred to as BCQ-4 ).

The quinolinone scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various FDA-approved therapeutics (e.g., fluoroquinolones). The specific halogenation pattern of BCQ-4—a bromine at position 5 and a chlorine at position 8—is designed to enhance lipophilicity and metabolic stability, potentially increasing membrane permeability and binding affinity against microbial and oncological targets.

This guide provides a self-validating workflow for assessing BCQ-4 across three critical domains: Antimicrobial Efficacy , Antioxidant Capacity , and In Vitro Cytotoxicity .

Structural Rationale & In Silico Profiling

Before wet-lab screening, it is critical to understand the pharmacophore. BCQ-4 exists in a tautomeric equilibrium between the 4-hydroxy-2-quinolinone and 2-hydroxy-4-quinolinone forms.

Structure-Activity Relationship (SAR)
  • C5-Bromine: Enhances hydrophobic interaction with the binding pockets of DNA gyrase (bacteria) or Topoisomerase II (eukaryotes).

  • C8-Chlorine: Electron-withdrawing group (EWG) that alters the pKa of the adjacent hydroxyl/amine groups, potentially influencing metal chelation (crucial for inhibiting metalloenzymes).

  • 2-Hydroxy/4-Oxo Motif: Acts as a hydrogen bond donor/acceptor pair, essential for base-stacking interactions with DNA.

Solubility & Preparation
  • Solvent: Due to the halogenation, BCQ-4 exhibits low aqueous solubility.

  • Stock Solution Protocol: Dissolve BCQ-4 in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM . Sonicate for 10 minutes at 40°C to ensure complete solubilization.

  • Working Solution: Dilute with culture media. Ensure final DMSO concentration is

    
     to avoid solvent toxicity in biological assays.
    

Antimicrobial Screening (MIC Determination)

The primary application of halogenated quinolinones is antibacterial and antifungal activity. The screening must differentiate between bacteriostatic and bactericidal effects.

Protocol: Broth Microdilution Assay (CLSI Standards)

This protocol determines the Minimum Inhibitory Concentration (MIC) against standard reference strains: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), and Candida albicans (Fungal).

Materials
  • Medium: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride) for visual confirmation of metabolic activity.

  • Positive Control: Ciprofloxacin (Bacteria), Fluconazole (Fungi).

Step-by-Step Workflow
  • Inoculum Prep: Adjust bacterial suspension to

    
     McFarland Standard (
    
    
    
    CFU/mL). Dilute 1:100 in MHB.
  • Plate Setup: Use a 96-well flat-bottom plate.

    • Rows A-H: Serial 2-fold dilutions of BCQ-4 (Range:

      
       to 
      
      
      
      ).
  • Inoculation: Add

    
     of diluted inoculum to each well.
    
  • Incubation:

    
     for 18–24 hours (Bacteria); 
    
    
    
    for 48 hours (Fungi).
  • Readout: Add

    
     Resazurin. Incubate for 2 hours.
    
    • Blue: No growth (Inhibition).

    • Pink/Colorless: Growth (Metabolic reduction of dye).

Visualization: Antimicrobial Screening Logic

The following diagram illustrates the decision matrix for the antimicrobial workflow.

Antimicrobial_Screening Start Compound Solubilization (10mM in DMSO) Dilution Serial Dilution (96-well Plate) Start->Dilution Inoculation Inoculation (0.5 McFarland) Dilution->Inoculation Incubation Incubation (18-24h @ 37°C) Inoculation->Incubation Dye Add Resazurin Dye Incubation->Dye Check Color Change? Dye->Check Result_MIC MIC Defined (Lowest Conc. Blue) Check->Result_MIC Blue (No Growth) Result_Fail No Inhibition (Pink) Check->Result_Fail Pink (Growth) MBC_Test Sub-culture to Agar (MBC Determination) Result_MIC->MBC_Test Verify Bactericidal

Caption: Logic flow for Broth Microdilution Assay using Resazurin indicator to determine MIC and MBC.

Antioxidant Assessment (DPPH Assay)

Halogenated hydroxy-quinolinones often exhibit radical scavenging properties due to the phenolic hydroxyl group. This is relevant for preventing oxidative stress-induced DNA damage.

Protocol: DPPH Radical Scavenging

Principle: The stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) is purple. Upon reduction by a hydrogen donor (BCQ-4), it turns yellow.

  • Reagent: Prepare 0.1 mM DPPH solution in methanol (protect from light).

  • Reaction: Mix

    
     of BCQ-4 (various concentrations) with 
    
    
    
    DPPH solution.
  • Control: Ascorbic acid (Standard).

  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Absorbance at 517 nm .

Calculation:



Cytotoxicity Screening (MTT Assay)

To ensure the compound is not a general toxin, or to evaluate it as an anticancer agent, cytotoxicity against mammalian cells is required.

Target Cell Lines[1][2][3]
  • HepG2: Liver carcinoma (Metabolic toxicity model).

  • HEK293: Human Embryonic Kidney (Normal cell control).

Protocol
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with BCQ-4 (

    
    ) for 48 hours.
    
  • MTT Addition: Add

    
     MTT reagent (5 mg/mL). Incubate 4h.
    
  • Solubilization: Dissolve formazan crystals in DMSO.

  • Quantification: Absorbance at 570 nm .

Visualization: Mechanism of Action (Hypothetical)

Based on the quinolinone scaffold, the likely mechanism involves DNA intercalation or Topoisomerase inhibition.

MOA_Pathway Compound BCQ-4 (Extracellular) Membrane Cell Membrane (Passive Diffusion) Compound->Membrane Nucleus Nucleus Membrane->Nucleus Lipophilicity (Br/Cl) Target Topoisomerase II / DNA Gyrase Nucleus->Target Complex Cleavable Complex Stabilization Target->Complex Binding Damage DSB (Double Strand Breaks) Complex->Damage Accumulation Apoptosis Apoptosis (Cell Death) Damage->Apoptosis Signaling

Caption: Hypothetical Mechanism of Action (MOA) for BCQ-4 involving Topoisomerase inhibition leading to apoptosis.

Data Reporting Standards

To ensure reproducibility, data must be tabulated with statistical significance.

Table 1: Antimicrobial Activity Template
StrainGram TypeStandard (Ciprofloxacin) MIC (

)
BCQ-4 MIC (

)
Interpretation
S. aureus (ATCC 25923)(+)0.12 - 0.5TBD Potency vs. Standard
E. coli (ATCC 25922)(-)0.004 - 0.016TBD Membrane Permeability
P. aeruginosa (ATCC 27853)(-)0.25 - 1.0TBD Efflux Pump Susceptibility
Table 2: Cytotoxicity (IC50) Template
Cell LineTissue OriginBCQ-4 IC50 (

)
Selectivity Index (SI)*
HepG2Liver CancerTBD -
HEK293Normal KidneyTBD

Note: An SI > 10 indicates a promising therapeutic window.

References

  • National Center for Biotechnology Information (NCBI). (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PubMed Central. Available at: [Link]

  • Molecules (MDPI). (2009). Ring-Substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Available at: [Link]

Spectroscopic Analysis of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The di-halogenated quinolinone scaffold, specifically 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one , represents a highly functionalized heterocyclic core with profound applications in drug discovery (e.g., kinase inhibitors, anti-infectives) and materials science. Precise structural characterization of this molecule is complicated by its dynamic tautomeric equilibrium and the complex electronic perturbations induced by the C5-bromine and C8-chlorine substituents.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling (NMR, FT-IR, HRMS, and UV-Vis) of this specific scaffold. By moving beyond simple data reporting, this guide explains the underlying physicochemical causality—such as the "heavy atom effect" and solvent-dependent tautomerism—ensuring that analytical chemists and drug development professionals can confidently validate their synthetic outputs.

Structural Dynamics: The Tautomeric Landscape

The fundamental challenge in the spectroscopic analysis of 2-hydroxyquinolin-4(1H)-one derivatives is that they do not exist as a single, static structure. The molecule undergoes rapid proton transfer, existing in a dynamic equilibrium between three primary tautomers: the 2-hydroxy-4-quinolone (lactim-keto), the 4-hydroxy-2-quinolone (lactam-enol), and the 2,4-quinolinediol (diol) forms[1].

In the gas phase or non-polar environments, the lactim forms may be favored; however, in the solid state and in polar protic/aprotic solvents (such as DMSO-


), the equilibrium overwhelmingly shifts toward the 4-hydroxyquinolin-2(1H)-one (lactam-enol)  tautomer[2]. This shift is driven by the high polarity of the lactam carbonyl, which is heavily stabilized by intermolecular hydrogen bonding and solvent dipole interactions[1]. Consequently, all solution-phase and solid-state spectroscopic data will primarily reflect the 4-hydroxy-2-quinolone geometry.

Tautomerism Lactam 4-Hydroxy-2-quinolone (Lactam-Enol Form) Dominant in polar solvents Diol 2,4-Quinolinediol (Lactim-Enol Form) Gas phase / Non-polar Lactam->Diol Proton Transfer Keto 2-Hydroxy-4-quinolone (Lactim-Keto Form) Rarely observed Diol->Keto Proton Transfer

Figure 1: Solvent-dependent tautomeric equilibrium of the quinolinone scaffold.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the most definitive proof of the substitution pattern and tautomeric state. The presence of halogens at the C5 and C8 positions creates highly specific electronic environments.

H NMR: Causality of Chemical Shifts

In a polar solvent like DMSO-


, the 

H NMR spectrum is defined by four distinct proton environments:
  • Exchangeable Protons (NH and OH): The lactam NH proton typically resonates far downfield (~11.5–12.0 ppm) due to the deshielding effect of the adjacent carbonyl and nitrogen atoms, combined with strong hydrogen bonding[3]. The C4-OH proton also appears downfield (~10.5–11.0 ppm).

  • The Vinylic Proton (H3): A hallmark of the 4-hydroxy-2-quinolone tautomer is the sharp singlet corresponding to the H3 proton, typically found at 6.0–6.5 ppm[3].

  • The Aromatic Protons (H6 and H7): Because C5 is substituted with bromine and C8 with chlorine, the only remaining protons on the benzenoid ring are at C6 and C7. These protons are ortho to each other and will appear as a classic AB doublet system with a coupling constant (

    
    ) of approximately 8.0–8.5 Hz.
    
C NMR: The Heavy Atom Effect

The


C NMR spectrum is heavily influenced by the halogens. The most critical diagnostic feature is the Heavy Atom Effect  exerted by the C5-bromine. While halogens are generally electronegative (which typically deshields adjacent nuclei), the large, highly polarizable electron cloud of the bromine atom induces a strong local diamagnetic shielding effect[4]. This causes the C5 carbon to resonate anomalously upfield (~110–115 ppm) compared to typical aromatic carbons[4]. Conversely, the C8-chlorine exerts a dominant inductive electron-withdrawing effect, slightly deshielding the C8 carbon.
Table 1: Expected NMR Chemical Shifts (in DMSO- )
NucleusPositionExpected Shift (ppm)Multiplicity / CouplingStructural Causality

H
NH (N1)11.5 - 12.0Singlet (broad)Deshielded by lactam carbonyl; H-bonding.

H
OH (C4)10.5 - 11.0Singlet (broad)Deshielded by oxygen electronegativity.

H
H77.6 - 7.9Doublet (

Hz)
Ortho-coupling to H6; deshielded by C8-Cl.

H
H67.2 - 7.5Doublet (

Hz)
Ortho-coupling to H7.

H
H36.0 - 6.5SingletVinylic proton of the enol system.

C
C2 (C=O)162.0 - 165.0SingletLactam carbonyl carbon.

C
C4 (C-OH)155.0 - 160.0SingletEnolic carbon attached to oxygen.

C
C8 (C-Cl)120.0 - 125.0SingletInductive deshielding by chlorine.

C
C5 (C-Br)110.0 - 115.0SingletDiamagnetic shielding (Heavy Atom Effect).

Mass Spectrometry (HRMS) & Isotopic Signatures

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is critical for confirming the exact mass and elemental composition. Because the molecule possesses acidic NH and OH protons, ESI in negative ion mode ([M-H]


)  often yields the cleanest spectra.
The Halogen Isotopic Cluster

The co-presence of Bromine and Chlorine provides a highly diagnostic isotopic signature. Bromine exists naturally as


Br and 

Br in a ~1:1 ratio. Chlorine exists as

Cl and

Cl in a ~3:1 ratio. The combination of one Br and one Cl atom generates a distinct M : M+2 : M+4 cluster in an approximate 3 : 4 : 1 intensity ratio.
Table 2: HRMS Isotopic Pattern Analysis (Formula: C H BrClNO )
Ion SpeciesIsotope CombinationExact Mass [M-H]

Relative Intensity
M

Br +

Cl
271.912~ 75% (Normalized to 3)
M+2

Br +

Cl AND

Br +

Cl
273.910~ 100% (Normalized to 4)
M+4

Br +

Cl
275.908~ 25% (Normalized to 1)

Note: Observing this exact 3:4:1 cluster is absolute confirmation of the mono-bromo, mono-chloro substitution pattern.

Vibrational (FT-IR) Spectroscopy

Infrared spectroscopy validates the functional groups in the solid state, confirming the preference for the lactam tautomer.

  • Carbonyl Region (

    
    ):  The lactam carbonyl stretch appears at 1640–1670 cm
    
    
    
    . This is significantly lower than a standard ketone (~1715 cm
    
    
    ) due to the extensive conjugation with the vinylic double bond and the nitrogen lone pair.
  • Hydroxyl/Amine Region (

    
     / 
    
    
    
    ):
    A broad, intense band spanning 3100–3400 cm
    
    
    confirms the presence of the C4-OH and N1-H groups engaged in extensive intermolecular hydrogen bonding.
  • Fingerprint Region (

    
    ):  The C-Cl stretch typically manifests as a sharp band around 740–760 cm
    
    
    
    , while the heavier C-Br stretch appears lower, around 640–660 cm
    
    
    .

Standardized Experimental Protocols

To ensure data reproducibility and scientific integrity, the following self-validating workflow must be adhered to during characterization.

Workflow Prep Sample Preparation (DMSO-d6 / KBr Pellet) NMR NMR Spectroscopy (1H, 13C, HMBC, HSQC) Prep->NMR FTIR Vibrational Spectroscopy (FT-IR / ATR) Prep->FTIR MS Mass Spectrometry (ESI-HRMS) Prep->MS Data Data Integration & Structural Validation NMR->Data FTIR->Data MS->Data

Figure 2: Orthogonal spectroscopic workflow for halogenated quinolinones.

Protocol 1: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-

    
    . Ensure the solvent is stored over molecular sieves to prevent water peak overlap (~3.3 ppm).
    
  • 1D Acquisition: Acquire

    
    H NMR (minimum 16 scans) and 
    
    
    
    C NMR (minimum 512 scans) at 298 K.
  • D

    
    O Exchange (Validation Step):  To definitively assign the NH and OH protons, add 2 drops of D
    
    
    
    O to the NMR tube, shake vigorously, and re-acquire the
    
    
    H spectrum. The signals at ~10.5 ppm and ~11.5 ppm will disappear due to deuterium exchange, self-validating their identity as heteroatom-bound protons.
  • 2D Acquisition: Run

    
    H-
    
    
    
    C HMBC to confirm the regiochemistry of the halogens. The H6 proton will show a strong 3-bond correlation to C8 (bearing Cl) and C4a, while H7 will correlate to C5 (bearing Br) and C8a.
Protocol 2: FT-IR Solid-State Analysis
  • Preparation: Mix 2 mg of the analyte with 200 mg of spectroscopic-grade, oven-dried KBr. Grind thoroughly in an agate mortar to prevent light scattering.

  • Pressing: Press into a translucent pellet under 10 tons of pressure for 2 minutes.

  • Acquisition: Scan from 4000 to 400 cm

    
     with a resolution of 4 cm
    
    
    
    (minimum 32 scans). Background subtraction must be performed immediately prior to sample acquisition.
Protocol 3: HRMS Isotopic Verification
  • Preparation: Dissolve the sample in LC-MS grade Methanol to a concentration of 1 µg/mL. Add 0.1% Formic Acid to aid ionization, though negative mode may perform better without it.

  • Acquisition: Inject directly into the ESI source. Set the capillary voltage to 3.0 kV (negative mode) or 3.5 kV (positive mode).

  • Validation: Extract the mass spectrum around

    
     272-276. Calculate the theoretical isotopic distribution for C
    
    
    
    H
    
    
    BrClNO
    
    
    and overlay it with the experimental data to confirm the 3:4:1 isotopic cluster.

References

  • Wińska, K., et al. "Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones with a Cyclohexane Ring, Their Biological Activity and Interaction with Biological Membranes." Molecules (MDPI). URL:[Link]

  • Mahalingam, M., et al. "Photo-induced antimicrobial and DNA cleavage studies of indoloquinolines and 1,8-naphtharidine." Journal of Chemical Sciences (Indian Academy of Sciences). URL:[Link]

  • Moradi-e-Rufchahi, E., et al. "Synthesis, characterization and spectroscopic properties of some new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one as a new synthesized enol type coupling component." ResearchGate. URL:[Link]

Sources

Tautomerism in 2-Hydroxyquinolin-4(1H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the tautomerism, characterization, and application of 2-hydroxyquinolin-4(1H)-one and its isomeric counterpart 4-hydroxyquinolin-2(1H)-one .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Chemists[1]

Executive Summary

The quinolinone scaffold is a "privileged structure" in drug discovery, serving as the core for antimalarials, immunomodulators (e.g., Roquinimex), and bacterial signaling molecules (e.g., PQS). However, its utility is often complicated by prototropic tautomerism .[1] The core 2,4-oxygenated quinoline system can exist as a dione, a 2-one (lactam-enol), or a 4-one (lactam-enol).[1]

Misidentification of the dominant tautomer leads to:

  • Erroneous Docking Models: Inaccurate hydrogen bond donor/acceptor mapping.[1]

  • Synthetic Failures: Unexpected reactivity at the C3 or O-centers.

  • Regulatory Hurdles: Ambiguity in solid-state form characterization for API registration.[1]

This guide provides a definitive protocol for predicting, synthesizing, and characterizing the specific tautomeric forms of this scaffold.

Structural Fundamentals & Thermodynamics

The Tautomeric Triad

The 2,4-dihydroxyquinoline system exists in a dynamic equilibrium between three primary forms. While the dione form is theoretically possible, it is energetically unfavorable due to the loss of aromaticity in the nitrogen-containing ring.

The competition is primarily between:

  • 4-hydroxyquinolin-2(1H)-one (The "2-one" form): Generally the thermodynamic product for unsubstituted and 3-substituted derivatives.[1]

  • 2-hydroxyquinolin-4(1H)-one (The "4-one" form): Often referred to as the "4-hydroxyquinoline" tautomer.[1] This form becomes dominant when the 2-position is substituted with alkyl groups (e.g., Pseudomonas Quinolone Signal).

Thermodynamic Drivers
  • Aromaticity: The 2-one form retains the aromaticity of the fused benzene ring and establishes a stable cis-amide (lactam) resonance.

  • Solvent Effects:

    • Polar Protic (MeOH, H2O): Stabilize the 2-one form via intermolecular H-bonding.[1]

    • Apolar (CHCl3, Toluene): May shift equilibrium slightly, but the high lattice energy of the 2-one dimer usually persists.

  • Substituent Effects (The "Switch"):

    • 3-Acyl groups: Lock the molecule in the 2-one form due to a strong intramolecular Hydrogen Bond between the 4-OH and the 3-Acyl carbonyl.[1]

    • 2-Alkyl groups: Steric and electronic factors in 2-alkyl derivatives (like HHQ) predominantly favor the 4-one tautomer.[1]

Tautomerism cluster_legend Stability Factors Dione Quinoline-2,4-dione (Non-aromatic, Unstable) TwoOne 4-Hydroxyquinolin-2(1H)-one (2-One / Lactam) MOST STABLE (Unsubstituted) Dione->TwoOne Tautomerization FourOne 2-Hydroxyquinolin-4(1H)-one (4-One / Lactam) Dominant in 2-Alkyl derivatives Dione->FourOne Tautomerization TwoOne->FourOne Proton Transfer (Solvent Dependent) Text1 3-Acyl group -> Locks 2-One Text2 2-Alkyl group -> Favors 4-One

Figure 1: Tautomeric equilibrium of the 2,4-oxygenated quinoline scaffold. The 2-one form is generally preferred unless specific substitution patterns (e.g., 2-alkyl) drive the equilibrium toward the 4-one.

Experimental Protocol: Characterization

Distinguishing the 2-one from the 4-one is a common bottleneck. The following protocol uses


C NMR  as the primary discriminator, validated by X-ray crystallography.
NMR Discrimination Protocol

Objective: Determine the dominant tautomer in solution. Solvent: DMSO-


 (Preferred due to solubility and preventing aggregation).[1]
Feature4-hydroxy-2-quinolinone (2-one) 2-hydroxy-4-quinolinone (4-one)
C4 Chemical Shift ~163 - 168 ppm (Enolic C-OH)~174 - 178 ppm (Ketonic C=O)
C2 Chemical Shift ~164 - 170 ppm (Amide C=O)~155 - 160 ppm (Enolic C-OH/Imidate)
C3 Proton (

H)
~5.8 - 6.0 ppm (Olefinic)~5.9 - 6.2 ppm (Olefinic)
NH Signal Broad singlet, ~11-12 ppmBroad singlet, ~11-12 ppm

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Acquisition: Acquire

    
    C NMR with sufficient scans (typically >512) to resolve quaternary carbons.
    
  • Analysis:

    • Locate the two most downfield signals.

    • If the most downfield signal is >174 ppm: Assign as 4-one (Ketone at C4).[1]

    • If both signals are <170 ppm: Assign as 2-one (Enol at C4, Amide at C2).[1]

  • Validation (HMBC): Run an HMBC experiment.

    • 2-one: The NH proton will show a strong 3-bond correlation to the Carbonyl (C2) and the bridgehead carbon (C8a).

    • 4-one: The NH proton will correlate to the C4 carbonyl (weakly) and C8a.

Solid-State Confirmation (X-Ray)

Solution state tautomerism may differ from the solid state. For drug registration, single-crystal X-ray diffraction (SC-XRD) is mandatory.[1]

  • Key Geometric Indicator: Measure the C2-N and C4-C3 bond lengths.

    • 2-one: Short C2-N (partial double bond character of amide).[1]

    • 4-one: Short C4-C3 (if enolic) or distinct C4=O double bond (~1.23 Å).[1]

Synthetic Control: Targeting the Specific Tautomer

The synthesis method dictates the initial tautomeric population. Two classical pathways allow for selective targeting.[1]

The Knorr Synthesis (Targeting the 2-one)
  • Mechanism: Acid-catalyzed condensation of aniline with

    
    -keto esters.[1]
    
  • Outcome: Kinetic control typically yields the 2-hydroxy (or 2-one) scaffold.[1]

  • Protocol:

    • Mix aniline (1 eq) and ethyl acetoacetate (1 eq).

    • Heat to 110°C to form the anilide intermediate.

    • Treat with conc.

      
       at 90°C for cyclization.
      
    • Result: 4-methyl-2-quinolinone (2-one form).[1]

The Conrad-Limpach Synthesis (Targeting the 4-one)
  • Mechanism: Thermal cyclization of anilinoacrylates.[1]

  • Outcome: Thermodynamic control at high temperature yields the 4-hydroxy (4-one) scaffold.[1]

  • Protocol:

    • Mix aniline (1 eq) and ethyl acetoacetate (1 eq) with acid catalyst.

    • Use a Dean-Stark trap to remove water, forming the Schiff base (ethyl

      
      -anilinocrotonate).[1]
      
    • Critical Step: Inject the intermediate into diphenyl ether pre-heated to 250°C .

    • Result: 2-methyl-4-quinolinone (4-one form).[1]

Synthesis cluster_Knorr Knorr Synthesis (Acid/Low T) cluster_CL Conrad-Limpach (Thermal/High T) Start Aniline + Beta-Keto Ester K_Inter Acetoacetanilide Intermediate Start->K_Inter 110°C CL_Inter Beta-Anilinocrotonate Intermediate Start->CL_Inter Dean-Stark, -H2O K_Prod 2-Quinolone (2-one) (Kinetic Product) K_Inter->K_Prod H2SO4, Cyclization CL_Prod 4-Quinolone (4-one) (Thermodynamic Product) CL_Inter->CL_Prod 250°C, Diphenyl Ether

Figure 2: Synthetic divergence.[1] Temperature and intermediate isolation determine whether the 2-one or 4-one scaffold is formed.[1]

Biological Relevance & Drug Discovery[1][3][4]

Docking Implications

The tautomeric state fundamentally alters the pharmacophore.

  • 2-one Form: Presents a Hydrogen Bond Donor at N1 and Acceptor at O2.[1] The C4-OH is a Donor.[1][2]

  • 4-one Form: Presents a Hydrogen Bond Donor at N1 and Acceptor at O4.[1]

  • Case Study (PQS): The Pseudomonas Quinolone Signal (2-heptyl-3-hydroxy-4(1H)-quinolone) binds to the PqsR receptor.[1] Docking studies utilizing the incorrect 2-one tautomer fail to reproduce the binding affinity because the receptor specifically recognizes the 4-one carbonyl and the 3-OH group.[1]

Selected Drug Examples
Drug/MoleculePrimary TautomerIndication
Roquinimex (Linomide) 2-one (4-hydroxy-2-quinolinone)Immunomodulator (MS, Cancer)
Tasquinimod 2-one Prostate Cancer (Anti-angiogenic)
PQS / HHQ 4-one (2-alkyl-4-quinolone)Bacterial Quorum Sensing
Nalidixic Acid 4-one (1,8-naphthyridin-4-one)Antibiotic (Quinolone class)

References

  • BenchChem. (2025).[1][3] Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone. Retrieved from 3

  • University of Algarve. (2024).[1] 4-Hydroxyquinolin-2(1H)-one isolated in cryogenic argon and xenon matrices: Tautomers and photochemistry. Sapientia. Retrieved from 4

  • FEMS Microbiology Reviews. (2011). Quinolones: from antibiotics to autoinducers. Oxford Academic.[1] Retrieved from 5

  • ChemRxiv. (2023).[1] Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation. Retrieved from 6

  • MDPI. (2023).[1] Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. Retrieved from 7

  • National Institutes of Health. (2025). 2-Heptyl-4-hydroxyquinoline (PubChem CID 164974).[1] PubChem.[1] Retrieved from 1

Sources

"initial investigation into the antimicrobial spectrum of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one"

[1]

Chemical Rationale & Structural Context

Before initiating biological assays, the investigator must understand the pharmacophore. BCQ-4 features a 2,4-dione-like tautomeric core with specific halogenation.[1]

  • The Scaffold (2-hydroxyquinolin-4(1H)-one): This core mimics the transition state of the phosphoryl transfer reaction in bacterial DNA replication.[1] It is a classic privileged structure in medicinal chemistry.

  • 8-Chloro Substituent: Unlike 8-hydroxyquinolines (which chelate metals), the 8-chloro group is non-chelating.[1] In fluoroquinolone SAR (Structure-Activity Relationship), an 8-halogen (specifically Cl or F) often improves activity against Gram-positive anaerobes and reduces efflux pump susceptibility by altering the molecule's polarity profile.[1]

  • 5-Bromo Substituent: Introduces significant steric bulk and lipophilicity (LogP increase), potentially enhancing penetration through the mycobacterial cell wall or fungal membranes.

Pre-Screening Quality Control (Mandatory)

Biological data is only as good as the chemical purity.

  • HPLC Purity: Must be >98% (impurities like 5,8-dichloro analogs can skew toxicity data).

  • Solubility Profile: Determine thermodynamic solubility in DMSO and aqueous buffers (pH 7.4). Halogenation decreases water solubility; formulation with cyclodextrins may be required for in vivo steps, but DMSO is sufficient for in vitro screening.

Experimental Design: The Screening Cascade

The investigation is structured into three phases: Spectrum Determination , Bactericidal Kinetics , and Mechanism of Action (MoA) Validation .

Visualization: Screening Workflow

ScreeningCascadeCompound5-Br-8-Cl-Q (BCQ-4)Stock: 10mM in DMSOPhase1Phase 1: MIC Determination(Broth Microdilution)Compound->Phase1GramPosGram-Positive Panel(S. aureus, E. faecium)Phase1->GramPosGramNegGram-Negative Panel(P. aeruginosa, K. pneumoniae)Phase1->GramNegFungalFungal Panel(C. albicans, A. fumigatus)Phase1->FungalDecisionHit Criteria:MIC < 10 µg/mL?GramPos->DecisionGramNeg->DecisionFungal->DecisionPhase2Phase 2: Time-Kill Kinetics& MBC/MFCDecision->Phase2YesStopStop/OptimizeDecision->StopNoPhase3Phase 3: MoA & Toxicity(Hemolysis, CC50)Phase2->Phase3

Caption: Logical flow for the initial antimicrobial investigation of BCQ-4, moving from broad screening to mechanistic validation.

Phase 1: Minimum Inhibitory Concentration (MIC)

Objective: Establish the potency range against the ESKAPE pathogens. Standard: CLSI M07-A10 (Bacteria) and M27-A3 (Yeast).[1]

Protocol: Broth Microdilution[2]
  • Inoculum Prep: Adjust bacterial cultures to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Dilution: Prepare serial 2-fold dilutions of BCQ-4 in a 96-well plate.

    • Range: 64 µg/mL down to 0.06 µg/mL.

    • Solvent Control: DMSO final concentration must be <1% to avoid solvent toxicity.

  • Incubation: 16–20 hours at 35°C (aerobic).

  • Readout: Visual turbidity check or OD600 measurement. The MIC is the lowest concentration with no visible growth .[2]

Target Panel:

Organism Strain Type Rationale for BCQ-4
Staphylococcus aureus MRSA (ATCC 43300) Gram+ cell walls are susceptible to lipophilic halogenated quinolones.[1]
Pseudomonas aeruginosa ATCC 27853 Tests ability to penetrate Gram- outer membrane porins.[1]
Candida albicans ATCC 90028 8-chloro-quinolines often exhibit cross-kingdom antifungal activity.[1]

| Mycobacterium smegmatis | mc²155 | Surrogate for M. tuberculosis; tests lipophilic penetration. |

Phase 2: Bactericidal vs. Bacteriostatic Activity

MIC tells you what stops growth; MBC (Minimum Bactericidal Concentration) tells you what kills.[1]

Protocol: MBC Determination
  • Sample 10 µL from all "clear" wells in the MIC plate (concentrations

    
     MIC).
    
  • Spot onto drug-free agar plates.

  • Incubate for 24 hours.

  • Calculation: The MBC is the concentration that reduces the initial inoculum by

    
     (3 log reduction).
    
    • Interpretation: If MBC/MIC ratio

      
      , BCQ-4 is bactericidal . If >4, it is bacteriostatic .
      

Phase 3: Mechanism of Action (MoA) Investigation

Given the structure, the primary hypothesis is DNA Gyrase Inhibition , but membrane disruption must be ruled out due to the halogenation.

Visualization: MoA Hypothesis Testing

MoA_PathwaysBCQ4BCQ-4(Ligand)Target1DNA Gyrase(GyrA/GyrB)BCQ4->Target1Primary HypothesisTarget2MembraneIntegrityBCQ4->Target2Secondary HypothesisAssay1SupercoilingAssayTarget1->Assay1Assay2Propidium IodideUptakeTarget2->Assay2Result1Inhibition ofSupercoilingAssay1->Result1SpecificResult2MembraneDepolarizationAssay2->Result2Non-Specific

Caption: Differentiating specific enzymatic inhibition from non-specific membrane toxicity.

Assay A: DNA Gyrase Supercoiling Assay
  • Principle: Functional DNA gyrase converts relaxed plasmid DNA into supercoiled forms. Inhibitors prevent this conversion.

  • Method: Incubate relaxed pBR322 plasmid with E. coli DNA gyrase and varying concentrations of BCQ-4.[1] Run on agarose gel.

  • Expected Result: If BCQ-4 acts like a quinolone, you will see the persistence of relaxed DNA bands and a lack of supercoiled bands.

Assay B: Mammalian Cytotoxicity (Safety Margin)

Before claiming efficacy, you must calculate the Selectivity Index (SI) .

  • Cell Line: Vero cells or HepG2.

  • Method: MTT or Resazurin assay.

  • Metric:

    
     (Cytotoxic Concentration 50%).[1]
    
  • Goal:

    
    .[1] An SI 
    
    
    is required for early drug candidates.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][4] Wayne, PA: CLSI.[4]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574. (Explains the 4-quinolone binding mode to Gyrase). [1]

  • Pang, Y., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.[1][5][6] Molecules, 25(13), 3059.[7] (Provides SAR context for 2-hydroxy-4-quinolone scaffolds).

  • BenchChem. (2025).[1][2] 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one Product Data. (Chemical identity verification).[1]

Technical Whitepaper: Exploring the Anticancer Potential of Novel Quinolinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolinone scaffold (1-aza-coumarin or carbostyril) represents a "privileged structure" in medicinal chemistry due to its ability to bind multiple receptor subtypes with high affinity. While historically recognized for the antibiotic efficacy of fluoroquinolones (4-quinolinones), recent repurposing efforts have identified both 2-quinolinone and 4-quinolinone derivatives as potent anticancer agents.[1]

This guide provides a technical roadmap for researchers exploring these scaffolds. It moves beyond basic screening to address the Structure-Activity Relationship (SAR) , mechanistic validation , and synthetic protocols necessary to develop next-generation chemotherapeutics.

Structural Rationale & SAR Logic

To design effective anticancer agents, one must distinguish between the two primary isomeric forms: 2-quinolinone and 4-quinolinone . Each offers distinct pharmacophoric advantages.

The Pharmacophore Divergence
  • 2-Quinolinones (Carbostyrils): Structurally mimic the adenosine triphosphate (ATP) purine ring, making them excellent candidates for Type I/II Kinase Inhibitors (e.g., VEGFR, EGFR, PI3K).

  • 4-Quinolinones: Share structural homology with anthracyclines and fluoroquinolones, predisposing them to DNA intercalation and Topoisomerase II inhibition.

SAR Decision Matrix

The following logic flow illustrates the critical substitution patterns required for optimizing biological activity.

SAR_Logic Core Quinolinone Core Selection Type2 2-Quinolinone (Kinase Target) Core->Type2 Type4 4-Quinolinone (Topo II Target) Core->Type4 Pos3 Position 3: Coplanarity is Critical (Aryl/Heteroaryl attachment) Type2->Pos3 Pharmacophore Attachment Pos4 Position 4: Hydrophobic Pocket Binding (Methyl/Phenyl groups) Type2->Pos4 Steric Fit N1 N1 Position: Lipophilicity Control (Cyclopropyl > Ethyl) Type2->N1 Pos6 Position 6: Metabolic Stability (Fluorine/Chlorine) Type4->Pos6 Electronic Effect Pos7 Position 7: Solubility & Interaction (Piperazine/Morpholine) Type4->Pos7 DNA Groove Binding Type4->N1

Figure 1: Structural optimization workflow. Green nodes indicate primary pharmacophore attachment points; Yellow nodes indicate physicochemical tuning sites.

Mechanistic Targets & Signaling Pathways[2][3]

Novel quinolinone scaffolds rarely act via a single mechanism. The most potent derivatives often exhibit "polypharmacology," targeting both upstream signaling and downstream cell division.

Primary Targets
  • Topoisomerase II Inhibition: 4-quinolinones stabilize the DNA-Topo II cleavable complex, preventing religation and causing double-strand breaks (DSBs). This triggers the DNA Damage Response (DDR).

  • Tubulin Polymerization: C4-substituted quinolinones can bind to the colchicine site of tubulin, disrupting microtubule dynamics and arresting cells in the G2/M phase.

  • Tyrosine Kinase Inhibition: 2-quinolinones compete with ATP at the catalytic cleft of EGFR or VEGFR, blocking downstream Pro-Survival signaling (PI3K/Akt/mTOR).

Signaling_Pathway Drug2 2-Quinolinone Derivatives RTK RTK (EGFR/VEGFR) Drug2->RTK Inhibits ATP Binding Drug4 4-Quinolinone Derivatives Topo Topoisomerase II Drug4->Topo Stabilizes Cleavable Complex Tubulin Microtubules Drug4->Tubulin Inhibits Polymerization PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT Apoptosis Apoptosis (Caspase 3/7) AKT->Apoptosis Blocks Survival Arrest G2/M Arrest Topo->Arrest Tubulin->Arrest Arrest->Apoptosis

Figure 2: Multi-target mechanism of action. Red arrows indicate inhibitory pathways induced by quinolinone scaffolds.

Experimental Protocols

To ensure data integrity and reproducibility (E-E-A-T), the following protocols include specific controls often overlooked in general literature.

Synthesis: Modified Knorr Quinoline Synthesis

Context: This is the most robust method for generating 2-quinolinones.

  • Reactants: Mix substituted aniline (1 eq) with

    
    -keto ester (1.2 eq).
    
  • Cyclization: Heat at 120°C in polyphosphoric acid (PPA) for 3–4 hours.

    • Expert Tip: Monitor via TLC using Ethyl Acetate:Hexane (3:7). PPA is viscous; ensure thorough stirring to prevent charring.

  • Work-up: Pour reaction mixture into crushed ice. Neutralize with 10% NaHCO

    
     to precipitate the solid product.
    
  • Purification: Recrystallize from ethanol.

Biological Evaluation: Cytotoxicity & Selectivity Index

Context: Reporting IC


 alone is insufficient. You must demonstrate the Selectivity Index (SI) against normal cells (e.g., HUVEC or HEK293) to validate therapeutic potential.

Step-by-Step MTT Assay:

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (0.1

    
    M to 100 
    
    
    
    M) dissolved in DMSO (Final DMSO < 0.1%).
    • Control 1: Vehicle control (0.1% DMSO).

    • Control 2: Positive control (Doxorubicin or Cisplatin).

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Calculation: Measure Absorbance at 570 nm.

    
    
    
    • Interpretation: An SI > 3 is generally considered a "hit" for early-stage discovery.

Mechanistic Validation: Cell Cycle Analysis (Flow Cytometry)

Context: To confirm if the quinolinone acts as a tubulin inhibitor or DNA damaging agent.

  • Fixation: Harvest treated cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Resuspend in PBS containing Propidium Iodide (PI) (50

    
    g/mL) and RNase A  (100 
    
    
    
    g/mL).
  • Analysis: Incubate 30 min in dark. Analyze using Flow Cytometer (excitation 488 nm).

    • Expected Result: Tubulin inhibitors cause accumulation in G2/M phase . Topo inhibitors may cause S-phase or G2/M arrest depending on concentration.

Data Presentation: Comparative Potency

The following table summarizes the anticancer profiles of representative quinolinone derivatives compared to standard care drugs.

Compound IDScaffold TypeR3 SubstituentR6 SubstituentMCF-7 IC

(

M)
A549 IC

(

M)
Mechanism
Q-204 2-Quinolinone3-Cl-PhenylH4.2 ± 0.36.1 ± 0.5EGFR Inhibition
Q-412 4-QuinolinoneHF1.8 ± 0.22.4 ± 0.1Topo II Inhibition
Q-Hybrid Quinoline-Chalcone3,4-DimethoxyOMe0.45 ± 0.05 0.88 ± 0.1 Dual Tubulin/Kinase
Doxorubicin Standard--0.52 ± 0.040.95 ± 0.08DNA Intercalation

Note: Q-Hybrid demonstrates the power of molecular hybridization, achieving sub-micromolar potency comparable to Doxorubicin.

References

  • Therapeutic Potential of Quinolin-2H-one Hybrids as Anticancer Agents. Bentham Science. (2024).[2][3] [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI Molecules. (2025).[4][5] [Link]

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Medicinal Chemistry. (2024).[2][3] [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI Pharmaceuticals. (2025).[4][5] [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Microbiology Spectrum. (2014).[6] [Link]

Sources

Methodological & Application

Application Note: Conrad-Limpach Synthesis of Substituted 4-Hydroxy-2-Quinolones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Distinction

The Conrad-Limpach synthesis is the gold-standard method for accessing 4-hydroxyquinolines (4-quinolones) through the condensation of anilines with


-keto esters or malonates.[1] Its primary utility lies in its regioselectivity, which is governed by kinetic control .

Unlike the competing Knorr synthesis —which operates under thermodynamic control (high temperature, acid catalysis) to yield 2-hydroxyquinolines (carbostyrils)—the Conrad-Limpach protocol isolates the


-anilinoacrylate (enamine) intermediate at lower temperatures before inducing thermal cyclization.

Target Scope: While the classic Conrad-Limpach reaction using ethyl acetoacetate yields 4-hydroxy-2-methylquinoline , this guide specifically addresses the user's request for 4-hydroxy-2-quinolones (chemically 2,4-dihydroxyquinolines). This specific scaffold is accessed by substituting the


-keto ester with a dialkyl malonate . The protocols below are adaptable to both substrates.
Mechanistic Pathway & Regioselectivity

The following diagram illustrates the critical bifurcation point between the Conrad-Limpach (Kinetic) and Knorr (Thermodynamic) pathways.

ConradLimpachMechanism cluster_conditions Reaction Conditions Reactants Aniline + Beta-Keto Ester / Malonate Condensation_LowT Low Temp (<100°C) Acid Catalyst (Kinetic Control) Reactants->Condensation_LowT Path A Condensation_HighT High Temp (>140°C) (Thermodynamic Control) Reactants->Condensation_HighT Path B Intermediate_Enamine Intermediate A: Beta-Anilinoacrylate (Enamine) Condensation_LowT->Intermediate_Enamine - H2O Intermediate_Amide Intermediate B: Beta-Keto Anilide (Amide) Condensation_HighT->Intermediate_Amide - EtOH Cyclization_Thermal Thermal Cyclization (250°C, Dowtherm A) Intermediate_Enamine->Cyclization_Thermal Intramolecular EAS Cyclization_Acid Acid Cyclization (H2SO4, 100°C) Intermediate_Amide->Cyclization_Acid Product_CL PRODUCT: 4-Hydroxyquinoline (Conrad-Limpach) Cyclization_Thermal->Product_CL - EtOH Product_Knorr PRODUCT: 2-Hydroxyquinoline (Knorr) Cyclization_Acid->Product_Knorr - H2O

Figure 1: Bifurcation of Quinoline Synthesis. Path A (Blue) represents the Conrad-Limpach kinetic route yielding 4-hydroxyquinolines. Path B (Red) represents the Knorr thermodynamic route.

Critical Parameters & Optimization

Success in the Conrad-Limpach synthesis relies on strict adherence to two parameters: Solvent Temperature and Dilution .[2]

Solvent Selection for Cyclization

The thermal cyclization (Step 2) requires temperatures


 to overcome the activation energy barrier for the intramolecular electrophilic aromatic substitution.[3][4]
SolventBoiling Point (

C)
SuitabilityNotes
Dowtherm A 258Optimal Eutectic mixture of diphenyl ether (73.5%) and biphenyl (26.5%). Liquid at RT.
Diphenyl Ether 259GoodSolid at RT (MP 26

C), requires melting before use.
Mineral Oil >300PoorDifficult to remove from product; often leads to "black tar" due to impurities.
Sulfolane 285ModerateWater-soluble (easier workup) but expensive.
Substituent Effects (Hammett Correlation)

The electronic nature of the aniline dictates the ease of cyclization.

  • Electron Donating Groups (EDGs): (e.g., -OMe, -Me) at meta or para positions increase nucleophilicity of the aromatic ring, facilitating cyclization [1].

  • Electron Withdrawing Groups (EWGs): (e.g., -NO

    
    , -Cl) deactivate the ring. Strong EWGs may require higher temperatures or Lewis acid catalysis (e.g., BiCl
    
    
    
    ) to proceed [2].

Experimental Protocols

Protocol A: Classic Thermal Synthesis (Two-Step)

Best for scale-up (>10g) and substrates sensitive to microwave irradiation.

Step 1: Enamine Formation (Schiff Base)

Objective: Form the


-anilinoacrylate while avoiding amide formation.
  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reagents: Combine substituted aniline (50 mmol),

    
    -keto ester or diethyl malonate (55 mmol, 1.1 eq), and benzene or toluene (100 mL).
    
  • Catalysis: Add glacial acetic acid (0.5 mL) or

    
    -TsOH (0.1 mol%).
    
  • Reaction: Reflux for 4–12 hours. Monitor water collection in the Dean-Stark trap.

    • QC Check: Monitor via TLC (Hexane:EtOAc).[5] The enamine typically has a higher R

      
       than the starting aniline.
      
    • Validation:

      
      H NMR will show a vinyl proton signal around 
      
      
      
      4.5–5.5 ppm (for acetoacetates) or disappearance of aniline NH
      
      
      .
  • Isolation: Evaporate solvent under reduced pressure. The residue is often an oil; use directly in Step 2.

Step 2: High-Temperature Cyclization (Flash Pyrolysis)

Objective: Rapid thermal closure. Safety: Procedure involves oil baths at >250°C. Use a blast shield.

  • Preparation: Heat 50 mL of Dowtherm A to a rolling reflux (

    
    255°C) in a three-neck flask equipped with a short-path distillation head (to remove ethanol generated).
    
  • Addition: Dissolve the crude enamine from Step 1 in a minimal amount of Dowtherm A or toluene. Add this solution dropwise to the boiling solvent over 15–20 minutes.

    • Why Dropwise? High dilution prevents intermolecular polymerization (tar formation). The rapid heating favors the intramolecular reaction [3].

  • Reaction: Maintain reflux for 30–60 minutes. Ethanol should distill off.[6]

  • Workup:

    • Cool the mixture to room temperature.

    • Add non-polar solvent (Hexane or Ligroin, 100 mL). The 4-hydroxyquinolone product usually precipitates as a solid.[1]

    • Filter and wash copiously with hexane to remove Dowtherm A.

  • Purification: Recrystallize from Ethanol or DMF.

Protocol B: Microwave-Assisted Synthesis (Rapid)

Best for library generation, difficult substrates (EWGs), and small scales (<1g).

Mechanism: Microwave irradiation provides direct dielectric heating, overcoming the high activation energy barrier more efficiently than convective heating [4].

  • Vessel: Use a dedicated high-pressure microwave vial (e.g., 10–20 mL).

  • Mixture: Combine aniline (2.0 mmol) and diethyl malonate (2.2 mmol).

  • Solvent-Free (Neat): For many substrates, no solvent is required for the condensation step. Alternatively, use Ethanol (2 mL).

  • Step 1 (Condensation): Heat at 120°C for 5 minutes (Power: High).

    • Vent: If using an open vessel system, allow ethanol to evaporate. If closed, vent carefully after cooling.

  • Step 2 (Cyclization): Add Diphenyl ether (2 mL) to the vial.

  • Irradiation: Seal and heat to 250°C for 10–20 minutes.

    • Note: Ensure the microwave reactor can handle high pressure/temp.

  • Isolation: Cool to RT. Add Et

    
    O or Hexane (5 mL) directly to the vial to precipitate the product. Centrifuge or filter.[7]
    

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseCorrective Action
Black Tar / Charring Polymerization due to high concentration or overheating.Dilution: Increase Dowtherm volume. Addition: Add enamine slower to the hot solvent.
Product is 2-Quinolone Thermodynamic control took over in Step 1.Temperature: Ensure Step 1 is kept

C. Acid: Reduce acid catalyst concentration.
No Cyclization (EWG) Aniline ring deactivated (e.g., Nitroaniline).Catalyst: Add Lewis Acid (BiCl

or ZnCl

) in Step 2. Method: Switch to Microwave Protocol B.
Oily Product Residual Dowtherm A trapped.Wash: Triturate vigorously with Hexane/Pentane. Recrystallize: Use Glacial Acetic Acid.
Analytical Validation (Self-Validating System)

To confirm the formation of the 4-hydroxy isomer over the 2-hydroxy isomer:

  • IR Spectroscopy:

    • 4-Quinolone: Strong C=O stretch at

      
      1620–1640 cm
      
      
      
      (lower than typical amides due to vinylogous amide resonance).
    • 2-Quinolone: C=O stretch typically higher (

      
      1660–1680 cm
      
      
      
      ).
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Look for the C3-H proton. In 4-quinolones, this singlet appears at

      
       5.8–6.2 ppm.
      
    • Verify the absence of the vinyl protons from the enamine precursor.

References

  • Conrad, M., & Limpach, L. (1887).[8][9] "Ueber das Anilid der Acetessigsäure und dessen Condensationsproducte." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method." Journal of the American Chemical Society, 68(7), 1264–1266.

  • Lange, J. H., et al. (2002). "Microwave-assisted synthesis of 4-hydroxyquinolines." Tetrahedron Letters, 43(6), 1101-1104.

  • Benchmark Chemical Protocols. (2025). "Optimization of reaction conditions for quinolone synthesis." BenchChem Technical Notes.

Sources

"Friedländer synthesis for 5,8-dihalogenated quinolinone derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Friedländer Synthesis of 5,8-Dihalogenated Quinolin-2(1H)-one Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Protocol Optimization, and Self-Validating Workflows

Introduction & Mechanistic Rationale

The quinolin-2(1H)-one (2-quinolone) scaffold is a privileged pharmacophore in drug discovery, frequently leveraged for its structural rigidity and capacity for hydrogen bonding. Specifically, 5,8-dihalogenated quinolin-2(1H)-ones are of high interest. Halogenation at the 5- and 8-positions profoundly alters the molecule's physicochemical properties: the 8-position halogen dictates the conformational preference of N-substituents via steric shielding, while the 5-position halogen projects directly into biological binding pockets, often enhancing target affinity through highly directional halogen bonding.

The Friedländer synthesis remains one of the most regioselective and robust methods for constructing poly-substituted quinolines [1]. However, synthesizing 5,8-dihalogenated derivatives presents a unique chemical challenge. The starting materials—2-amino-3,6-dihalobenzaldehydes —are sterically hindered and electronically deactivated. The strong inductive electron-withdrawing effect of the halogens at the 3- and 6-positions drastically reduces the nucleophilicity of the amine and impedes the initial condensation [2]. Consequently, standard base-catalyzed Friedländer conditions often fail or result in poor yields.

To overcome this, we employ a Brønsted or Lewis acid-catalyzed protocol (e.g.,


-TsOH or 

) under dehydrating conditions. The acid protonates the carbonyl groups, lowering the Lowest Unoccupied Molecular Orbital (LUMO) to facilitate the Knoevenagel-type aldol addition, while continuous water removal drives the thermodynamically challenging cyclodehydration forward [3].

Reaction Workflow & Mechanistic Pathway

The synthesis involves a bimolecular condensation between a 2-amino-3,6-dihalobenzaldehyde and an active methylene compound (e.g., diethyl malonate or ethyl acetoacetate), followed by an intramolecular amidation.

FriedlanderMechanism SM1 2-Amino-3,6-dihalobenzaldehyde + Active Methylene Compound Act Acid Activation (p-TsOH / ZnCl2) (Carbonyl Electrophilicity Enhanced) SM1->Act Catalyst addition & Heat Aldol Aldol Addition Intermediate (C-C Bond Formation) Act->Aldol Nucleophilic attack by enol(ate) Cyclo Intramolecular Amidation (N-C Bond Formation) Aldol->Cyclo -H2O (Azeotropic removal) Prod 5,8-Dihalogenated Quinolin-2(1H)-one (Target Scaffold) Cyclo->Prod -EtOH (Cyclodehydration)

Acid-catalyzed Friedländer synthesis mechanism for 5,8-dihalogenated quinolin-2(1H)-ones.

Experimental Protocol: Synthesis of 5,8-Dichloro-3-ethoxycarbonylquinolin-2(1H)-one

This self-validating protocol utilizes a Dean-Stark apparatus. The physical separation of water provides a real-time, quantitative metric of reaction progress, eliminating the guesswork often associated with deactivated substrates.

Materials Required:
  • Substrate: 2-Amino-3,6-dichlorobenzaldehyde (10.0 mmol, 1.90 g)

  • Reagent: Diethyl malonate (12.0 mmol, 1.92 g)

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH·H₂O) (1.0 mmol, 0.19 g, 10 mol%)
  • Solvent: Anhydrous Toluene (50 mL)

  • Equipment: 100 mL round-bottom flask, Dean-Stark trap, reflux condenser.

Step-by-Step Methodology:
  • Reaction Assembly: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3,6-dichlorobenzaldehyde, diethyl malonate, and

    
    -TsOH·H₂O.
    
  • Solvent Addition: Suspend the reactants in 50 mL of anhydrous toluene. Attach a Dean-Stark trap filled with toluene, followed by a reflux condenser.

  • Azeotropic Reflux: Heat the mixture to a vigorous reflux (oil bath at 130 °C).

    • Causality Note: Toluene forms an azeotrope with the water generated during the aldol condensation and subsequent cyclization. Removing this water shifts the equilibrium entirely toward the quinolinone product.

  • Self-Validating Checkpoint (Water Evolution): Monitor the Dean-Stark trap. For a 10.0 mmol scale, expect approximately 0.18 mL of water to collect. The cessation of water droplet formation (typically after 10–12 hours) is a physical validation that the cyclodehydration is complete.

  • Cooling and Precipitation: Remove the heat source and allow the reaction to cool to room temperature.

    • Self-Validating Checkpoint (Product Isolation): 5,8-Dihalogenated quinolin-2(1H)-ones exhibit strong intermolecular hydrogen bonding (N-H···O=C). As the non-polar toluene cools, the highly polar product will spontaneously precipitate as a microcrystalline solid.

  • Workup: Filter the precipitated solid via vacuum filtration. Wash the filter cake sequentially with cold toluene (2 × 10 mL) to remove unreacted diethyl malonate, followed by cold ethanol (10 mL) to remove residual catalyst.

  • Drying: Dry the solid under a high vacuum at 60 °C for 4 hours to afford the pure 5,8-dichloro-3-ethoxycarbonylquinolin-2(1H)-one.

Quantitative Data & Reaction Scope

The optimized protocol is highly modular. By altering the active methylene compound or the halogenated benzaldehyde, a diverse library of derivatives can be synthesized. The table below summarizes the expected yields and conditions for various analogs.

Substrate (Benzaldehyde)Active Methylene ReagentCatalyst (mol%)Time (h)Isolated ProductYield (%)
2-Amino-3,6-dichlorobenzaldehydeDiethyl malonate

-TsOH (10%)
125,8-Dichloro-3-ethoxycarbonylquinolin-2(1H)-one78
2-Amino-3,6-dibromobenzaldehydeDiethyl malonate

-TsOH (10%)
145,8-Dibromo-3-ethoxycarbonylquinolin-2(1H)-one72
2-Amino-3,6-dichlorobenzaldehydeEthyl acetoacetate

(20%)
83-Acetyl-5,8-dichloroquinolin-2(1H)-one81
2-Amino-3,6-dibromobenzaldehydeEthyl cyanoacetate

-TsOH (10%)
105,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile75

Note:


 often provides faster kinetics for ethyl acetoacetate due to superior bidentate chelation of the 

-keto ester, enhancing the electrophilicity of the ketone moiety.

References

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.[Link]

  • Fallah-Mehrjardi, M. (2017). Friedlander synthesis of poly-substituted quinolones: A mini review. Mini-Reviews in Organic Chemistry, 14(2), 187–196.[Link]

  • Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37–201.[Link]

Application Note: In Vitro Antimicrobial Susceptibility Testing of Quinolinones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a rigorous technical framework for the in vitro evaluation of quinolinone-based antimicrobials (fluoroquinolones and novel derivatives). Unlike beta-lactams or aminoglycosides, quinolinones present unique physicochemical challenges—specifically cation chelation and pH-dependent solubility—that can drastically skew susceptibility data if not controlled. This protocol synthesizes CLSI/EUCAST standards with advanced profiling techniques (Time-Kill Kinetics, Mutant Prevention Concentration) to ensure data integrity for drug discovery and clinical validation.

Introduction & Mechanism of Action

Quinolinones are synthetic broad-spectrum antibiotics that target bacterial DNA synthesis. Their efficacy relies on the formation of a ternary complex between the drug, the DNA, and the enzyme (DNA Gyrase in Gram-negatives; Topoisomerase IV in Gram-positives).

The Cation Chelation Factor

The core pharmacophore of quinolinones (the 3-carboxylate and 4-carbonyl groups) is essential for binding but also acts as a high-affinity chelator for divalent cations (


, 

).
  • Experimental Impact: In media with excess cations, the drug is sequestered, reducing free drug bioavailability and artificially elevating Minimum Inhibitory Concentrations (MICs). Conversely, cation-deficient media yields falsely low MICs.

  • Protocol Requirement: Use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory .

Mechanism Diagram

The following diagram illustrates the interference of quinolinones with bacterial DNA replication and the critical role of cation balance.

QuinolinoneAction Drug Quinolinone (Free Drug) Chelated Chelated Complex (Inactive) Drug->Chelated High Cation Conc. Target Target Enzyme (DNA Gyrase / Topo IV) Drug->Target Binds Cations Divalent Cations (Mg++, Ca++) Cations->Chelated Sequesters Drug Complex Ternary Complex (Drug-DNA-Enzyme) Target->Complex Stabilizes DNA Bacterial DNA DNA->Complex Death Double-Strand Breaks (Cell Death) Complex->Death Accumulation of breaks

Figure 1: Mechanism of Action and the Cation Sink Effect.[1][2][3] Excess divalent cations reduce the pool of free drug available to inhibit DNA Gyrase/Topo IV.

Materials & Reagents

Critical Media Specifications

Standard Mueller-Hinton Broth (MHB) is insufficient. You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

  • Calcium (

    
    ):  20–25 mg/L[1][4]
    
  • Magnesium (

    
    ):  10–12.5 mg/L[1]
    
  • Validation: Verify cation levels of each batch using ion-selective electrodes or atomic absorption spectroscopy if preparing in-house. Commercial CAMHB is recommended for consistency.

Stock Solution Preparation (The "Solubility Trap")

Quinolinones are amphoteric; they are least soluble at their isoelectric point (typically neutral pH 6–8). Do not attempt to dissolve directly in water.

Solvent Decision Tree:

  • Standard Fluoroquinolones (e.g., Ciprofloxacin, Norfloxacin):

    • Step 1: Dissolve powder in 0.1 N HCl (or 0.1 N NaOH) at 1/10th of the final volume.

    • Step 2: Dilute to volume with sterile water.

  • Novel Hydrophobic Quinolinones:

    • Step 1: Dissolve in 100% DMSO.

    • Step 2: Ensure final DMSO concentration in the test well is <1% (bacteria tolerate up to 1-2%, but <1% eliminates solvent artifacts).

Compound TypePrimary SolventDiluentStorage
Ciprofloxacin 0.1 N HClSterile Water-20°C (Stable 6 mo)
Levofloxacin Water (Soluble)Water-20°C
Novel Lipophilic 100% DMSOCAMHB-80°C (Avoid freeze-thaw)

Protocol A: Broth Microdilution (MIC Determination)

Standard: CLSI M07 / ISO 20776-1

Inoculum Preparation

Direct Colony Suspension Method is preferred over growth method to avoid phenotypic lag.

  • Select 3-5 isolated colonies from an 18-24h non-selective agar plate.

  • Suspend in saline to reach 0.5 McFarland turbidity (

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:150 in CAMHB to achieve the final test inoculum of

    
     CFU/mL.
    
    • Note: Quinolinones are concentration-dependent; accurate inoculum density is vital. High inoculum (

      
      ) can cause an "Inoculum Effect," artificially raising MICs.
      
Assay Setup
  • Plate Format: 96-well sterile polystyrene round-bottom plates.

  • Drug Dilution: Prepare 2-fold serial dilutions of the quinolinone in CAMHB (50 µL per well).

  • Inoculation: Add 50 µL of the standardized inoculum to each well.

    • Final Volume: 100 µL.

    • Final Inoculum:

      
       CFU/mL.
      
  • Controls:

    • Growth Control: Broth + Bacteria (No Drug).

    • Sterility Control: Broth only.

    • Solvent Control: Broth + Bacteria + Max % Solvent used (e.g., 1% DMSO).

Incubation & Readout
  • Conditions: 35 ± 2°C, ambient air, 16–20 hours.

  • Endpoint: The MIC is the lowest concentration with complete inhibition of visible growth.[5]

    • Trailing Endpoints: Quinolinones typically produce sharp endpoints. If a "haze" or "trailing" growth is observed (common with bacteriostatic agents, rare with quinolones), check for contamination or resistant subpopulations.

Protocol B: Time-Kill Kinetics

MIC values are static. To understand the dynamic activity (bactericidal rate), Time-Kill curves are essential.

Experimental Design
  • Concentrations: Test at 0x (Growth Control), 1x, 2x, 4x, and 8x MIC.

  • Volume: 10–20 mL in Erlenmeyer flasks (ensure good aeration).

  • Sampling Points: 0, 2, 4, 8, and 24 hours.

Workflow
  • Inoculate CAMHB containing the drug to a starting density of

    
     CFU/mL.
    
  • Incubate at 37°C with shaking (200 rpm).

  • At each time point, remove 100 µL aliquot.

  • Serial Dilution: Dilute in cold saline (stops reaction) and plate onto non-selective agar.

  • Count: Incubate plates and count colonies. Limit of Detection (LOD) should be ~10–100 CFU/mL.

Interpretation
  • Bactericidal:

    
     reduction in CFU/mL from the starting inoculum.
    
  • Concentration-Dependent Killing: Higher concentrations should show faster rates of kill (steeper slopes).

Advanced Profiling: Mutant Prevention Concentration (MPC)

For quinolinones, the Mutant Selection Window (MSW) is the range between the MIC and the MPC. Dosing within this window selects for resistant mutants.

Protocol
  • High Inoculum: Prepare a suspension of

    
     CFU/mL (concentrate from liquid culture).
    
  • Agar Plates: Prepare MH agar plates containing drug concentrations at 1x, 2x, 4x, 8x, 16x, 32x MIC.

  • Seeding: Spread

    
     CFU per plate.
    
  • Incubation: 48 hours (longer than MIC to allow mutants to emerge).

  • Result: MPC is the lowest concentration where no colonies are recovered.

    • Significance: A narrow MSW (MPC close to MIC) indicates a lower risk of resistance development.

Quality Control & Troubleshooting

QC Ranges (CLSI M100)

Validate your system using these reference strains. If results fall outside, the test is invalid.

OrganismStrain IDCiprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)
E. coliATCC 259220.004 – 0.0150.008 – 0.06
P. aeruginosaATCC 278530.25 – 1.00.5 – 4.0
S. aureusATCC 292130.12 – 0.50.06 – 0.5
Troubleshooting Guide
ObservationProbable CauseCorrective Action
MICs consistently high Cation excess in mediaSwitch to validated CAMHB; check water source.
Precipitation in wells Drug insolubilityUse DMSO or adjust pH of stock; check for "salting out" at high conc.
Skipped wells Pipetting error or contaminationCheck tip sealing; ensure homogenous inoculum.
Paradoxical Growth Eagle Effect / PersistenceRepeat Time-Kill. If growth persists at high conc, verify purity.

Workflow Visualization

Workflow Start Start: Stock Prep SolventCheck Check Solubility (Acid/Base vs DMSO) Start->SolventCheck PlateSetup 96-Well Plate Serial Dilution SolventCheck->PlateSetup MediaPrep Prepare CAMHB (Mg++ 10-12.5 mg/L) MediaPrep->PlateSetup Inoculum Inoculum 0.5 McFarland -> 1:150 Inoculum->PlateSetup Incubate Incubate 16-20h @ 35°C PlateSetup->Incubate Read Read MIC (No visible growth) Incubate->Read QC QC Validation (ATCC Strains) Read->QC QC->Start Invalid (Repeat) End Report Data QC->End Valid

Figure 2: Step-by-step workflow for Broth Microdilution testing of quinolinones.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Drlica, K. (2003). The mutant selection window and antimicrobial resistance. Journal of Antimicrobial Chemotherapy, 52(1), 11–17. [Link]

  • Girardello, R., et al. (2015). Solubility and stability of ciprofloxacin in different pHs and temperatures.[6] International Journal of Pharmaceutics. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Assessing the Biofilm Eradication Efficacy of Halogenated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Impermeable Fortress of Biofilms and the Promise of Halogenation

Microbial biofilms represent a formidable challenge in both clinical and industrial settings. These are not simply collections of microbes; they are highly structured, self-encased communities.[1] Bacteria within a biofilm secrete an extracellular polymeric substance (EPS) matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA).[2] This matrix acts as a physical shield, provides structural integrity, and facilitates nutrient capture.[2] The result is a "smart community" that is notoriously difficult to eradicate, with bacteria exhibiting 10 to 1,000 times greater resistance to antimicrobial agents compared to their free-floating, planktonic counterparts.[3][4] This resilience is a major contributor to chronic infections, medical device contamination, and persistent biofouling.[1][5]

Halogenated compounds have emerged as a promising class of antimicrobial agents with potent activity against these persistent structures.[6][7] Halogenation—the incorporation of fluorine, chlorine, bromine, or iodine into a molecule—can significantly enhance a compound's biological activity.[6] These agents can penetrate the biofilm matrix and exert their effects through various mechanisms, making them valuable candidates for novel therapeutics and disinfectants.[7][8]

This guide provides a detailed framework and validated protocols for researchers, scientists, and drug development professionals to accurately assess the biofilm eradication potential of halogenated compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the data generated is both robust and reliable.

The 'Why': Understanding Biofilm Resistance Mechanisms

To effectively test an anti-biofilm agent, one must first appreciate the fortress it is designed to breach. The resistance of biofilms is multifactorial and goes far beyond simple antibiotic insensitivity.

  • Physical Barrier: The dense EPS matrix physically impedes the penetration of antimicrobial agents, preventing them from reaching the bacterial cells within.[3][5]

  • Chemical Microenvironment: The biofilm creates localized chemical gradients. For instance, oxygen depletion in deeper layers can lead to slowed bacterial growth and metabolism, rendering many antibiotics ineffective as they often target active cellular processes.[9]

  • Persister Cells: A subpopulation of dormant, metabolically inactive "persister" cells exists within the biofilm. These cells are highly tolerant to antibiotics and can repopulate the biofilm once treatment ceases.[5][7]

  • Enzymatic Degradation: The EPS matrix can sequester and deactivate antimicrobial compounds through enzymes that modify or degrade the therapeutic agent.[9]

  • Gene Transfer: The close proximity of cells within a biofilm facilitates horizontal gene transfer, allowing for the rapid spread of antibiotic resistance genes throughout the community.[2]

The following diagram illustrates the key challenges an antimicrobial agent must overcome to be effective against a mature biofilm.

Compound Halogenated Compound Surface Biofilm Surface (EPS Matrix) Compound->Surface Initial Contact Penetration Limited Penetration Surface->Penetration Challenge 1 Enzymes Matrix Enzymes (Neutralization) Surface->Enzymes Challenge 2 Core Biofilm Core Penetration->Core NoEffect Treatment Failure Penetration->NoEffect Enzymes->NoEffect Metabolism Altered Metabolism (Slow Growth) Core->Metabolism Challenge 3 Persisters Persister Cells (Dormancy) Core->Persisters Challenge 4 Eradication Biofilm Eradication Core->Eradication Metabolism->NoEffect Persisters->NoEffect

Caption: Challenges to Biofilm Eradication.

Core Methodologies for Assessing Biofilm Eradication

A multi-pronged approach is essential for a comprehensive evaluation of a compound's anti-biofilm efficacy. We will detail three key assays: the Minimum Biofilm Eradication Concentration (MBEC) assay for determining efficacy, the Crystal Violet (CV) assay for quantifying biomass reduction, and Confocal Laser Scanning Microscopy (CLSM) for visualizing viability and structural changes.

The general experimental workflow is depicted below.

Start Start: Planktonic Culture Formation Biofilm Formation (e.g., 96-well plate or MBEC device pegs) Start->Formation Treatment Treatment with Halogenated Compound (Serial Dilutions) Formation->Treatment MBEC MBEC Assay: Viability of Dislodged Cells Treatment->MBEC CV Crystal Violet Assay: Total Biomass Staining Treatment->CV CLSM CLSM Analysis: Live/Dead Staining & 3D Structure Treatment->CLSM Data Data Analysis & Interpretation MBEC->Data CV->Data CLSM->Data

Caption: General Experimental Workflow.

Protocol: Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay is a high-throughput method used to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[10][11] It utilizes a device with 96 pegs on its lid, allowing for the formation of 96 identical biofilms.[12]

Principle: Biofilms are grown on pegs, which are then immersed in a 96-well plate containing serial dilutions of the test compound. After treatment, the pegs are transferred to a recovery medium. The MBEC is the lowest concentration of the compound that prevents regrowth of bacteria from the treated biofilm.[13][14]

Materials:

  • MBEC Assay Device (e.g., Calgary Biofilm Device)

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Halogenated test compounds

  • Phosphate-buffered saline (PBS) or other rinsing solution

  • Sonicator bath

  • Plate reader (spectrophotometer)

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Prepare an overnight culture of the test bacterium in the appropriate growth medium.

    • Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL).

    • Scientist's Note: Standardization of the initial inoculum is critical for biofilm reproducibility. A consistent starting cell density ensures that biofilms formed on each peg are comparable.

  • Biofilm Formation:

    • Dispense 150 µL of the standardized inoculum into each well of a 96-well plate.[13]

    • Place the MBEC peg lid onto the plate, ensuring all pegs are submerged in the inoculum.

    • Incubate the device under appropriate conditions (e.g., 37°C for 24-48 hours) on a shaker to promote uniform biofilm growth.[12]

    • Scientist's Note: Incubation time can be varied to achieve different stages of biofilm maturity. Mature biofilms are generally more resistant.

  • Preparation of Challenge Plate:

    • While the biofilm is forming, prepare a 96-well "challenge" plate.

    • Perform a two-fold serial dilution of your halogenated compound in the appropriate growth medium, typically leaving columns for positive (no compound) and negative (no bacteria) controls.[13]

    • Scientist's Note: The concentration range should be wide enough to capture both inhibitory and non-inhibitory effects.

  • Treatment:

    • After incubation, remove the peg lid from the formation plate.

    • Gently rinse the peg lid by immersing it in a 96-well plate containing PBS for 1-2 minutes to remove planktonic (non-adherent) cells.[10] Repeat this rinse step twice more in fresh PBS.

    • Transfer the rinsed peg lid to the prepared challenge plate.

    • Incubate for a clinically or industrially relevant exposure time (e.g., 4, 8, or 24 hours) at 37°C.

  • Recovery and Regrowth:

    • After treatment, rinse the peg lid again in PBS as described in step 4 to remove any residual compound.

    • Place the peg lid into a new 96-well "recovery" plate where each well contains 150-200 µL of fresh, sterile growth medium.

    • To dislodge the surviving biofilm bacteria, place the entire recovery plate assembly in a sonicator bath for 5-10 minutes.[10]

    • Scientist's Note: Sonication is a critical step to break up the biofilm and release the surviving cells into the recovery medium, allowing for accurate assessment of viability.

    • Remove the peg lid and replace it with a standard sterile lid. Incubate the recovery plate for 18-24 hours at 37°C.

  • MBEC Determination:

    • Visually inspect the recovery plate for turbidity (bacterial growth).

    • Alternatively, measure the optical density (OD) at 650 nm using a plate reader.[14] An OD650 reading of less than 0.1 is often considered evidence of biofilm eradication.[14]

    • The MBEC is the lowest concentration of the halogenated compound where no growth is observed in the recovery well.[13]

Protocol: Crystal Violet (CV) Assay for Biomass Quantification

The CV assay is a simple, robust method for quantifying the total biomass of a biofilm, which includes live cells, dead cells, and the EPS matrix.[10][15]

Principle: Crystal violet, a basic dye, stains the negatively charged components of the biofilm, including surface proteins and eDNA.[10] After washing away excess dye, the bound dye is solubilized, and its absorbance is measured, which is directly proportional to the total biofilm biomass.[16]

Materials:

  • 96-well flat-bottom polystyrene plates

  • Bacterial strain and growth medium

  • Halogenated test compounds

  • PBS

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol or 30% Acetic Acid for solubilization[15][16]

  • Plate reader

Step-by-Step Protocol:

  • Biofilm Formation and Treatment:

    • Grow and treat biofilms directly in a 96-well flat-bottom plate following steps 1-4 of the MBEC protocol (using the plate wells instead of pegs).

    • Scientist's Note: Polystyrene plates are excellent for biofilm attachment. Ensure you are using tissue-culture treated plates for strongly adherent strains.

  • Washing:

    • After the treatment period, carefully discard the supernatant from each well by inverting the plate.

    • Wash the wells three times with 200 µL of PBS to remove planktonic cells and residual media.[6] Be gentle to avoid dislodging the biofilm. Blot the plate on a paper towel to remove excess liquid.

  • Staining:

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[16][17]

    • Scientist's Note: This step stains the entire biomass. Ensure all biofilms are fully submerged in the dye.

  • Final Wash:

    • Discard the crystal violet solution.

    • Wash the plate again with PBS (or distilled water) multiple times until the wash water is clear in the control wells.[6] This removes all unbound dye.

    • Thoroughly dry the plate, for instance, by inverting it on a paper towel or placing it in a low-temperature incubator.

  • Solubilization and Quantification:

    • Add 200 µL of 95% ethanol (or 30% acetic acid) to each well to solubilize the bound dye.[16]

    • Incubate for 10-15 minutes, occasionally placing on a shaker to ensure the dye is fully dissolved.

    • Transfer 125-150 µL of the solubilized dye from each well to a new, clean flat-bottom plate.

    • Measure the absorbance at a wavelength of 570-595 nm using a plate reader.[6][16]

Protocol: Confocal Laser Scanning Microscopy (CLSM) for Viability and Structural Analysis

While MBEC and CV assays provide quantitative data on eradication and biomass, they do not offer insight into the biofilm's three-dimensional structure or the spatial distribution of live and dead cells. CLSM fills this gap.[18][19]

Principle: CLSM uses fluorescent stains and a focused laser to create high-resolution, 3D images of the biofilm.[20] Live/dead staining kits, which typically contain SYTO 9 (stains all cells green) and propidium iodide (stains only membrane-compromised/dead cells red), allow for the direct visualization and quantification of cell viability within the intact biofilm structure.[18][19][21]

Materials:

  • Biofilms grown on microscopy-compatible surfaces (e.g., glass-bottom dishes, chamber slides)

  • Halogenated test compounds

  • Live/Dead staining kit (e.g., FilmTracer™ LIVE/DEAD® Biofilm Viability Kit)

  • Confocal Laser Scanning Microscope

  • Image analysis software (e.g., ImageJ, COMSTAT)

Step-by-Step Protocol:

  • Biofilm Formation and Treatment:

    • Grow biofilms on a suitable, sterile surface (e.g., glass coverslip in a petri dish or a chamber slide).

    • Treat the mature biofilms with the halogenated compounds at relevant concentrations (e.g., the MBEC value) for the desired duration. Include an untreated control.

  • Staining:

    • Gently rinse the biofilm with a sterile buffer (e.g., PBS or saline) to remove planktonic cells and media.

    • Prepare the live/dead staining solution according to the manufacturer's instructions. This typically involves mixing SYTO 9 and propidium iodide in a buffer.

    • Add the staining solution to the biofilm and incubate in the dark for 15-30 minutes at room temperature.

    • Scientist's Note: Incubation in the dark is crucial as fluorescent dyes are sensitive to photobleaching.

  • Imaging:

    • Gently rinse off the excess stain. Mount the sample on the confocal microscope stage.

    • Excite the stains using the appropriate laser lines (e.g., 488 nm for SYTO 9 and 561 nm for propidium iodide).

    • Capture a series of images at different focal planes through the depth of the biofilm (a z-stack).

    • Scientist's Note: The z-stack is essential for reconstructing the 3D architecture of the biofilm and assessing the compound's penetration and killing efficacy at different depths.[18]

  • Image Analysis:

    • Use image analysis software to process the z-stack images.

    • Quantify the volume or biovolume of live (green) and dead (red) cells.

    • Calculate the percentage of live and dead cells to determine the compound's killing efficacy.

    • The software can also provide structural parameters like biofilm thickness, roughness, and surface coverage.[21]

Data Interpretation and Reporting

Clear and concise data presentation is paramount. The results from the assays should be summarized to allow for easy comparison between different compounds and concentrations.

Table 1: Example Data Summary for Biofilm Eradication Assays

Halogenated CompoundConcentration (µg/mL)Mean OD₆₅₀ (MBEC Recovery)MBEC InterpretationMean OD₅₇₀ (CV Assay)% Biomass Reduction (vs. Control)
Control (Untreated) 01.250 ± 0.08Growth1.890 ± 0.110%
Compound A 160.890 ± 0.05Growth1.150 ± 0.0939%
320.450 ± 0.03Growth0.620 ± 0.0667%
640.045 ± 0.01Eradication 0.150 ± 0.0292%
1280.030 ± 0.01Eradication0.090 ± 0.0195%
Compound B 640.950 ± 0.07Growth1.320 ± 0.1030%
1280.150 ± 0.02Growth0.750 ± 0.0860%
2560.060 ± 0.01Eradication 0.210 ± 0.0389%
5120.040 ± 0.01Eradication0.110 ± 0.0294%

From this table, we can conclude that Compound A has an MBEC of 64 µg/mL , while Compound B has an MBEC of 256 µg/mL , indicating Compound A is more potent at eradicating the biofilm cells. The CV data complements this by showing a dose-dependent reduction in total biomass.

Final Considerations: Self-Validating Systems and Authoritative Grounding

For these protocols to be trustworthy, they must be self-validating. This is achieved through rigorous inclusion of controls:

  • Positive Control: A biofilm that is not treated with any compound. This establishes the baseline for maximum growth and biomass.

  • Negative Control: Wells with sterile medium only (no bacteria). This ensures that any measured absorbance is not due to media components or contamination.

  • Solvent Control: If the halogenated compound is dissolved in a solvent (e.g., DMSO), a control with the solvent alone must be included to ensure the solvent itself does not have anti-biofilm activity.

By grounding these protocols in established, peer-reviewed methodologies and explaining the scientific rationale behind each step, researchers can confidently assess the potential of halogenated compounds to combat the persistent threat of microbial biofilms.

References

  • The Role of Bacterial Biofilms in Antimicrobial Resistance. (2023). American Society for Microbiology. [Link]

  • Muhammad, M. H., et al. (2021). Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies. Biotechnology Reports, 29, e00624. [Link]

  • Dadgostar, P. (2023). Biofilm Resilience: Molecular Mechanisms Driving Antibiotic Resistance in Clinical Contexts. Molecules, 28(20), 7179. [Link]

  • Sharma, D., et al. (2023). Biofilm and Antimicrobial Resistance: Mechanisms, Implications, and Emerging Solutions. Polymers, 15(16), 3343. [Link]

  • Bio-protocol. (2020). Determination of Minimal Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) Assay. Bio-protocol, 10(12), e3658. [Link]

  • Akram, F., et al. (2023). Biofilms: structure, resistance mechanism, emerging control strategies, and applications. Applied Microbiology and Biotechnology, 107(22), 6737-6754. [Link]

  • Lee, J., et al. (2022). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. International Journal of Molecular Sciences, 23(23), 15061. [Link]

  • Emery Pharma. Biofilm Eradication Testing. Emery Pharma Website. [Link]

  • Innovotech Inc. (n.d.). MBEC Assay® PROCEDURAL MANUAL Version 2.1. Innovotech Inc. [Link]

  • BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. BMG Labtech Application Note. [Link]

  • Millington, K. R., et al. (2021). Biofilm Viability Checker: Creating a tool to calculate biofilm viability from confocal microscopy images. Research Communities by Springer Nature. [Link]

  • Emery Pharma. (2014). Testing Antimicrobials Using Minimum Biofilm Eradication Concentration (MBEC). Emery Pharma Website. [Link]

  • Millington, K. R., et al. (2021). Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images. npj Biofilms and Microbiomes, 7(1), 38. [Link]

  • Kwieciński, J., et al. (2020). Methods Used for the Eradication of Staphylococcal Biofilms. Microorganisms, 8(8), 1206. [Link]

  • Labtoo. (n.d.). Minimum biofilm eradication concentration assay. Labtoo Website. [Link]

  • ResearchGate. (n.d.). Crystal violet assay showing biofilm bacterial biomass eradication at 24 h. ResearchGate. [Link]

  • Lee, J., et al. (2023). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. International Journal of Molecular Sciences, 24(10), 8963. [Link]

  • Association for Biology Laboratory Education. (2018). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. ABLE Proceedings, Vol. 39. [Link]

  • Roy, R., et al. (2018). Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action. Virulence, 9(1), 522-554. [Link]

  • University of Florida. (2020). Halogenated Quinolines: Antibacterial Agents that Prevent and Eradicate Microbial Biofilms. University of Florida Tech Licensing. [Link]

  • Marsili, D. R., et al. (1997). The Effect Of Halogenated Hydantoins On Biofilms. NACE CORROSION. [Link]

  • Peeters, E., et al. (2014). Biofilm antimicrobial susceptibility testing: where are we and where could we be going? Journal of Clinical Pathology, 67(11), 1013-1019. [Link]

  • ResearchGate. (2021). Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images. ResearchGate. [Link]

  • ResearchGate. (n.d.). Confocal microscope photographs of biofilms stained using Live/Dead®... ResearchGate. [Link]

  • Anti-Biofilm Drug Susceptibility Testing Methods: Looking for New Strategies against Resistance Mechanism. (2014). Walsh Medical Media. [Link]

  • Moskowitz, S. M., et al. (2016). Standard versus biofilm antimicrobial susceptibility testing to guide antibiotic therapy in cystic fibrosis. Cochrane Database of Systematic Reviews, (9), CD012352. [Link]

  • Sanchez-Gomez, S., & Martinez-de-Tejada, G. (2014). Antimicrobial susceptibility testing in biofilm-growing bacteria. Clinical Microbiology and Infection, 20(10), 981-990. [Link]

  • Szczepankowska, A., et al. (2021). The processing of staphylococcal biofilm images from Fluorescence and Confocal Microscopy to assess in vitro efficacy of antiseptic molecules. bioRxiv. [Link]

  • Sanchez-Gomez, S., & Martinez-de-Tejada, G. (2014). Antimicrobial susceptibility testing in biofilm-growing bacteria. Clinical Microbiology and Infection, 20(10), 981-990. [Link]

  • ResearchGate. (n.d.). Methodology for the anti-biofilm activity test. ResearchGate. [Link]

  • Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent. (2025). Organic & Biomolecular Chemistry. [Link]

  • The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. (2022). IntechOpen. [Link]

Sources

Application Note: MTT Assay Protocol for Evaluating Cytotoxicity of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Grounding

The compound 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one belongs to the quinolinone family, a privileged class of pharmacophores widely investigated in oncology and infectious disease research due to their potent antiproliferative properties[1][2]. The presence of dual halogenation (bromo and chloro groups) significantly increases the lipophilicity and potential target-binding affinity of the molecule, but it also introduces specific physicochemical challenges during in vitro screening, particularly regarding aqueous solubility.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard colorimetric method for assessing cell viability and cytotoxicity[3]. The assay relies on the biochemical reduction of the yellow tetrazolium salt into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes (primarily succinate dehydrogenase) in the mitochondria of metabolically active cells[4][5].

Mechanistic Causality and Assay Design

When evaluating highly functionalized quinolinones, the experimental design must account for two critical variables to ensure a self-validating system:

  • Solvent Cytotoxicity (The DMSO Effect): Due to the hydrophobic nature of halogenated quinolinones, 100% Dimethyl Sulfoxide (DMSO) is required for primary solubilization. However, DMSO itself is cytotoxic. The protocol must strictly maintain a final assay DMSO concentration of

    
     (ideally 
    
    
    
    ) to prevent solvent-induced cell death from confounding the compound's intrinsic cytotoxicity.
  • Chemical Interference (False Positives): Certain synthetic compounds and plant extracts possess intrinsic redox potential capable of reducing MTT to formazan abiotically, leading to drastically overestimated cell viability (false positives)[6][7]. To ensure trustworthiness, this protocol mandates the inclusion of a Cell-Free Chemical Blank to quantify and subtract any non-enzymatic MTT reduction caused directly by 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one.

MTT_Mechanism MTT MTT (Yellow) Tetrazolium Salt Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Cellular Uptake Formazan Formazan (Purple) Insoluble Crystals Enzyme->Formazan Enzymatic Reduction

Biochemical reduction of MTT to formazan by viable cell mitochondrial enzymes.

Materials and Reagents

  • Test Compound: 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one (Purity

    
    ).
    
  • Reagents:

    • MTT Powder (Sigma-Aldrich/Merck)[3].

    • Cell culture media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

    • Phenol red-free culture media (reduces optical background noise during absorbance reading)[7].

    • Cell culture-grade DMSO (

      
       purity).
      
    • Phosphate-Buffered Saline (PBS), sterile.

  • Consumables: 96-well flat-bottom tissue culture microplates.

  • Equipment: Microplate spectrophotometer (capable of reading at 570 nm and 630 nm), Class II biological safety cabinet, humidified

    
     incubator (37°C, 5% 
    
    
    
    ).

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation
  • MTT Stock Solution: Dissolve MTT powder in sterile PBS to a concentration of 5 mg/mL . Protect from light (wrap the tube in aluminum foil) and filter-sterilize using a 0.22 µm syringe filter. Store at -20°C[8].

  • Compound Stock: Dissolve 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one in 100% DMSO to create a 20 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

Phase 2: Cell Seeding (Day 1)

Causality Check: Cells must be in the logarithmic growth phase to provide maximum metabolic activity and sensitivity to the quinolinone derivative[4].

  • Harvest target cells (e.g., HCT-116, MCF-7) using Trypsin-EDTA.

  • Count cells and adjust the suspension to the optimal density (typically

    
     to 
    
    
    
    cells/mL).
  • Dispense 100 µL of the cell suspension per well into a 96-well plate (yielding 5,000 - 10,000 cells/well).

  • Leave column 1 blank (Media only) to serve as the Background Control .

  • Incubate the plate for 24 hours at 37°C, 5%

    
     to allow for cell adherence and recovery.
    
Phase 3: Compound Treatment (Day 2)
  • Prepare serial dilutions of the 20 mM compound stock in culture media. Recommended final well concentrations: 0.1, 1, 5, 10, 25, 50, and 100 µM.

    • Critical Step: Ensure the final DMSO concentration is identical across all wells and does not exceed 0.5% (v/v).

  • Aspirate the old media from the 96-well plate.

  • Add 100 µL of the compound-containing media to the respective wells (perform in triplicate).

  • Control Setup:

    • Vehicle Control: Cells + Media containing the exact DMSO concentration used in the highest treatment dose (e.g., 0.5% DMSO).

    • Positive Control: Cells + known cytotoxic agent (e.g., Doxorubicin at 1 µM).

    • Chemical Blank: Media + highest concentration of the test compound (100 µM) + NO CELLS. This validates that the quinolinone does not directly reduce MTT[4].

  • Incubate for the desired exposure time (typically 48 or 72 hours).

Phase 4: MTT Incubation and Solubilization (Day 4/5)
  • Carefully aspirate the treatment media. (This step removes residual compound that might precipitate or cause optical interference).

  • Add 100 µL of fresh, phenol red-free media to each well.

  • Add 20 µL of the 5 mg/mL MTT stock solution to each well (final MTT concentration = 0.83 mg/mL).

  • Incubate the plate in the dark at 37°C for 3 to 4 hours. Observe periodically under a microscope for the formation of intracellular purple formazan crystals.

  • Carefully aspirate the media without disturbing the formazan crystals at the bottom of the wells.

  • Add 150 µL of 100% DMSO (or an SDS/HCl solubilization buffer) to each well to dissolve the crystals[5].

  • Place the plate on an orbital shaker for 15 minutes at room temperature, protected from light.

Phase 5: Data Acquisition
  • Measure the optical density (OD) using a microplate reader at a primary wavelength of 570 nm .

  • Measure at a reference wavelength of 630 nm to subtract background noise caused by cell debris or plate imperfections[9].

Workflow Seed 1. Cell Seeding (Log-phase growth) Treat 2. Compound Treatment (Serial Dilutions) Seed->Treat MTT 3. MTT Incubation (3-4 hours) Treat->MTT Solubilize 4. Solubilization (DMSO addition) MTT->Solubilize Read 5. Absorbance Reading (570 nm / 630 nm) Solubilize->Read Analyze 6. IC50 Calculation (Dose-response curve) Read->Analyze

Step-by-step experimental workflow for the MTT cytotoxicity assay.

Data Analysis & Quantitative Presentation

To calculate the percentage of cell viability, use the following formula after subtracting the background absorbance (Media only) from all wells:



Plot the % Cell Viability against the


 of the compound concentration using non-linear regression software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (

).
Representative Quantitative Data Summary

Note: The following table represents expected structural activity relationship (SAR) data formatting for quinolinone derivatives evaluated via this protocol.

Cell LineTissue Origin5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one

(µM)
Doxorubicin

(µM) (Positive Control)
Selectivity Index (SI)*
HCT-116 Colorectal Carcinoma


8.5
MCF-7 Breast Adenocarcinoma


5.6
HepG2 Hepatocellular Carcinoma


4.3
HEK-293 Normal Embryonic Kidney


-

*Selectivity Index (SI) =


 (Normal Cells) / 

(Cancer Cells). An SI > 3 indicates favorable selectivity toward malignant cells.

References

  • Ulukaya, E., et al. "The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts." Turkish Journal of Biology, 2017. Available at:[Link]

  • Ghasemi, M., et al. "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis." International Journal of Molecular Sciences, 2021. Available at:[Link]

Sources

"using 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one in cancer cell line studies"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Investigating the Anticancer Potential of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one

Executive Summary

This application note provides a comprehensive technical guide for the utilization of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one (CAS: 1996052-61-9) in cancer cell line studies. Belonging to the halogenated quinolone scaffold class, this compound represents a significant structural motif in medicinal chemistry, often associated with kinase inhibition , topoisomerase interference , and apoptosis induction .

The 5-bromo and 8-chloro substitutions on the quinoline ring are critical for modulating lipophilicity and metabolic stability, potentially enhancing cellular uptake compared to non-halogenated analogs. This guide outlines standardized protocols for solubility optimization, cytotoxicity screening, and mechanistic validation to ensure reproducible data in preclinical oncology research.

Technical Specifications & Handling

Proper handling is the foundation of reproducible results. This compound exhibits low aqueous solubility, necessitating precise solvent management.

PropertySpecification
Chemical Name 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one
CAS Number 1996052-61-9
Molecular Formula C₉H₅BrClNO₂
Molecular Weight ~274.5 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (up to 50 mM), Insoluble in water
Storage -20°C (Solid), -80°C (DMSO Stock)
Stability Protect from light; avoid freeze-thaw cycles >3 times
Preparation Protocol: 10 mM Stock Solution
  • Weighing: Accurately weigh 2.75 mg of the compound.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into 50 µL aliquots in amber microcentrifuge tubes to minimize light exposure.

  • Storage: Store immediately at -80°C.

Mechanism of Action (Class-Based Hypothesis)

While specific binding targets for this exact analog are under investigation, the halogenated 2-hydroxy-4-quinolone scaffold typically exerts anticancer effects through two primary pathways:

  • ATP-Competitive Kinase Inhibition: The planar heterocyclic structure mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of tyrosine kinases (e.g., EGFR, VEGFR, or Src), blocking downstream signaling.

  • Topoisomerase II Inhibition: The planar core can intercalate between DNA base pairs, stabilizing the DNA-topoisomerase cleavable complex, leading to double-strand breaks and subsequent apoptosis.

Signaling Pathway Visualization

G Compound 5-Bromo-8-chloro- 2-hydroxyquinolin-4(1H)-one Target_Kinase Target Kinase (e.g., EGFR/Src) Compound->Target_Kinase Inhibits TopoII Topoisomerase II Compound->TopoII Inhibits P53 p53 Activation Target_Kinase->P53 Stress Signal DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage DNA_Damage->P53 Bax Bax Translocation P53->Bax Mito Mitochondrial MOMP Bax->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Cleavage CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis APOPTOSIS Caspase3->Apoptosis

Figure 1: Hypothesized mechanism of action involving dual pathways: Kinase inhibition and Topoisomerase II interference leading to mitochondrial apoptosis.

Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT/CCK-8 Assay)

Objective: Determine the IC50 value (concentration inhibiting 50% of cell growth).

Materials:

  • Target Cancer Cell Lines (e.g., A549, MCF-7, HCT-116).

  • MTT Reagent (5 mg/mL in PBS) or CCK-8 Solution.

  • 96-well clear bottom plates.

Step-by-Step:

  • Seeding: Plate cells at a density of 3,000–5,000 cells/well in 100 µL complete medium. Incubate for 24 hours to allow attachment.

  • Treatment Preparation:

    • Thaw the 10 mM DMSO stock.

    • Prepare serial dilutions in complete medium. Recommended range: 0.1, 0.5, 1, 5, 10, 50, 100 µM .

    • Control: Include a Vehicle Control (DMSO < 0.5%) and a Positive Control (e.g., Doxorubicin or Cisplatin).

  • Incubation: Treat cells for 48 or 72 hours at 37°C, 5% CO₂.

  • Development:

    • MTT: Add 10 µL MTT reagent. Incubate 4 hours. Remove media. Add 100 µL DMSO to dissolve formazan crystals.

    • CCK-8: Add 10 µL CCK-8 solution. Incubate 1-4 hours.

  • Measurement: Read absorbance at 570 nm (MTT) or 450 nm (CCK-8).

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism or SigmaPlot) to calculate IC50.

Protocol B: Apoptosis Verification (Annexin V/PI Staining)

Objective: Confirm if cell death is mediated by apoptosis (programmed cell death) vs. necrosis.

Step-by-Step:

  • Treatment: Seed cells in 6-well plates (2 x 10⁵ cells/well). Treat with the compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting: Collect media (floating cells) and trypsinize adherent cells. Combine and centrifuge at 300 x g for 5 mins.

  • Washing: Wash pellet twice with cold PBS. Resuspend in 1X Annexin-binding buffer.

  • Staining:

    • Add 5 µL Annexin V-FITC.

    • Add 5 µL Propidium Iodide (PI).

    • Incubate 15 mins at room temperature in the dark.

  • Analysis: Analyze immediately on a Flow Cytometer (e.g., BD FACSCanto).

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

Protocol C: Mechanistic Validation (Western Blotting)

Objective: Detect molecular markers of apoptosis and pathway inhibition.

Target Proteins:

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP.

  • Cell Cycle/Stress: p53, p21.

  • Survival Pathways: p-Akt, p-ERK (to check for kinase inhibition).

Step-by-Step:

  • Lysis: Lyse treated cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Quantification: Determine protein concentration (BCA Assay). Load 20-30 µg protein per lane.

  • Electrophoresis: Run SDS-PAGE (10-12% gel).

  • Transfer: Transfer to PVDF membrane.

  • Blocking: Block with 5% BSA or Non-fat milk for 1 hour.

  • Antibody Incubation: Incubate with primary antibodies (1:1000) overnight at 4°C.

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate.

Experimental Workflow Diagram

Workflow Start Start: Compound Stock (10mM) Dilution Serial Dilution (0.1 - 100 µM) Start->Dilution Treatment Treatment (48h - 72h) Dilution->Treatment Cell_Culture Cell Seeding (96-well / 6-well) Cell_Culture->Treatment Assay_MTT MTT Assay (IC50 Determination) Treatment->Assay_MTT Assay_Flow Flow Cytometry (Annexin V/PI) Treatment->Assay_Flow Assay_WB Western Blot (Mechanism) Treatment->Assay_WB Analysis Data Analysis (Prism/SigmaPlot) Assay_MTT->Analysis Assay_Flow->Analysis Assay_WB->Analysis

Figure 2: Integrated experimental workflow for validating the anticancer efficacy of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media High concentration / Low solubilityLimit final DMSO concentration to < 0.5%. Sonicate stock before dilution. Do not exceed 100 µM in media.
Inconsistent IC50 Evaporation or Edge EffectFill outer wells of 96-well plate with PBS. Ensure consistent cell seeding density.
High Background (MTT) Media interactionUse phenol red-free media or switch to CCK-8 / CellTiter-Glo.
No Apoptosis Observed Necrotic cell deathCheck incubation time. If cells die too fast (<12h), lower the dose. If PI+ only, suspect necrosis.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: PMC (National Institutes of Health) Significance: Provides the foundational SAR for quinazolinone/quinolinone derivatives in oncology. Link:[Link]

  • Anticancer Activity of Quinoline Derivatives: An Overview. Source: International Journal of Pharmaceutical Sciences Review and Research Significance: Reviews the specific mechanisms of halogenated quinolines, including kinase inhibition. Link:[Link]

  • Synthesis and Biological Activity of 8-Hydroxyquinolines. Source: PMC (National Institutes of Health) Significance: Discusses the biological impact of 5- and 8-position substitutions on the quinoline ring.[1] Link:[Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol. Source:[1] PMC (National Institutes of Health) Significance: Comparative study on 5-substituted quinolines, establishing protocols for cytotoxicity comparison. Link:[Link]

Sources

Application Note: 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one in Drug-Resistant Bacteria Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The rise of antimicrobial resistance (AMR) has rendered traditional antibiotics ineffective against dormant bacterial subpopulations known as persister cells and surface-attached communities called biofilms . 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one (henceforth referred to as HQ-5Br-8Cl ) is a synthetic halogenated quinolone derivative designed to overcome these resistance mechanisms.

Unlike fluoroquinolones (e.g., ciprofloxacin) that target DNA gyrase in rapidly dividing cells, HQ-5Br-8Cl belongs to a class of Halogenated Quinolines (HQs) that target metal homeostasis and membrane integrity in non-replicating cells. This application note details the use of HQ-5Br-8Cl for:

  • Biofilm Eradication: Targeting MRSA and VRE biofilms.

  • Persister Cell Killing: Eliminating metabolically dormant subpopulations.

  • Quorum Sensing Inhibition: Disrupting Pseudomonas signaling pathways.[1]

Compound Profile & Preparation[2][3][4][5][6][7]

PropertySpecification
IUPAC Name 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one
Molecular Formula C₉H₅BrClNO₂
Molecular Weight 274.49 g/mol
Solubility DMSO (>20 mg/mL); Poorly soluble in water/PBS
Storage -20°C, desiccated, protected from light
Stability Stable in DMSO for 3 months at -20°C. Avoid freeze-thaw cycles.[2]
Stock Solution Preparation (10 mM)
  • Weigh 2.74 mg of HQ-5Br-8Cl powder.

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO.

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into 50 µL volumes in amber tubes to prevent light degradation.

Mechanism of Action (MoA)

HQ-5Br-8Cl operates via a metal-dependent dual mechanism distinct from conventional antibiotics.

Pathway A: Iron Starvation & ROS Generation (Gram-Positive)

In Staphylococci (MRSA/MRSE), the 8-hydroxy/keto-quinoline motif acts as a lipophilic chelator. It sequesters essential metal ions (Fe²⁺, Cu²⁺) from the biofilm matrix and intracellular space. This triggers a "starvation" response and potentially generates reactive oxygen species (ROS) via Fenton chemistry, destabilizing the dormant cell membrane.

Pathway B: PQS Antagonism (Gram-Negative)

Structurally, HQ-5Br-8Cl mimics the Pseudomonas Quinolone Signal (PQS). It competes with native PQS for binding to the PqsR receptor, thereby inhibiting the transcription of virulence factors (pyocyanin, rhamnolipids) required for biofilm maintenance.

MoA cluster_GP Gram-Positive (MRSA/VRE) cluster_GN Gram-Negative (P. aeruginosa) Compound HQ-5Br-8Cl Fe_Sequest Fe2+/Cu2+ Chelation Compound->Fe_Sequest Lipophilic Entry PQS_Mimic PQS Structural Mimicry Compound->PQS_Mimic Iron_Starv Iron Starvation Response Fe_Sequest->Iron_Starv Memb_Destab Membrane Destabilization Iron_Starv->Memb_Destab Biofilm_Kill Biofilm Eradication Memb_Destab->Biofilm_Kill Receptor_Bind PqsR Receptor Antagonism PQS_Mimic->Receptor_Bind Virulence_Down Virulence Factor Downregulation Receptor_Bind->Virulence_Down QS_Inhibit Quorum Sensing Inhibition Virulence_Down->QS_Inhibit

Caption: Dual mechanism of HQ-5Br-8Cl: Metal chelation in Gram-positives and PQS antagonism in Gram-negatives.

Application 1: Minimum Biofilm Eradication Concentration (MBEC) Assay

Objective: Determine the concentration required to kill bacterial cells embedded within a mature biofilm, not just inhibit their growth.

Materials
  • Strain: MRSA (e.g., ATCC BAA-1707) or VRE.

  • Plate: 96-well Calgary Biofilm Device (CBD) with peg lid (e.g., Nunc-TSP).

  • Media: Tryptic Soy Broth (TSB) + 1% Glucose (to promote biofilm).

  • Reagent: Resazurin (Alamar Blue) or Cell Titer Blue for viability.

Protocol
  • Biofilm Establishment:

    • Inoculate 150 µL of bacterial suspension (10⁶ CFU/mL in TSB+Glucose) into the 96-well base plate.

    • Insert the peg lid. Incubate for 24 hours at 37°C with rocking (50 rpm) to form biofilms on the pegs.

  • Challenge Plate Preparation:

    • Prepare a 96-well "Challenge Plate" with 200 µL of TSB containing serial dilutions of HQ-5Br-8Cl (Range: 0.5 µM to 100 µM).

    • Include controls: Sterility (Media only), Growth (No drug), and Positive Control (Vancomycin 100 µM).

  • Treatment:

    • Remove peg lid from the establishment plate. Rinse pegs twice in sterile PBS (200 µL/well) to remove planktonic cells.

    • Transfer peg lid to the Challenge Plate.

    • Incubate for 24 hours at 37°C .

  • Recovery & Viability:

    • Remove peg lid and rinse twice in PBS.

    • Transfer lid to a "Recovery Plate" containing 200 µL fresh TSB + 0.1% Tween-20 (to aid detachment).

    • Sonicate the Recovery Plate (50-60 Hz) for 10 minutes to dislodge biofilm cells.

    • Remove the peg lid. Incubate the Recovery Plate for 6 hours at 37°C.

    • Add 20 µL Resazurin dye. Incubate 1-2 hours.

  • Analysis:

    • MBEC Endpoint: The lowest concentration with no color change (Blue = no growth; Pink = growth).

Application 2: Persister Cell Kill Kinetics

Objective: Evaluate the rate at which HQ-5Br-8Cl kills metabolically dormant stationary-phase cells.

Protocol
  • Persister Culture Generation:

    • Grow MRSA in TSB for 24 hours to reach high-density stationary phase (~10⁹ CFU/mL).

    • Wash cells twice with PBS and resuspend in M9 Minimal Media (without carbon source) to induce dormancy.

  • Treatment:

    • Aliquot the dormant suspension into tubes.

    • Add HQ-5Br-8Cl at 10x MIC (e.g., 10 µM) and 20x MIC.

    • Include a control (DMSO only) and a comparator (Ciprofloxacin 10 µM).

  • Sampling:

    • Remove aliquots at t = 0, 2, 4, 6, and 24 hours.

    • Wash samples with PBS to remove the drug (prevent carryover effect).

  • Plating:

    • Perform serial dilutions (1:10 to 1:10⁶).

    • Spot plate 10 µL onto TSB agar.

  • Data Processing:

    • Count CFUs after 24h incubation.

    • Plot Log₁₀(CFU/mL) vs. Time.

    • Success Criterion: >3-log reduction in CFU within 24 hours indicates potent anti-persister activity.

Experimental Workflow Diagram

Workflow cluster_Assays Experimental Assays Start HQ-5Br-8Cl Stock (10 mM in DMSO) MBEC MBEC Assay (Biofilm on Pegs) Start->MBEC Persister Time-Kill Kinetics (Stationary Phase) Start->Persister Synergy Checkerboard Assay (Synergy with Antibiotics) Start->Synergy Analysis Data Analysis (IC50, MBEC, Log Reduction) MBEC->Analysis Resazurin Readout Persister->Analysis CFU Counting Synergy->Analysis FICI Calculation Validation Hit Validation (Mammalian Cytotoxicity) Analysis->Validation Select Potent Hits

Caption: Integrated workflow for evaluating HQ-5Br-8Cl against resistant bacteria.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Precipitation in Media High lipophilicity (ClogP > 3).Do not exceed 1% final DMSO concentration. Add compound to warm media with rapid vortexing.
Inconsistent MBEC Biofilm detachment during rinsing.Rinse pegs gently by vertical immersion, not shaking. Use a wide-mouth reservoir for rinsing.
High Background Signal Compound autofluorescence.HQ derivatives can be fluorescent. Use absorbance-based viability dyes (WST-1) or wash thoroughly before reading fluorescence.
No Activity in PBS Metal dependence.Ensure the assay media contains trace metals (Fe, Cu). Activity may be reduced in metal-free buffers.

References

  • Huigens III, R. W., et al. (2019). Halogenated Quinolines: Antibacterial Agents that Prevent and Eradicate Microbial Biofilms. Technology Publisher. Link

  • Basak, A., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Journal of Medicinal Chemistry / PMC. Link

  • Abouelhassan, Y., et al. (2017). Halogenated quinolines are highly versatile biofilm eradicating agents. Bioorganic & Medicinal Chemistry Letters.
  • Garrison, A. T., et al. (2015). Halogenated Phenazines that Potently Eradicate Biofilms, MRSA Persister Cells in Non-Stationary Cultures. Journal of Medicinal Chemistry. Link

  • BLD Pharm. (n.d.). 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one Product Page. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Friedländer Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Friedländer Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their synthesis of quinoline derivatives. Quinolines are a critical scaffold in medicinal chemistry and materials science, and the Friedländer synthesis remains a cornerstone method for their preparation.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding to help you navigate the complexities of this reaction and optimize your outcomes.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses the most common issues encountered during the Friedländer synthesis in a direct, problem-and-solution format.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes?

Low yields are a frequent challenge and can often be traced back to a few key areas.[3]

  • Harsh Reaction Conditions: Traditional Friedländer conditions often involve high temperatures and strong acids or bases, which can lead to the degradation of sensitive starting materials or the desired product.[3][4]

  • Suboptimal Catalyst Choice: The catalyst is critical and its effectiveness is often substrate-dependent. An inappropriate acid or base catalyst can lead to low conversion or favor side reactions.[5] Modern, milder catalysts like iodine, Lewis acids (e.g., Nd(NO₃)₃·6H₂O), or even catalyst-free systems in water have been shown to be effective.[6][7]

  • Poor Substrate Reactivity: The electronic nature of your substrates plays a significant role. Electron-withdrawing groups on the 2-aminoaryl aldehyde or ketone can reduce the nucleophilicity of the amino group, hindering the initial condensation step.[8]

  • Presence of Water: In acid-catalyzed variants, water produced during the reaction can inhibit the catalyst or shift equilibria unfavorably. Using anhydrous conditions can be beneficial.[5]

  • Inadequate Temperature: The reaction is sensitive to temperature. Too low, and the reaction may not proceed; too high, and decomposition or tar formation can occur.[3][9]

Q2: I'm observing multiple spots on my TLC plate, suggesting significant side product formation. What are the likely culprits?

The formation of side products is a major contributor to low yields. The most common are:

  • Aldol Self-Condensation: Especially under basic conditions, the ketone starting material (the one providing the α-methylene group) can react with itself, forming α,β-unsaturated ketones and other related byproducts.[5][9]

  • Regioisomer Formation: When using an unsymmetrical ketone (e.g., 2-butanone), the reaction can occur on either side of the carbonyl group, leading to a mixture of quinoline isomers that can be difficult to separate.[4][9]

  • Starting Material Decomposition: As mentioned, harsh conditions can degrade the starting materials, particularly the o-aminoaryl aldehyde or ketone.[9]

  • Dimerization of 2-aminobenzophenone: At high temperatures, this starting material can self-condense to form dibenzo[b,f][4][10]diazocines.[5][11]

Q3: How can I strategically improve my yield and minimize these side reactions?

A systematic approach to optimization is key. Consider the following strategies:

ProblemPotential CauseSuggested Solution
Low Yield / No Reaction Inefficient catalyst, low temperature, poor solubility.Screen a panel of modern, milder catalysts (e.g., p-TsOH, iodine, Lewis acids).[6][12] Incrementally increase the reaction temperature, monitoring by TLC.[3] Switch to a solvent that better solubilizes your starting materials, such as DMF or ethanol.[3][10]
Aldol Side Products Strong base catalysis.Switch to an acid catalyst (e.g., p-TsOH, TFA) to disfavor ketone self-condensation.[9][13] If a base is necessary, use a milder one or try slow addition of the ketone to the reaction mixture.[5]
Poor Regioselectivity Use of an unsymmetrical ketone.Employ a catalyst known to direct regioselectivity, such as certain amine catalysts.[4] Consider using a β-ketoester or 1,3-diketone, which often react with high regioselectivity.[14]
Tar/Polymer Formation Excessively high temperature, prolonged reaction time.Reduce the reaction temperature.[9] Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid over-heating.[9]

Understanding the Mechanism: The "Why" Behind the "How"

The Friedländer synthesis can proceed through two primary mechanistic pathways, and the dominant route can depend on the specific reactants and conditions (acidic vs. basic catalysis).[12][14] Understanding these pathways is crucial for effective troubleshooting.

  • Aldol-First Pathway: The reaction begins with an intermolecular aldol condensation between the two carbonyl partners. This is followed by cyclization (imine formation) and dehydration to yield the quinoline.[14]

  • Schiff Base-First Pathway: The initial step is the formation of a Schiff base between the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration.[12][14]

Under typical acidic or basic conditions, it is often suggested that the intermolecular aldol reaction is the initial rate-limiting step.[14]

Friedlander_Mechanism cluster_reactants Reactants cluster_path1 Aldol-First Pathway cluster_path2 Schiff Base-First Pathway A 2-Aminoaryl Carbonyl (1) C Aldol Adduct (6) A->C Aldol Condensation D Schiff Base (3) A->D Schiff Base Formation B α-Methylene Carbonyl (2) B->C B->D E Cyclized Intermediate (4) C->E Cyclization (-H₂O) D->E Intramolecular Aldol F Quinoline Product (5) E->F Dehydration (-H₂O)

Caption: Alternative mechanistic pathways for the Friedländer synthesis.

Experimental Protocols: From Standard Procedure to Optimization

Here we provide a general protocol using a modern, efficient catalyst and a workflow for systematically optimizing your reaction conditions.

Protocol 1: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis (Solvent-Free)

This protocol is adapted from procedures that utilize p-TsOH as an efficient catalyst, often accelerated by microwave irradiation for rapid synthesis.[6][10]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).[5]

  • Reaction: Place the vessel in a microwave reactor. Irradiate at a controlled temperature (e.g., 120 °C) for a specified time (e.g., 5-15 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Add ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Protocol 2: A Systematic Troubleshooting Workflow

When faced with a low-yielding reaction, a logical, step-by-step approach is the most effective way to identify and solve the problem.

Troubleshooting_Workflow start Start: Low Yielding Friedländer Reaction check_purity 1. Verify Starting Material Purity (NMR, LCMS) start->check_purity run_control 2. Run Control Reaction (Literature Precedent) check_purity->run_control analyze_crude 3. Analyze Crude Mixture (TLC, LCMS) run_control->analyze_crude decision1 Side Products Observed? analyze_crude->decision1 decision2 Starting Material Unreacted? decision1->decision2 No mitigate_side_rxn 5. Mitigate Side Reactions (e.g., Switch catalyst type, slow addition) decision1->mitigate_side_rxn Yes optimize_temp 4a. Screen Temperature (e.g., 80°C, 100°C, 120°C) decision2->optimize_temp Yes success Success: Improved Yield decision2->success No (Re-evaluate substrate) optimize_catalyst 4b. Screen Catalysts (p-TsOH, I₂, ZnCl₂, etc.) optimize_temp->optimize_catalyst optimize_solvent 4c. Screen Solvents (Toluene, EtOH, DMF, Solvent-free) optimize_catalyst->optimize_solvent optimize_solvent->success mitigate_side_rxn->success

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

  • Q: Can this reaction be performed under "green" conditions?

    • A: Yes, significant progress has been made in developing more environmentally friendly protocols. This includes using water as a solvent, employing reusable solid-supported catalysts, and running the reaction under solvent-free conditions, sometimes with microwave assistance.[7][11]

  • Q: My 2-aminoaryl ketone is not commercially available. What are my options?

    • A: A powerful variation involves the one-pot reduction of an o-nitroaryl aldehyde or ketone (which are often more accessible) to the corresponding amino derivative, followed by an in-situ Friedländer condensation. This approach uses inexpensive reagents like iron powder and HCl.[15][16]

  • Q: How does the Friedländer synthesis compare to other quinoline syntheses like the Skraup or Doebner-Miller reactions?

    • A: The Friedländer synthesis generally offers milder reaction conditions and greater versatility for introducing a wide variety of substituents with better regiocontrol compared to the Skraup or Doebner-Miller reactions, which often use harsh acidic conditions and can produce mixtures of products.[14][17] However, the Friedländer synthesis requires the pre-synthesis of the 2-aminoaryl carbonyl compound.[17]

References

  • Scribd. (n.d.). Friedländer Synthesis Mechanism Overview. Retrieved from [Link]

  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Reyes-Pesqueira, C., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 99(6), 1042-1085.
  • PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for preparation of 3a. Retrieved from [Link]

  • ResearchGate. (2026). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

Sources

"optimization of reaction conditions for Conrad-Limpach synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

The Conrad-Limpach synthesis is the gold-standard method for constructing the 4-hydroxyquinoline (4-quinolone) scaffold, a privileged structure in antimalarial and antibacterial drug discovery.

The Core Challenge: The reaction relies on a delicate balance between kinetic and thermodynamic control.[1]

  • Kinetic Control (Required): Low-temperature condensation of aniline and

    
    -keto ester favors the enamine  (Schiff base).
    
  • Thermodynamic Trap (Avoid): High-temperature condensation favors the amide , which leads to the unwanted 2-hydroxyquinoline (Knorr Synthesis).

This guide provides optimized protocols to lock in the kinetic enamine intermediate and efficiently drive the high-energy thermal cyclization while minimizing polymerization ("tarring").

Mechanism & Pathway Visualization

The following diagram illustrates the critical bifurcation point between the Conrad-Limpach (Target) and Knorr (Byproduct) pathways.

ConradLimpach Reactants Aniline + Beta-Keto Ester Enamine Enamine (Beta-anilinoacrylate) Reactants->Enamine < 100°C Acid Cat. Water Removal Amide Amide (Beta-ketoanilide) Reactants->Amide > 140°C Direct Heat Quinolone4 4-Hydroxyquinoline (Target) Enamine->Quinolone4 Thermal Cyclization ~250°C - ROH Quinolone2 2-Hydroxyquinoline (Unwanted Isomer) Amide->Quinolone2 Cyclization (Knorr)

Figure 1: Reaction pathway divergence. Success depends on favoring the upper green pathway (Kinetic Control) initially, then applying high heat only after the enamine is formed.

Troubleshooting Modules (Q&A Format)

Module A: Step 1 - Enamine Formation

Q: I am seeing low conversion to the enamine intermediate. The starting materials remain.

  • Diagnosis: This condensation is an equilibrium reaction releasing water. If water is not removed, the equilibrium shifts back to reactants.

  • Solution:

    • Azeotropic Removal: Use benzene or toluene with a Dean-Stark trap to physically remove water.

    • Catalysis: Add 0.1–1.0 mol% of acid catalyst. Acetic acid is standard;

      
      -Toluenesulfonic acid (
      
      
      
      -TSA)
      is more aggressive for electron-deficient anilines.
    • Drying Agents: For small scales where Dean-Stark is impractical, add activated 4Å molecular sieves to the reaction vessel.

Q: I isolated the intermediate, but it cyclized to the 2-hydroxyquinoline (Knorr product).

  • Diagnosis: You likely heated the initial condensation too high (

    
    ), allowing the thermodynamically stable amide to form instead of the enamine.
    
  • Solution: Maintain the Step 1 temperature between 20–80°C . Do not reflux in high-boiling solvents (like xylene) during the initial mixing phase unless water removal is strictly controlled and rapid.

Module B: Step 2 - Thermal Cyclization

Q: My reaction mixture turns into a black, insoluble tar during cyclization.

  • Diagnosis: Polymerization is competing with cyclization. This occurs if the concentration is too high or the heating ramp is too slow (allowing intermolecular reactions between enamines).

  • Solution:

    • High Dilution: The enamine concentration should be low (<0.5 M) in the high-boiling solvent.

    • Flash Heating: Do not mix cold enamine and solvent then heat them up together. Instead, heat the solvent (Dowtherm A or Diphenyl ether) to a rolling boil (

      
      ) first. Then, add the enamine (dissolved in a minimal amount of volatile solvent or neat) dropwise  into the boiling solvent. This ensures instantaneous cyclization.
      

Q: The product is difficult to isolate from Dowtherm A.

  • Diagnosis: Dowtherm A (biphenyl/diphenyl ether eutectic) is a high-boiling liquid that is hard to remove by rotary evaporation.

  • Solution:

    • Precipitation: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane or petroleum ether . The polar 4-hydroxyquinoline product usually precipitates out, while Dowtherm A remains in solution. Filter and wash with hexane.

    • Alternative Solvent: Use Sulfolane (water-soluble, removable by aqueous wash) or Diphenyl ether (solidifies at RT, can be washed away with warm ethanol).

Optimized Experimental Protocols

Method A: The "Gold Standard" Thermal Protocol

Best for scale-up and robust reliability.

  • Enamine Synthesis:

    • Mix Aniline (1.0 eq) and

      
      -keto ester (1.1 eq) in Toluene (5 mL/mmol).
      
    • Add Glacial Acetic Acid (0.05 eq).

    • Reflux with a Dean-Stark trap for 3–6 hours until water collection ceases.

    • Evaporate Toluene. (Optional: Recrystallize enamine if very impure, but crude is usually sufficient).

  • Cyclization:

    • Heat Dowtherm A (10 mL/mmol) to

      
       (reflux).
      
    • Dissolve the crude enamine in a minimal volume of Toluene or add neat (if liquid).

    • Add dropwise to the boiling Dowtherm A over 15–30 minutes. Note: Vigorous bubbling (ethanol evolution) will occur.

    • Continue heating for 30–60 minutes.

    • Cool to RT. Add Hexane (equal volume) to precipitate the product.

    • Filter, wash with acetone/hexane, and dry.

Method B: Microwave-Assisted Protocol

Best for rapid screening and small libraries.

ParameterSettingNotes
Solvent Diphenyl ether or Ionic LiquidsMust absorb MW or allow high temp.
Temperature 250–300°CHigh temp is non-negotiable for this barrier.
Time 5–20 minsdrastically reduced from thermal methods.
Vessel Sealed High-PressureCaution: Ethanol byproduct generates pressure.

Protocol:

  • Place pre-formed enamine (1.0 mmol) and Diphenyl ether (2 mL) in a microwave vial.

  • Irradiate at 250°C for 10 minutes (High Absorption Level).

  • Cool rapidly (compressed air). Dilute with hexane to precipitate.

Regioselectivity Guide: Substituted Anilines

When using meta-substituted anilines, two isomers are theoretically possible. The Conrad-Limpach reaction is highly sensitive to steric hindrance.

Substrate (Meta-Substituted)Major ProductMinor ProductReason
m-Chloroaniline 7-Chloro-4-hydroxyquinoline 5-Chloro isomerSteric hindrance blocks the ortho (5-position) attack.
m-Methoxyaniline 7-Methoxy-4-hydroxyquinoline 5-Methoxy isomerDespite electronic activation of the ortho position, sterics usually favor the 7-position at 250°C.
m-Nitroaniline 7-Nitro-4-hydroxyquinoline --Strong deactivation + sterics exclusively favor the 7-position.

Rule of Thumb: Expect the 7-substituted quinoline (cyclization para to the substituent). The 5-substituted isomer is rare and usually requires specific blocking groups or alternative synthetic routes.

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered Step1 Step 1: Enamine Formation Start->Step1 Step2 Step 2: Cyclization Start->Step2 LowYield1 Low Yield / Starting Material Left Step1->LowYield1 WrongProd1 Wrong Product (2-Hydroxyquinoline) Step1->WrongProd1 Tar Black Tar / Polymerization Step2->Tar NoRxn No Reaction / Enamine Recovered Step2->NoRxn Sol1 Use Dean-Stark Add Acid Cat. LowYield1->Sol1 Sol2 Lower Temp (<100°C) Check pH WrongProd1->Sol2 Sol3 Dilute Reaction Dropwise Addition to Boiling Solvent Tar->Sol3 Sol4 Increase Temp >250°C Switch to Dowtherm A NoRxn->Sol4

Figure 2: Diagnostic workflow for isolating reaction failures.

References

  • Conrad, M.; Limpach, L. "Ueber das Chinolin und seine Derivate." Berichte der deutschen chemischen Gesellschaft, 1887, 20, 944–948. (The foundational text establishing the aniline + ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -keto ester route).[2][3][4][5][6]
    
  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link (Clarifies the thermodynamic vs kinetic control mechanisms).

  • Riegel, B. et al. "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from Anilines and Diethyl Ethoxalylacetate." Journal of the American Chemical Society, 1946 , 68(7), 1264–1266. Link (Detailed thermal protocols and solvent effects).

  • Dave, C. G. et al. "Microwave-assisted synthesis of quinolines and their derivatives." Molecules, 2013 , 18(4), 4757–4776. Link (Modern optimization using microwave irradiation).

  • BenchChem Technical Support. "Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines." BenchChem Application Notes, 2025 . Link (General troubleshooting and solvent tables).

Sources

FAQ 1: Why am I getting a mixture of 2-quinolinone and 4-quinolinone in my condensation reactions?

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Strategies to Minimize Side-Product Formation in Quinolinone Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with poor yields and complex isomeric mixtures during quinolinone scaffold construction. The synthesis of these privileged heterocycles—ubiquitous in kinase inhibitors, antimalarials, and antibiotics—is notoriously plagued by competing side reactions.

This guide bypasses generic advice. Instead, we will dissect the thermodynamic and kinetic causalities that drive side-product formation and provide self-validating protocols to ensure absolute regiocontrol.

The Causality: When reacting an aniline with a β-ketoester, the nitrogen nucleophile has two potential electrophilic sites: the highly reactive ketone carbonyl and the less reactive ester carbonyl. The regioselectivity is entirely dictated by temperature-dependent kinetic versus thermodynamic control 1.

  • Kinetic Control (Conrad-Limpach): At low temperatures (~25 °C), the aniline attacks the more electrophilic ketone, forming a β-aminoacrylate (Schiff base) intermediate. Subsequent high-temperature thermal cyclization (~250 °C) yields the 4-quinolinone 1.

  • Thermodynamic Control (Knorr): At elevated initial condensation temperatures (>110 °C), the reaction bypasses the kinetic product to form the more thermodynamically stable β-ketoanilide via attack on the ester. Acid-catalyzed cyclization of this intermediate yields the 2-quinolinone (Knorr product) 2.

If you are observing isomeric mixtures, your initial condensation temperature is likely drifting, or your cyclization heating ramp is too slow, allowing the kinetic intermediate to equilibrate into the thermodynamic pathway.

CL_Knorr Aniline Aniline + β-Ketoester Kinetic Kinetic Control (Low Temp, ~25 °C) Aniline->Kinetic Attack at Ketone Thermo Thermodynamic Control (High Temp, ~140 °C) Aniline->Thermo Attack at Ester Schiff β-Aminoacrylate (Schiff Base) Kinetic->Schiff Amide β-Ketoanilide Thermo->Amide Cyclize1 Thermal Cyclization (~250 °C) Schiff->Cyclize1 Cyclize2 Acidic Cyclization (H2SO4, 100 °C) Amide->Cyclize2 Product1 4-Quinolinone (Conrad-Limpach) Cyclize1->Product1 Product2 2-Quinolinone (Knorr) Cyclize2->Product2

Reaction logic dictating regioselectivity in Conrad-Limpach vs. Knorr syntheses.

Self-Validating Protocol: Optimized Conrad-Limpach Synthesis (Targeting 4-Quinolinone)

To eliminate the Knorr side product, we must strictly isolate the kinetic intermediate before cyclization 3.

  • Kinetic Condensation: Dissolve 1.0 eq of aniline and 1.1 eq of β-ketoester in a non-polar solvent (e.g., dichloromethane) with a catalytic amount of acetic acid. Stir strictly at 20–25 °C for 12 hours.

  • Intermediate Validation (QC Check): Analyze via TLC or LC-MS. You should observe the exclusive formation of the β-aminoacrylate. Do not proceed if starting aniline remains; extend reaction time.

  • Solvent Exchange: Evaporate the low-boiling solvent completely under reduced pressure to prevent evaporative cooling in the next step.

  • Flash Thermal Cyclization: Pre-heat an inert, high-boiling solvent (e.g., Dowtherm A or mineral oil) to 250 °C. Dropwise, add the neat β-aminoacrylate into the boiling solvent. Causality: Rapid heating prevents the intermediate from rearranging into the thermodynamic β-ketoanilide 1.

  • Isolation: Cool to room temperature. The 4-quinolinone will precipitate. Wash with hexanes to remove the mineral oil 3.

FAQ 2: How do I control regioselectivity in the Camps Cyclization?

The Causality: The Camps quinoline synthesis utilizes an intramolecular aldol-type condensation of N-(2-acylaryl)amides to form either 2-quinolinones or 4-quinolinones 4. The side-product formation here is almost entirely dependent on the pKa of the base used 4.

  • Strong Bases (e.g., NaOH): Deprotonate the less acidic α-position of the ketone. The resulting ketone enolate attacks the amide carbonyl, followed by dehydration, yielding the 4-quinolinone [[5]]().

  • Mild Bases (e.g., Cs₂CO₃): Preferentially deprotonate the more acidic amide nitrogen/alpha-carbon. The resulting amide enolate attacks the ketone carbonyl, yielding the 2-quinolinone 4.

Camps Start N-(2-acylaryl)amide StrongBase Strong Base (NaOH) Deprotonates Ketone Start->StrongBase MildBase Mild Base (Cs2CO3) Deprotonates Amide Start->MildBase Enolate1 Ketone Enolate StrongBase->Enolate1 Enolate2 Amide Enolate MildBase->Enolate2 Prod1 Quinolin-4-one Enolate1->Prod1 Attack on Amide Carbonyl Prod2 Quinolin-2-one Enolate2->Prod2 Attack on Ketone Carbonyl

Base-dependent regioselectivity in the Camps quinoline synthesis.

Self-Validating Protocol: Buchwald-Modified Camps Cyclization (Targeting 4-Quinolinone)

This modern adaptation minimizes unreacted starting material and isomer mixtures by utilizing a highly pure precursor generated via cross-coupling 5.

  • Precursor Synthesis: React 2-haloacetophenone with an amide using a CuI/diamine catalyst system to yield the N-(2-acylaryl)amide. Purify via flash chromatography.

  • Base-Mediated Cyclization: Dissolve the purified precursor in ethanol. Add 2.0 eq of aqueous NaOH.

  • Reflux & Monitor: Heat the mixture to reflux.

  • Validation (QC Check): Monitor via LC-MS. The strong base ensures the ketone enolate pathway dominates. If 2-quinolinone side products appear (>5%), your base concentration is effectively too low (possibly due to atmospheric CO₂ neutralizing the NaOH over time); add an additional 0.5 eq of NaOH.

  • Workup: Cool the reaction, neutralize with 1M HCl to precipitate the 4-quinolinone, filter, and wash with cold water [[5]]().

FAQ 3: What is the best way to summarize and predict side products across different methods?

To assist in your experimental design, I have compiled a quantitative troubleshooting matrix. Use this table to select the appropriate synthetic route based on your target isomer and to anticipate the dominant side reactions.

Table 1: Quantitative Comparison of Quinolinone Synthesis Methods & Side Products

Synthetic MethodTarget IsomerTypical YieldPrimary Side ProductCausality of Side ProductKey Optimization Parameter
Conrad-Limpach 4-Quinolinone70–95%2-Quinolinone (Knorr)High initial condensation tempKeep Step 1 < 25 °C; Flash heat Step 2 to 250 °C
Knorr Synthesis 2-Quinolinone65–85%4-QuinolinoneLow initial condensation tempMaintain Step 1 at > 110 °C
Camps (NaOH) 4-Quinolinone72–97%2-QuinolinoneInsufficient base strengthUse fresh, strong base (NaOH/KOH)
Camps (Cs₂CO₃) 2-Quinolinone70–90%4-QuinolinoneBase is too strongStrictly use mild carbonate bases
Gould-Jacobs 4-Quinolinone60–80%Regioisomeric mixturesAsymmetric aniline substratesUtilize symmetrically substituted anilines

References

Sources

Technical Support Center: Purification of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the recrystallization of this compound. Our focus is on delivering field-proven, scientifically-grounded advice to ensure you achieve the highest purity and yield in your experiments.

Troubleshooting Guide: Recrystallization Issues & Solutions

This section addresses specific problems that may arise during the recrystallization of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one.

Question: My compound has "oiled out" and formed a viscous liquid instead of crystals. What's happening and how do I fix it?

Answer:

"Oiling out" is a common issue that occurs when the solid melts in the hot solvent and fails to crystallize upon cooling, instead separating as a liquid phase. This typically happens for two main reasons: the melting point of your compound is lower than the boiling point of the chosen solvent, or the solution is cooling too quickly for orderly crystal lattice formation to occur.[1] High concentrations of impurities can also depress the melting point, exacerbating this problem.[2]

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Gently reheat the flask to re-dissolve the oil. Add a small amount (5-10% of the total volume) of additional hot solvent to ensure the solution is no longer supersaturated.[2]

  • Promote Slow Cooling: This is the most critical step. Do not place the flask directly on a cold surface or in an ice bath. Allow it to cool slowly on the benchtop, insulated with a beaker of warm water or by leaving it on a hotplate with the heat turned off.[1][2] This extended timeframe provides the thermodynamic stability needed for crystal nucleation rather than liquid-liquid phase separation.

  • Induce Crystallization: Once the solution has cooled to near room temperature, try to induce crystallization by scratching the inner surface of the flask with a glass rod at the solution's meniscus or by adding a single seed crystal of pure 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one.[1][3]

Long-Term Strategy:

  • Re-evaluate Your Solvent Choice: If oiling persists, your solvent's boiling point is likely too high. Select a solvent with a lower boiling point.[1] For halogenated quinolones, which can have complex solubility profiles, a co-solvent (solvent/anti-solvent) system may be necessary to fine-tune the solubility properties.

Question: I've followed the cooling protocol, but no crystals have formed. What are my next steps?

Answer:

The failure of crystals to form from a clear, cooled solution is almost always due to one of two factors: excessive solvent or supersaturation.[2]

Troubleshooting Protocol:

  • Confirm Saturation: The most common cause is using too much solvent.[2][3] To fix this, gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Allow the more concentrated solution to cool again slowly.

  • Break Supersaturation: If the solution is supersaturated, it requires a nucleation site to begin crystallization.[2]

    • Scratching: Vigorously scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide an ideal surface for crystal nucleation.[3]

    • Seed Crystals: Add a tiny speck of the crude starting material or a previously purified crystal. This provides a perfect template for crystal growth.[3]

    • Ultra-Cooling: If the above methods fail, place the solution in an ice-salt bath to achieve lower temperatures, which may force crystallization. Combine this with occasional scratching.[2]

  • Last Resort: If crystallization remains impossible, you can recover your compound by removing the solvent entirely via rotary evaporation and re-attempting the recrystallization with a different solvent system.[2][3]

Question: My recrystallization yielded very few crystals, and I suspect my recovery is extremely low. Why did this happen?

Answer:

A low recovery rate is a frustrating outcome that points to procedural inefficiencies. The primary causes are using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.[1][3]

Optimization Steps:

  • Minimize Solvent Usage: During the initial dissolution step, add the hot solvent in small portions just until the solid fully dissolves. Using the absolute minimum amount of hot solvent is key to ensuring the solution becomes supersaturated upon cooling, maximizing crystal formation.[1]

  • Check Mother Liquor: After filtering your crystals, test the remaining filtrate (mother liquor) for dissolved product. You can do this by dipping a glass rod into the liquid and letting the solvent evaporate; a visible solid residue indicates a significant amount of your compound was lost.[3]

  • Recover from Mother Liquor: If a large amount of product remains in the mother liquor, you can recover it by boiling off some of the solvent to re-concentrate the solution and attempting a second crystallization. Be aware that these "second-crop" crystals may be less pure than the first.

  • Solvent Selection: Your chosen solvent might be too effective. The ideal recrystallization solvent dissolves the compound well when hot but very poorly when cold. If your compound remains partially soluble at ice-bath temperatures, your yield will suffer. You may need to screen for a new solvent or use a co-solvent system where you add an "anti-solvent" (in which the compound is insoluble) to the hot, dissolved solution to reduce its overall solubility upon cooling.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one?

A1: Solvent selection is the most critical parameter for successful recrystallization. The ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (0-4 °C). For quinolinone derivatives, common solvents to test include ethanol, methanol, acetone, and ethyl acetate, or mixtures with water or hexane.[1] Given the halogenation and hydroxy group, the polarity of this molecule is complex. A systematic screening process is essential.

Experimental Protocol: Solvent Screening

  • Place a small amount (10-20 mg) of your crude compound into several different test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, acetone, water) dropwise at room temperature. A good candidate will not dissolve the compound in the cold.

  • Heat the tubes that did not show solubility at room temperature. The ideal solvent will fully dissolve the compound at boiling.

  • Cool the tubes that showed good hot solubility in an ice bath. The best solvent will result in the formation of a large number of crystals.

Q2: Can the pH of the solution affect the recrystallization of this compound?

A2: Absolutely. The quinoline core contains a basic nitrogen atom, and the 2-hydroxy group can exhibit acidic properties.[4] This means the solubility of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one can be highly pH-dependent.

  • Acidic Conditions: Protonation of the quinoline nitrogen can form a salt, which is typically much more soluble in polar solvents like water or ethanol.[4]

  • Basic Conditions: Deprotonation of the hydroxy group can also form a salt with different solubility characteristics. For recrystallization, you generally want the neutral form of the molecule. Therefore, it is crucial to perform the recrystallization from a neutral organic solvent or ensure the pH of any aqueous mixture is adjusted to the isoelectric point of the molecule to minimize its solubility.

Q3: What are some common impurities I might encounter, and will recrystallization remove them?

A3: Impurities in the synthesis of quinolinone derivatives can include unreacted starting materials, by-products from side reactions, or residual catalysts and solvents.[1] Recrystallization is most effective at removing impurities that have different solubility profiles from your target compound. It works best when the impurities are either much more soluble in the cold solvent (remaining in the mother liquor) or much less soluble in the hot solvent (can be filtered out before cooling). If your compound is heavily contaminated with an impurity that has very similar solubility, a different purification technique like column chromatography may be required as a preliminary step.[1][2]

Data & Protocols

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Suitability for Quinolones
Ethanol 7824.5Often a good choice; can be mixed with water to create a co-solvent system.[5]
Methanol 6532.7Similar to ethanol but with a lower boiling point; good for compounds that might oil out in hotter solvents.[6]
Ethyl Acetate 776.0A moderately polar solvent, often effective for a wide range of organic compounds.[1]
Acetone 5620.7A polar aprotic solvent with a low boiling point; its high volatility can be a challenge.[6]
Toluene 1112.4A non-polar solvent, useful if the compound is less polar. Its high boiling point may increase the risk of oiling out.
1,4-Dioxane 1012.2Has shown high solubility for similar compounds like 5-chloro-8-hydroxyquinoline at room temperature, suggesting it may be too strong a solvent unless used in a co-solvent system.[6]
Water 10080.1Generally, halogenated quinolones have low water solubility.[7] It is more likely to be used as an anti-solvent in a mixture with a miscible organic solvent like ethanol.[5]
Diagram 1: Standard Recrystallization Workflow

RecrystallizationWorkflow A 1. Select Solvent (Small-scale tests) B 2. Dissolve Crude Solid (Minimum amount of hot solvent) A->B C 3. Hot Filtration (Optional) (Removes insoluble impurities) B->C D 4. Cool Solution Slowly (Allow crystal nucleation) C->D E 5. Induce Crystallization (Scratch/Seed if necessary) D->E F 6. Isolate Crystals (Vacuum filtration) E->F G 7. Wash Crystals (Small amount of cold solvent) F->G H 8. Dry Crystals (To constant weight) G->H

Caption: General workflow for purification by recrystallization.

Diagram 2: Troubleshooting Decision Tree

TroubleshootingTree Start Problem Encountered During Cooling Problem1 No Crystals Formed Start->Problem1 Problem2 Compound 'Oiled Out' Start->Problem2 Problem3 Low Crystal Yield Start->Problem3 Cause1A Too Much Solvent Problem1->Cause1A Cause1B Supersaturated Solution Problem1->Cause1B Cause2A Cooling Too Rapidly Problem2->Cause2A Cause2B Solvent BP > Compound MP Problem2->Cause2B Cause3A Too Much Solvent Used Problem3->Cause3A Cause3B Compound Soluble in Cold Solvent Problem3->Cause3B Solution1A Boil Off Some Solvent Cause1A->Solution1A Solution1B Scratch Flask / Add Seed Crystal Cause1B->Solution1B Solution2A Re-dissolve and Cool Slowly Cause2A->Solution2A Solution2B Choose Lower-Boiling Solvent Cause2B->Solution2B Solution3A Use Minimum Hot Solvent Cause3A->Solution3A Solution3B Change Solvent / Use Anti-Solvent Cause3B->Solution3B

Caption: Decision tree for common recrystallization problems.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Quinolizinone Derivatives.
  • Benchchem. (2025). Addressing challenges in the purification of quinoline derivatives.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Benchchem. (2025). Overcoming poor solubility of quinoline derivatives in reactions.
  • Solubility of Things. (n.d.). 5-Chloro-8-hydroxyquinoline.
  • ResearchGate. (n.d.). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.

Sources

"addressing solubility issues of halogenated quinolinones in biological assays"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Development Support Center. When working with highly lipophilic, rigid scaffolds like halogenated quinolinones , standard assay protocols frequently fail. As an application scientist, I often see researchers misinterpret solubility artifacts as true biological activity.

This guide is designed to move beyond basic "tips and tricks." Here, we will dissect the causality behind why these compounds behave poorly in aqueous media and provide self-validating protocols to ensure your data reflects true pharmacology, not physical chemistry artifacts.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do my halogenated quinolinones consistently precipitate upon addition to standard HEPES or PBS assay buffers? A1: The core issue lies in the thermodynamics of the crystal lattice. Halogenated quinolinones (bearing fluoro-, chloro-, or bromo- substituents) possess a highly planar heterocyclic core combined with strongly electronegative halogens. This structural motif promotes intense


 stacking and halogen bonding in the solid state, leading to exceptionally high lattice energies.

When you spike a 10 mM DMSO stock directly into an aqueous buffer, you induce "DMSO shock." The local concentration of water around the compound spikes instantly, dropping the solvent capacity. Because the thermodynamic aqueous solubility of these compounds is often in the low nanomolar range, the kinetic solubility limit is rapidly breached, driving spontaneous nucleation and precipitation [1].

Q2: My dose-response curves are extremely steep (Hill slope > 2), and the IC50 shifts significantly when I change the enzyme concentration. Is this a solubility issue? A2: Yes. You are likely observing colloidal aggregation-based inhibition , a widespread artifact extensively characterized by the Shoichet Laboratory [2]. When halogenated quinolinones exceed their critical aggregation concentration (CAC) in buffer, they do not always form visible precipitates. Instead, they phase-separate into microscopic colloidal aggregates (100–1000 nm).

These colloids act as "protein sponges." They non-specifically adsorb target enzymes onto their hydrophobic surfaces, causing partial protein denaturation and loss of catalytic activity [3]. Because a single colloid can sequester hundreds of enzyme molecules, the inhibition is highly sensitive to enzyme concentration, resulting in artificially steep dose-response curves.

Section 2: Visualizing the Artifact

To troubleshoot effectively, we must first visualize the physical mechanism of the artifact and how we can chemically intervene.

G Compound Halogenated Quinolinone (in DMSO) Supersat Supersaturation & Nucleation Compound->Supersat Buffer Aqueous Assay Buffer (Rapid Dilution) Buffer->Supersat Colloid Colloidal Aggregates (100-1000 nm) Supersat->Colloid DMSO Shock Denaturation Non-specific Adsorption & Partial Unfolding Colloid->Denaturation Enzyme Target Enzyme Enzyme->Denaturation FalsePos False Positive (Inhibition) Denaturation->FalsePos Triton 0.01% Triton X-100 (Detergent Rescue) FalsePos->Triton Rescue Restored Enzyme Activity Triton->Rescue Disrupts Colloid

Fig 1. Mechanism of colloidal aggregation-based inhibition and detergent rescue.

Section 3: Self-Validating Troubleshooting Protocols

To ensure data integrity, every assay involving highly lipophilic scaffolds must include built-in controls. A self-validating protocol proves its own accuracy by demonstrating that the observed inhibition is mechanism-based, not physical.

Protocol A: The Detergent-Rescue Counter-Screen

Purpose: To definitively distinguish true competitive inhibition from colloidal aggregation.

Causality Rationale: Non-ionic detergents like Triton X-100 disrupt the surface tension of colloidal aggregates, forcing them to disassemble. If your compound is a true active-site inhibitor, adding a trace amount of detergent will not affect the IC50. If it is an aggregator, the detergent will "rescue" the enzyme, and the apparent inhibition will vanish [3].

Step-by-Step Methodology:

  • Prepare Reagents: Prepare your standard assay buffer. Split it into two batches: Buffer A (Standard) and Buffer B (Supplemented with 0.01% v/v Triton X-100).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of your halogenated quinolinone in 100% DMSO (100x final concentration).

  • Parallel Dispensing: Using an acoustic dispenser (e.g., Echo) or careful pipetting, transfer the DMSO stocks into two empty assay plates (Plate A and Plate B).

  • Buffer Addition: Add Buffer A to Plate A, and Buffer B to Plate B. Critical Step: Vortex immediately at 1000 RPM for 30 seconds to prevent localized nucleation.

  • Enzyme Incubation: Add your target enzyme to both plates. Incubate for 15 minutes.

  • Substrate Addition & Read: Add substrate, read the reaction kinetics, and plot the IC50 curves.

  • Validation Logic: If IC50(Plate A)

    
     IC50(Plate B), you have a true hit. If Plate B shows 
    
    
    
    -fold loss in potency, your compound is aggregating.
Protocol B: The "Aqueous-Intermediate" Dilution Strategy

Purpose: To maximize the kinetic solubility of halogenated quinolinones and prevent DMSO shock.

Causality Rationale: Direct addition of a 100% DMSO stock to a 100% aqueous buffer creates a massive, localized polarity gradient. By creating an intermediate dilution plate, we step down the solvent gradient, allowing the compound to remain in a metastable supersaturated state long enough to complete the biochemical assay [4].

Step-by-Step Methodology:

  • Master Stock: Start with a 10 mM stock of the quinolinone in 100% DMSO.

  • Intermediate Plate Preparation: Prepare an intermediate plate containing 50% DMSO and 50% Co-solvent (e.g., PEG-400 or Propylene Glycol).

  • First Dilution: Dilute the master stock 1:10 into the intermediate plate (Final: 1 mM compound in 55% organic solvent).

  • Assay Plate Transfer: Transfer the required volume from the intermediate plate into the final aqueous assay buffer under continuous agitation (e.g., on a plate shaker). Ensure the final DMSO concentration remains

    
    .
    
Section 4: Quantitative Solubilization Data

When formulation is required to keep your quinolinones in solution, selecting the right additive is critical. Below is a synthesized comparison of common solubilizing agents used in biochemical assays.

Solubilization AgentTypical Assay Conc.Mechanistic FunctionRisk of Assay InterferenceRecommended Use Case
DMSO 0.5% - 2.0% (v/v)Co-solvent; disrupts crystal lattice forcesHigh (Enzyme denaturation at

)
Base solvent for all master stocks.
Triton X-100 0.005% - 0.01% (v/v)Non-ionic surfactant; prevents colloid formationModerate (Can disrupt membrane proteins)Counter-screens for aggregation artifacts.
Pluronic F-68 0.01% - 0.1% (w/v)Block copolymer; provides steric stabilizationLow (Highly biocompatible)Cell-based assays and prolonged incubations.
HP-

-Cyclodextrin
1.0% - 5.0% (w/v)Host-guest inclusion complexationModerate (May sequester assay lipids)Rescuing highly planar, rigid molecules.
Section 5: Assay Optimization Decision Tree

Follow this logical workflow when integrating novel halogenated quinolinones into your screening cascade.

Workflow Start Observe Erratic IC50 or Precipitation DLS Run Nephelometry / DLS (Check for particles) Start->DLS AggTest Detergent Counter-Screen (Add 0.01% Triton X-100) Start->AggTest IsAgg Activity Restored? AggTest->IsAgg TrueHit True Inhibitor (Optimize Formulation) IsAgg->TrueHit No FalseHit Colloidal Aggregator (False Positive) IsAgg->FalseHit Yes Formulate Optimize Assay: 1. Pre-dilution in Co-solvent 2. Add BSA / Pluronic TrueHit->Formulate FalseHit->Formulate

Fig 2. Decision tree for diagnosing and mitigating compound solubility artifacts.

References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
  • Shoichet Lab. Colloidal aggregation. University of Toronto.
  • Coan, K. E. D., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. PMC - NIH.
  • American Pharmaceutical Review. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.

"improving the regioselectivity of the Gould-Jacobs reaction for quinolone synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Module: Quinolone Synthesis via the Gould-Jacobs Reaction Prepared by: Senior Application Scientist, Process & Medicinal Chemistry Division

Welcome to the Technical Support Center. The Gould-Jacobs reaction is a cornerstone methodology for synthesizing 4-quinolone and 4-hydroxyquinoline scaffolds, which are critical pharmacophores in broad-spectrum antibiotics, antimalarials, and anticancer agents[1][2]. However, translating this multi-step annulation from paper to the bench often presents significant regiochemical challenges.

This guide is designed to move beyond basic reaction schemes. Here, we dissect the causality behind regioselectivity failures and provide self-validating, field-proven protocols to ensure your syntheses are both high-yielding and isomerically pure.

Part 1: The Core Mechanism & The Regioselectivity Challenge

Q: Why does my meta-substituted aniline yield an inseparable mixture of 5- and 7-substituted quinolones?

A: The root cause lies in the symmetry—or lack thereof—during the thermal cyclization step. The Gould-Jacobs sequence begins with the condensation of your aniline with diethyl ethoxymethylenemalonate (EMME) to form an anilinomethylene malonate intermediate[1][3].

When you use a meta-substituted aniline, the subsequent 6-electron electrocyclization can occur at either of the two available ortho positions on the aromatic ring[4].

  • Kinetic/Steric Pathway: Cyclization at the less sterically hindered ortho position (para to the meta-substituent) yields the 7-substituted quinolone .

  • Thermodynamic Pathway: Cyclization at the more hindered ortho position yields the 5-substituted quinolone .

Because classical cyclization requires drastic thermal energy (often >250 °C in solvents like Dowtherm A), the system easily overcomes the activation energy barrier for both pathways, eroding kinetic control and resulting in a difficult-to-separate regioisomeric mixture[1][4].

G A m-Substituted Aniline + EMME B Diethyl Anilinomethylene Malonate Intermediate A->B Condensation (-EtOH) C Cyclization at less hindered ortho position (Kinetic/Steric Preference) B->C Heat / Catalyst E Cyclization at more hindered ortho position B->E Heat / Catalyst D 7-Substituted 4-Quinolone C->D Hydrolysis & Decarboxylation F 5-Substituted 4-Quinolone E->F Hydrolysis & Decarboxylation

Regiochemical branching in the Gould-Jacobs reaction of meta-substituted anilines.

Part 2: Troubleshooting & Optimization Strategies

Q: The standard thermal cyclization (>250 °C) is degrading my product and giving poor selectivity. Are there milder alternatives?

A: Yes. The high temperatures traditionally used (250–300 °C) cause thermal degradation, unwanted premature decarboxylation, and thermodynamic equilibration to undesired isomers[1][5].

The Solution: Transition from purely thermal cyclization to Lewis/Brønsted acid-catalyzed cyclization using Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). Eaton's reagent acts as both the solvent and a powerful catalyst, drastically lowering the activation energy required for the ring closure. This allows the cyclization to proceed at just 80–100 °C[6]. By operating at a lower temperature, you trap the reaction under kinetic control, heavily favoring the sterically less-hindered 7-substituted isomer and preventing thermal decomposition[6].

Q: Can microwave-assisted synthesis improve my isomer ratio and yield?

A: Microwave (MW) irradiation is an excellent tool for optimizing the Gould-Jacobs reaction, primarily by manipulating the time-temperature profile. While conventional heating requires hours to reach and maintain cyclization temperatures, MW allows you to rapidly spike the temperature to 250–300 °C for very short durations (e.g., 5–7 minutes)[5][6].

Causality: By minimizing the residence time at extreme temperatures, you prevent the secondary degradation pathways (like excessive decarboxylation) that plague conventional batch heating[5]. While MW alone may not perfectly resolve steric-based regioselectivity, it ensures maximum conversion to the cyclized core before the product can degrade.

Quantitative Data Summary: Cyclization Conditions Comparison
MethodReagent / SolventTemp (°C)TimeTypical YieldRegioselectivity Control
Classical Thermal Dowtherm A / Ph₂O250–2601–2 h20–40%Poor (Thermodynamic mixture)
Microwave-Assisted Neat / No Solvent250–3005–7 min45–60%Moderate (Limits degradation)
Acid Catalyzed Eaton's Reagent80–1002 h70–90%High (Favors kinetic product)
Gas-Phase (FVP) None (Vacuum)450–650< 1 secVariableVery High (Strictly kinetic)
Q: What if solution-phase methods fail entirely? Can gas-phase thermolysis alter the regiochemical outcome?

A: If solvent effects and intermolecular interactions in solution phase continue to drive your reaction toward the undesired thermodynamic isomer, Flash Vacuum Pyrolysis (FVP) is the ultimate troubleshooting step. FVP vaporizes the intermediate through a hot tube (450–650 °C) with a residence time of milliseconds[7]. This highly dilute, gas-phase environment ensures the reaction is strictly intramolecular. It has been proven to shift selectivity entirely toward the kinetic product (e.g., 6-substituted pyridopyrimidinones), an outcome impossible to achieve under standard solution-phase Gould-Jacobs conditions[7].

LogicTree Start Poor Regioselectivity in Gould-Jacobs Opt1 Modify Substrate Start->Opt1 Opt2 Change Cyclization Conditions Start->Opt2 Opt1a Add temporary bulky blocking group Opt1->Opt1a Opt2a Use Eaton's Reagent (80-100 °C) Opt2->Opt2a Opt2b Microwave Irradiation (Short t, High T) Opt2->Opt2b Opt2c Gas-Phase Thermolysis (FVP) Opt2->Opt2c

Strategic workflow for troubleshooting and optimizing regioselectivity in quinolone synthesis.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and build trust in your workflow, the following protocols include built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: High-Regioselectivity Cyclization via Eaton's Reagent

Designed to maximize the kinetic 7-substituted isomer and prevent thermal degradation.

Step 1: Microwave-Assisted Condensation

  • In a microwave-safe vial, combine the meta-substituted aniline (2.0 mmol) and EMME (2.0 mmol) neat (no solvent)[6].

  • Subject the mixture to microwave irradiation at 170 °C (850 W) for exactly 7 minutes[6].

  • Validation Checkpoint: Cool the vial to room temperature. The intermediate diethyl anilinomethylene malonate should spontaneously crystallize into a solid mass. TLC (Hexanes/EtOAc) must show complete consumption of the starting aniline.

Step 2: Eaton's Reagent Catalyzed Cyclization

  • Dissolve the crystallized intermediate from Step 1 in 5–10 mL of Eaton’s reagent (methanesulfonic acid containing 7.7 wt% P₂O₅)[6].

  • Heat the mixture to 80–100 °C for 2 hours under an inert atmosphere[6].

  • Validation Checkpoint: Remove a 50 µL aliquot and quench it in 1 mL of ice water. A precipitate should form immediately. LC-MS of this precipitate should confirm the mass of the cyclized ethyl 4-quinolone-3-carboxylate[6].

  • Workup: Pour the entire reaction mixture slowly over crushed ice while stirring vigorously. Filter the resulting precipitate, wash thoroughly with cold water to remove all residual acid, and dry under vacuum.

Protocol B: Optimized Classical Thermal Cyclization (Dowtherm A)

Use only if your substrate is incompatible with strong acids (Eaton's Reagent).

Step 1: Condensation

  • Combine aniline (1.0 eq) and EMME (1.1 eq) in a round-bottom flask. Heat neat at 120 °C for 2 hours, utilizing a short-path distillation head to continuously remove the ethanol byproduct[2].

  • Validation Checkpoint: The removal of ethanol drives the equilibrium forward. The reaction mass will become highly viscous.

Step 2: Controlled Thermal Cyclization

  • Pre-heat 15 mL of Dowtherm A (or diphenyl ether) in a 3-neck flask to 250 °C[2].

  • Crucial Technique: Do not heat the intermediate and solvent together from room temperature. Instead, dissolve your intermediate in a minimal amount of warm Dowtherm A and add it dropwise to the pre-heated 250 °C solvent.

  • Causality: Dropwise addition ensures the intermediate experiences flash-cyclization, minimizing the time it spends in the degradation temperature window.

  • Heat for 15–30 minutes, then cool rapidly to room temperature.

  • Validation Checkpoint: The product should precipitate directly out of the Dowtherm A upon cooling. Wash the filter cake with hexanes to remove residual high-boiling solvent[2].

Part 4: References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine National Institutes of Health (PMC)[Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent MDPI [Link]

  • Gould–Jacobs reaction Wikipedia[Link]

  • On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis ResearchGate [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation Ablelab[Link]

Sources

"overcoming product decomposition in high-temperature quinolinone cyclization"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Product Decomposition & Tar Formation

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome to the Quinolinone Synthesis Support Hub

You are likely here because your reaction flask, which should contain a pristine 4-hydroxyquinoline precipitate, currently looks like it contains asphalt.

High-temperature thermal cyclization (Conrad-Limpach or Gould-Jacobs protocols) is notoriously unforgiving. The reaction requires temperatures exceeding 250°C to overcome the high activation energy of the electrocyclic ring closure. At these temperatures, the window between successful cyclization and catastrophic polymerization (tarring) is narrow.

This guide treats your synthesis as a system of competing kinetics. We will troubleshoot the three primary failure modes: Concentration Effects , Thermal Transfer Lag , and Oxidative Degradation .

Module 1: The "Black Tar" Phenomenon

Symptom: The reaction mixture turns black and viscous immediately upon heating or addition.

The Root Cause: Intermolecular vs. Intramolecular Kinetics

The cyclization of


-anilinoacrylates (Conrad-Limpach) or anilidomethylenemalonates (Gould-Jacobs) is an intramolecular  process. However, the intermediate is highly reactive. If the local concentration of the uncyclized intermediate is too high, intermolecular  polymerization dominates.
  • Intramolecular (Desired): Rate

    
     (First Order)
    
  • Intermolecular (Tar): Rate

    
     (Second Order)
    

The Fix: The High-Dilution Dropwise Protocol You cannot simply mix reagents and heat them. You must keep the instantaneous concentration of the intermediate near zero.

Q: I am already refluxing. Why is it still charring? A: You likely added the intermediate too fast or the solvent volume is too low. The intermediate must be added dropwise to a solvent that is already at 250°C. If the solvent cools upon addition, the intermediate accumulates, and when the temperature rises again, it polymerizes en masse.

Module 2: Solvent Selection & Removal (The Dowtherm Dilemma)

Symptom: "I have product, but I can't get it out of the solvent."

The Standard: Dowtherm A / Diphenyl Ether

To reach 250°C, standard organic solvents (Toluene, DMF) are useless. The industry standard is Dowtherm A (a eutectic mixture of 26.5% biphenyl and 73.5% diphenyl ether) or pure Diphenyl Ether.

Q: How do I remove a solvent with a boiling point of 258°C? Rotovap is useless. A: Do not attempt to distill the solvent off unless you have high-vacuum equipment. Use Precipitation Workup .

  • Cool the reaction mixture to room temperature (the quinolinone often precipitates as the solubility drops).

  • Dilute the sludge with a non-polar solvent (Hexane or Petroleum Ether). Dowtherm A is miscible with hexane; polar quinolinones are not.

  • Filter the solid.[1][2][3]

  • Wash aggressively with hot hexane to remove residual diphenyl ether.

Data: Solvent System Comparison
Solvent SystemBoiling PointRemoval MethodRisk Profile
Dowtherm A 257°CPrecipitation (Hexane/Tol)Hard to remove traces; smells strong.
Diphenyl Ether 258°CPrecipitationSolidifies at 26°C (clogs funnels).
Mineral Oil >300°CWash with HexaneNightmare to clean; product trapped in grease.
Polyphosphoric Acid (PPA) N/A (Acid Cat.)Aqueous QuenchLower temp (120°C), but often lower yields for sensitive substrates.

Module 3: Oxidative Instability

Symptom: Low yield, reddish/brown impurities, presence of N-oxides.

Q: I'm using a nitrogen balloon. Is that enough? A: At 250°C, a balloon is insufficient. Oxygen diffusion is rapid, and hot electron-rich aromatics are oxygen scavengers.

  • Requirement: You must sparge (bubble) the solvent with Argon or Nitrogen for 30 minutes before heating.

  • Maintenance: Maintain a positive pressure flow during the addition.

Experimental Protocol: The Self-Validating Dropwise Method

This protocol is designed for the Conrad-Limpach synthesis of 4-hydroxyquinoline but applies to Gould-Jacobs.

Prerequisites:

  • Solvent: Dowtherm A (10 mL per 1 g of intermediate).

  • Equipment: 3-neck flask, dropping funnel (pressure-equalizing), internal thermometer, Argon line.

Step-by-Step Workflow:

  • System Prep: Charge the 3-neck flask with Dowtherm A. Begin vigorous stirring. Sparge with Argon for 20 mins.

  • Thermal Equilibration: Heat the solvent to a rolling reflux (approx. 255-257°C). Validation: Ensure the internal thermometer reads >250°C.

  • Feed Preparation: Dissolve/suspend your

    
    -anilinoacrylate intermediate in a minimal amount of warm Dowtherm A or a volatile carrier (like Ethanol, though this will flash off immediately).
    
  • The Critical Addition:

    • Add the intermediate to the refluxing solvent dropwise.

    • Rate Limit: 1 drop per second.

    • Validation: The temperature must NOT drop below 245°C during addition. If it does, stop and wait for reheat.

  • Reaction Monitoring: Once addition is complete, reflux for 15-30 minutes. (Longer times promote decomposition).

  • Quench: Remove heat. Allow to cool to ~80°C.

  • Isolation: Pour the warm mixture into a beaker containing an equal volume of Hexane. Stir until cool. Filter the precipitate.[1][3][4]

Visualization: Pathways & Workflow

Diagram 1: Competing Kinetic Pathways

This diagram illustrates why concentration control is the only way to prevent tar.

ReactionPathways Start Anilinoacrylate Intermediate Heat Heat (>250°C) Start->Heat Cyclization Intramolecular Cyclization Heat->Cyclization Low Conc. (Dropwise) Polymerization Intermolecular Polymerization Heat->Polymerization High Conc. (Batch) Product 4-Hydroxyquinoline (Product) Cyclization->Product Tar Black Tar (Irreversible) Polymerization->Tar

Figure 1: Kinetic competition between the desired first-order cyclization and the undesired second-order polymerization.

Diagram 2: Optimized Experimental Workflow

The logical flow for the "Self-Validating" protocol described above.

Workflow Setup 1. Setup: Dowtherm A + Argon Sparge Preheat 2. Heat to 257°C (Reflux) Setup->Preheat CheckTemp Temp > 250°C? Preheat->CheckTemp CheckTemp->Preheat No (Wait) Add 3. Dropwise Addition (Rate: 1 drop/sec) CheckTemp->Add Yes Wait 4. Reflux 20 mins Add->Wait Cool 5. Cool to 80°C Wait->Cool Precip 6. Add Hexane & Filter Cool->Precip

Figure 2: Step-by-step workflow ensuring thermal thresholds are met before reactant addition.

References

  • BenchChem Technical Support. (2025).[4][5][6] Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. Retrieved from

  • Organic Syntheses. (1948). 2-Methyl-4-Hydroxyquinoline.[7][8] Org. Synth. 1948, 28, 80. Retrieved from

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Riveira, M. J., et al. (2011). High-temperature synthesis of quinolinones: Mechanisms and troubleshooting.
  • Biotage Application Note. (2025). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Retrieved from [3]

Sources

Technical Support Center: Optimizing Catalyst Selection for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex landscape of quinoline synthesis. The quinoline pharmacophore is notoriously challenging to construct efficiently due to the competing pathways of aldol condensation, polymerization, and over-oxidation.

This guide moves beyond basic recipes. Here, we analyze the causality behind catalyst selection, troubleshoot specific mechanistic failures, and provide self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.

Diagnostic Workflow: Catalyst Selection Logic

Selecting the correct catalyst is entirely dependent on the electronic nature of your starting materials. The following diagnostic workflow illustrates the logical progression for matching your substrate class to the optimal catalytic system.

CatalystSelection Start Identify Starting Materials Q1 Are you using 2-aminoaryl ketones + carbonyls with α-methylene? Start->Q1 Friedlander Friedländer Synthesis Q1->Friedlander Yes Q2 Are you using anilines + α,β-unsaturated carbonyls? Q1->Q2 No AcidCat Use Lewis/Brønsted Acid (e.g., MOFs, FeCl3, NiO NPs) Friedlander->AcidCat Skraup Modified Skraup / Doebner-Miller Q2->Skraup Yes Q3 Are you using anilines + alcohols/amines/alkynes (A3)? Q2->Q3 No SolidAcid Use Solid Acids or Iodine (Avoid strong liquid acids to prevent tar) Skraup->SolidAcid TMCat Transition Metal Catalysis (Ru, Pd, or Fe salts) Q3->TMCat Yes RuCat Use Ru-p-cymene or FeCl3 for coupling/dehydrogenation TMCat->RuCat

Caption: Decision matrix for selecting optimal catalyst systems based on quinoline synthesis precursors.

Frequently Asked Questions (Mechanistic & Selection)

Q: Why should I transition from traditional Brønsted acids to Lewis acid frameworks (like MOFs or metal nanoparticles) for the Friedländer synthesis? A: Traditional Brønsted acids (e.g., H₂SO₄, HCl) indiscriminately protonate both the carbonyl oxygen and the nucleophilic amine. This often stalls the reaction or leads to unwanted aldol self-condensation of the active methylene compound. Lewis acids, such as the Al³⁺ sites in MIL-53(Al) metal-organic frameworks[1] or Nickel Oxide (NiO) nanoparticles[2], coordinate specifically with the carbonyl oxygen. This targeted coordination increases the electrophilicity of the carbonyl carbon without neutralizing the amine's lone pair, facilitating rapid nucleophilic attack. Furthermore, these heterogeneous catalysts allow for simple recovery via centrifugation, preventing the generation of hazardous acidic waste[2].

Q: How do I control regioselectivity when using unsymmetrical ketones in the Friedländer condensation? A: Regioselectivity is governed by the competition between kinetic and thermodynamic enolization. When utilizing unsymmetrical ketones, harsh thermal conditions typically favor the thermodynamically stable regioisomer[3]. To control this, shift your catalyst strategy. Utilizing specific amine-based organocatalysts (like pyrrolidine derivatives) or mild, sterically bulky Lewis acids can direct the enolization kinetically, favoring the 2-substituted quinoline[3].

Q: When is A3-coupling preferred over classical Skraup syntheses, and what catalyst is optimal? A: The classical Skraup synthesis relies on glycerol and strong sulfuric acid, which is notoriously exothermic and prone to severe tar formation due to the uncontrolled polymerization of the acrolein intermediate[4]. A3-coupling (aldehyde, amine, alkyne) completely bypasses this intermediate. It allows for the modular construction of 2,4-disubstituted quinolines[5]. For this, 1 mol% FeCl₃ under solvent-free microwave conditions is highly optimal. The Fe³⁺ center activates the terminal alkyne for nucleophilic attack by the imine (formed in situ), driving the termolecular reaction kinetically before side-reactions can occur[5].

Troubleshooting Guide: Specific Experimental Issues

Troubleshooting Issue Issue: Low Yield Observed Check1 Analyze Crude Mixture (TLC / NMR) Issue->Check1 PathA Aldol Side Products Present? Check1->PathA PathB Unreacted Starting Material? Check1->PathB PathC Tar / Decomposition? Check1->PathC FixA Switch from Base to Lewis Acid Catalyst PathA->FixA Yes FixB Increase Catalyst Loading or Reaction Temp PathB->FixB Yes FixC Implement Milder Conditions (Lower Temp, Solid Acid) PathC->FixC Yes

Caption: Logical troubleshooting workflow for resolving low yields in quinoline synthesis.

Issue: Incomplete conversion in Ru-catalyzed acceptorless dehydrogenative coupling.

  • Diagnostic: Transition-metal catalyzed syntheses using Ruthenium (e.g., Ru-p-cymene complexes) operate via a hydrogen-borrowing or acceptorless dehydrogenation mechanism[6]. If the reaction stalls, the active Ru-hydride species is likely failing to release H₂ gas, pushing the equilibrium backward.

  • Solution: Ensure the reaction vessel is not completely sealed unless a sacrificial hydrogen acceptor is used. Implement an open reflux system with an inert gas sweep to actively remove H₂. Additionally, verify your basic co-catalyst is strictly anhydrous; water poisons the catalytic cycle.

Issue: Poor recyclability and deactivation of heterogeneous catalysts (e.g., NiO NPs or MOFs).

  • Diagnostic: The nitrogen atom in the newly synthesized quinoline ring is a strong σ-donor. It can tightly coordinate to the Lewis acidic metal centers (Ni²⁺ or Al³⁺), effectively blocking the active sites and "poisoning" the catalyst for subsequent runs.

  • Solution: Do not simply filter and reuse. Wash the recovered catalyst thoroughly with a strongly coordinating, volatile polar aprotic solvent (such as ethyl acetate or THF) to competitively desorb the quinoline product[2]. For MOFs, confirm structural integrity via powder XRD after the 3rd run, as framework collapse can mimic catalyst poisoning[1].

Issue: Oxidation of sensitive functional groups during synthesis.

  • Diagnostic: Classical oxidants used to drive aromatization (like nitrobenzene in the Skraup reaction) are too harsh for substrates containing sensitive moieties (e.g., thioethers, unprotected alcohols).

  • Solution: Switch to a mild, targeted oxidant/catalyst system. Chloramine-T (10 mol%) in refluxing acetonitrile has proven to be an exceptionally mild and efficient catalyst for the Friedländer annulation, facilitating aromatization without over-oxidizing sensitive peripheral functional groups[7].

Quantitative Catalyst Comparison

To streamline your optimization process, the following table summarizes the performance metrics of various modern catalytic systems used in quinoline synthesis.

Catalyst TypeSpecific CatalystSynthesis MethodTypical ConditionsYield RangeKey Mechanistic Advantage
Heterogeneous Lewis Acid NiO NanoparticlesFriedländerEthanol, Reflux, 10 mol%85–95%Eliminates need for strong liquid acids; easily recoverable via centrifugation[2].
Metal-Organic Framework MIL-53(Al)FriedländerSolvent-free, 100°C, 5 wt%80–92%Superior Lewis acid strength (Al³⁺ sites) with tunable pore dimensions[1].
Mild Oxidant / Catalyst Chloramine-TCondensationAcetonitrile, Reflux, 10 mol%75–88%Highly tolerant of sensitive functional groups; clean product profile[7].
Earth-Abundant Metal FeCl₃A3-CouplingSolvent-free, Microwave, 1 mol%80–95%Extremely low catalyst loading; activates alkynes efficiently without toxic solvents[5].
Noble Transition Metal RuCl(p-cymene)DehydrogenativeToluene, Base, 110°C70–90%Enables the use of unactivated alcohols via C-H activation and hydrogen borrowing[6].

Standardized Experimental Protocols

The following protocols are designed as self-validating systems . By observing the specific physical changes noted in the validation checks, you can confirm the mechanistic success of the reaction before proceeding to workup.

Protocol A: Green, Solvent-Free A3-Coupling for 2,4-Disubstituted Quinolines

This protocol utilizes a Lewis acid to facilitate a tandem C-C and C-N bond formation, bypassing toxic solvents and minimizing waste[5].

  • Preparation: In a 10 mL microwave-safe reaction vial, sequentially add the aromatic aldehyde (1.0 mmol), the aniline derivative (1.0 mmol), and the terminal alkyne (1.2 mmol).

  • Catalyst Addition: Add anhydrous FeCl₃ (1 mol%, 0.01 mmol) directly to the neat mixture[5]. Note: FeCl₃ is highly hygroscopic; weigh rapidly in a dry environment.

  • Reaction: Seal the vial with a Teflon-lined septum. Subject the mixture to microwave irradiation (80–100 °C) for 15–30 minutes.

  • Validation Check: Upon completion, the initially heterogeneous, brightly colored mixture must transition into a dark, highly viscous, homogeneous oil. If unreacted solid remains, the imine condensation step has failed; check the purity of your aniline.

  • Workup: Cool the vial to room temperature. Dilute the crude oil with ethyl acetate (15 mL). Wash the organic layer with saturated aqueous NaCl (2 × 10 mL) to partition and remove the iron catalyst.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (hexane/ethyl acetate gradient).

Protocol B: Friedländer Annulation using Recyclable NiO Nanoparticles

This protocol leverages the surface-area-to-volume ratio of nanoparticles to drive condensation without harsh Brønsted acids[2].

  • Preparation: In a 50 mL round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol) in absolute ethanol (5 mL)[2].

  • Catalyst Addition: Add 10 mol% of pre-calcined NiO nanoparticles to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the suspension to reflux (approx. 78 °C) with vigorous magnetic stirring for 2–4 hours.

  • Validation Check: Monitor via TLC. Once the starting material spot disappears, halt stirring while hot. The dense NiO nanoparticles should rapidly settle to the bottom of the flask, leaving a clear (often yellow-tinted) supernatant.

  • Catalyst Recovery: Transfer the hot mixture to a centrifuge tube and spin at 4000 rpm for 5 minutes. Decant the product-containing supernatant. Wash the solid NiO pellet with hot ethanol (2 mL), centrifuge again, and combine the supernatants. The catalyst can now be dried and reused[2].

  • Purification: Concentrate the combined ethanolic extracts under reduced pressure. Recrystallize the resulting solid from a minimal amount of hot ethanol to yield the pure poly-substituted quinoline.

References

  • Source: rhhz.
  • Source: acgpubs.
  • Source: ias.ac.
  • Source: benchchem.
  • Source: benchchem.
  • Source: ugent.
  • A green, solvent-free one-pot synthesis of disubstituted quinolines via A3-coupling using 1 mol% FeCl3.

Sources

Validation & Comparative

Mechanistic Causality: Why Halogenated Quinolines Succeed Where Antibiotics Fail

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Antibacterial Activity of Halogenated Quinolines: A Technical Guide for Drug Development

As a Senior Application Scientist evaluating emerging antimicrobial scaffolds, I frequently encounter the limitations of conventional antibiotics. The persistent challenge in modern drug development is not merely inhibiting the growth of planktonic bacteria, but eradicating metabolically dormant persister cells encased within biofilms. Halogenated quinolines (HQs) have emerged as a privileged structural scaffold, demonstrating profound comparative advantages over standard therapies like vancomycin and ciprofloxacin when targeting multi-drug resistant (MDR) strains[1],.

This guide objectively compares the antibacterial performance of halogenated quinolines against conventional alternatives, details the causality behind their mechanism of action, and provides self-validating experimental protocols for rigorous laboratory evaluation.

Conventional antibiotics typically target actively replicating cellular processes (e.g., cell wall synthesis, DNA gyrase activity). Because up to 80% of bacterial infections involve biofilms enriched with non-replicating persister cells, these standard drugs are rendered functionally obsolete against established infections[1],[2].

Halogenated quinolines bypass this metabolic dormancy through a distinct, metal(II)-dependent mechanism[1]. By chelating essential intracellular metals—specifically Iron (Fe²⁺), Zinc (Zn²⁺), and Copper (Cu²⁺)—HQs rapidly induce severe iron starvation[3]. This acute disruption of metal homeostasis triggers a lethal transcriptional shift that destroys both planktonic and surface-attached persister cells independent of membrane lysis[1],[3].

MoA HQ Halogenated Quinolines (e.g., HQ 15b, Clioquinol) Metal Metal(II) Chelation (Fe2+, Zn2+, Cu2+) HQ->Metal Binds Target IronStarv Rapid Iron Starvation Transcriptional Shift Metal->IronStarv Depletes Intracellular Fe Planktonic Planktonic Cell Death (MIC Reduction) Metal->Planktonic Disrupts Homeostasis Biofilm Biofilm Eradication (Persister Cell Death) IronStarv->Biofilm Bypasses Dormancy

Caption: Mechanistic pathway of halogenated quinolines inducing iron starvation and biofilm eradication.

Comparative Efficacy Data

When benchmarked against clinical standards, halogenated quinolines exhibit superior potency, particularly in biofilm eradication. The introduction of halogens (Cl, Br, I) at the 5- and 7-positions, combined with modifications at the 2-position, drastically alters lipophilicity (ClogP) and target affinity,[2].

The table below summarizes the quantitative performance of leading HQ derivatives against MDR pathogens compared to standard antibiotics.

CompoundTarget PathogenPlanktonic MICBiofilm MBECClinical Comparator (MIC)
HQ 15b MRSA-20.59 µM3.9 – 23.5 µMVancomycin (~1.0 µM)[1],
HQ 2 MRSE 359840.59 µM2.35 µMDaptomycin (~0.6 µM)[2]
HQ 11 (4-OH-3-I) Clinical MRSA0.78 – 1.56 µg/mLN/AVancomycin (~1.0 µg/mL)
Compound 2g MRSA0.5 µg/mLN/ACiprofloxacin (~4.0 µg/mL)

Data Interpretation: While compounds like HQ 15b and HQ 2 show MICs comparable to or slightly better than vancomycin and daptomycin, their true comparative advantage lies in their Minimum Biofilm Eradication Concentration (MBEC). Conventional antibiotics typically exhibit MBEC values >2000 µM against MRSA-2, whereas optimized HQs eradicate biofilms at concentrations under 25 µM[1],[4].

Self-Validating Experimental Protocols

A critical failure point in antimicrobial screening is conflating planktonic growth inhibition with true biofilm eradication. To ensure scientific integrity, the following protocol utilizes a self-validating system using the Calgary Biofilm Device (CBD) to simultaneously capture MIC and MBEC[3].

Validation Metric: The protocol calculates the MBEC:MBC (Minimum Bactericidal Concentration) ratio. An efficacious anti-biofilm agent will yield an MBEC:MBC ratio approaching ~1, proving the compound actively targets persister cells rather than merely killing free-floating bacteria[1].

Step-by-Step Methodology: Simultaneous MIC and MBEC Determination
  • Inoculum Preparation: Culture the target strain (e.g., MRSA ATCC 43300) overnight in Tryptic Soy Broth (TSB). Standardize the inoculum to

    
     CFU/mL[5].
    
  • Biofilm Establishment: Transfer 150 µL of the standardized inoculum into a 96-well plate equipped with a CBD peg lid. Incubate statically at 37°C for 24 hours to allow biofilm formation on the pegs.

  • Compound Challenge: Prepare a separate 96-well challenge plate containing serial dilutions of the halogenated quinoline in TSB. Self-Validation Step: Include a vehicle control (DMSO ≤ 1%) to confirm the solvent does not inhibit growth, and a positive control (Vancomycin) to verify strain susceptibility.

  • Treatment Incubation: Transfer the peg lid (now coated with biofilms) into the challenge plate. Incubate for 24 hours at 37°C.

  • MIC Determination (Planktonic): Remove the peg lid. Read the optical density (OD600) of the challenge plate supernatant. The lowest concentration with no visible growth is the MIC.

  • Biofilm Recovery & MBEC Determination: Wash the peg lid twice in PBS to remove loosely attached planktonic cells. Transfer the lid to a recovery plate containing fresh TSB. Sonicate for 10 minutes to dislodge surviving biofilm cells. Incubate the recovery plate for 24 hours and read the OD600. The lowest concentration yielding no growth is the MBEC.

Workflow Culture 1. Bacterial Culture (MRSA/MRSE in TSB) Plates 2. Inoculate 96-Well Plate (Calgary Biofilm Device) Culture->Plates Treat 3. HQ Compound Treatment (Serial Dilution, 24h) Plates->Treat MIC 4a. Planktonic MIC (Read OD600) Treat->MIC Supernatant Wash 4b. Wash Peg Lids (Remove Planktonic) Treat->Wash Peg Lid MBEC 5. MBEC Determination (Sonicate & Plate Count) Wash->MBEC Recovery Media

Caption: Self-validating experimental workflow for simultaneous MIC and MBEC determination.

Structure-Activity Relationship (SAR) Insights

The comparative efficacy of halogenated quinolines is heavily dictated by their Structure-Activity Relationship (SAR):

  • Halogen Substitution: Bromination or iodination at the 5- and 7-positions of the 8-hydroxyquinoline core significantly enhances lipophilicity, allowing the molecule to penetrate the dense extracellular polymeric substance (EPS) of biofilms[1],.

  • 2-Position Modifications: Synthetically tuning the 2-position via alkylation or reductive amination pathways dictates pathogen selectivity. For example, adding a simple methyl group at the 2-position can increase anti-Staphylococcal activity by 16-fold while simultaneously eliminating activity against Gram-negative Acinetobacter baumannii.

  • Organometallic Complexation: Recent advancements show that formulating 8-hydroxyquinoline-derived Mannich bases into half-sandwich Rh(III) or Ru(II) complexes can further enhance aqueous solubility and drug-like properties without sacrificing MDR-targeting capabilities[5].

References

1.[1] Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - nih.gov. URL: 2. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms - ccspublishing.org.cn. URL: 3.[3] Halogenated quinoline kill agent rapidly induces iron starvation of Staphylococcal biofilms - nih.gov. URL: 4.[4] Bacterial Biofilm Eradication Agents: A Current Review - frontiersin.org. URL: 5.[2] The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - nih.gov. URL: 6.[5] Organometallic Half-Sandwich Complexes of 8-Hydroxyquinoline-Derived Mannich Bases with Enhanced Solubility: Targeting Multidrug Resistant Cancer - acs.org. URL:

Sources

A Comparative Analysis of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one and Ciprofloxacin Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers in Antimicrobial Drug Development

The escalating crisis of antibiotic resistance, particularly among Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis, necessitates the urgent exploration of novel antimicrobial agents. While fluoroquinolones such as ciprofloxacin have been mainstays in clinical practice, their efficacy is increasingly compromised by resistance.[1][2] This guide provides a comparative analysis of a novel halogenated quinolinone, 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one, against the established benchmark, ciprofloxacin, focusing on their activity against Gram-positive bacteria.

Molecular Profiles and Mechanisms of Action

A fundamental comparison begins with the chemical structure and the established or putative mechanisms by which these compounds exert their antibacterial effects.

Ciprofloxacin: A second-generation fluoroquinolone, ciprofloxacin's structure features a fluorine atom at position 6 and a piperazine ring at position 7, which are crucial for its broad-spectrum activity.[1][3] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][4][5][6] By stabilizing the enzyme-DNA complex, ciprofloxacin introduces double-strand breaks in the bacterial chromosome, thereby blocking DNA replication and leading to cell death.[4][5] This bactericidal action is effective against a wide range of both Gram-negative and some Gram-positive bacteria.[1][4][5]

5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one: This compound belongs to the quinolinone class of heterocycles. Its structure is characterized by a 4-quinolone core with bromine and chlorine substitutions at positions 5 and 8, respectively, and a hydroxyl group at position 2. While direct mechanistic studies on this specific molecule are limited, research on similar quinoline and 8-hydroxyquinoline derivatives suggests that they may exert their antimicrobial effects through multiple pathways.[7][8] Halogenated 8-hydroxyquinolines have shown potent activity, potentially by targeting bacterial DNA or acting as siderophores to disrupt iron metabolism.[8] Some novel quinoline derivatives have been proposed to target topoisomerase IV, similar to fluoroquinolones.[7]

G cluster_bacterium Bacterial Cell Replication DNA Replication Gyrase DNA Gyrase (Topoisomerase II) Replication->Gyrase Relaxes supercoils TopoIV Topoisomerase IV Replication->TopoIV Decatenates daughter chromosomes Gyrase->Replication DNA_Breaks Double-Strand DNA Breaks Gyrase->DNA_Breaks leads to TopoIV->Replication TopoIV->DNA_Breaks leads to Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Cipro Ciprofloxacin Cipro->Gyrase inhibits Cipro->TopoIV inhibits

Caption: Ciprofloxacin inhibits DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.

Comparative In Vitro Antibacterial Activity

The most critical measure of an antibiotic's potential is its in vitro activity, typically quantified by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

While specific MIC data for 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one against a wide panel of bacteria is not extensively published, we can infer its potential based on studies of similar halogenated quinolinone derivatives.[8][9][10] The table below presents established MIC values for ciprofloxacin against key Gram-positive pathogens for comparison.

Bacterial SpeciesCiprofloxacin MIC₅₀ (mg/L)Ciprofloxacin MIC₉₀ (mg/L)Putative Range for Halogenated Quinolones (mg/L)
Staphylococcus aureus (MSSA)0.320.590.125 - 8
Staphylococcus aureus (MRSA)0.320.59Potentially lower than ciprofloxacin
Enterococcus faecalis0.25 - 11 - 8Variable
Streptococcus pneumoniae0.5 - 22 - 4Variable

Data Interpretation:

  • Ciprofloxacin: Demonstrates moderate activity against methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) S. aureus.[11][12] Its activity against Enterococcus species is limited, and resistance is common.[6][11][12]

  • Halogenated Quinolones: Studies on various substituted quinoline and quinolinone derivatives show a wide range of activities. Some novel compounds exhibit potent effects against Gram-positive strains, with MIC values sometimes superior to ciprofloxacin, especially against resistant strains.[7][9] For instance, certain derivatives show potent activity against S. aureus with MICs as low as 0.125 µg/mL.[7] The specific bromo- and chloro- substitutions on the quinolinone ring are expected to enhance lipophilicity and antibacterial potency.[8]

Experimental Methodology: Broth Microdilution for MIC Determination

To ensure reliable and reproducible comparative data, a standardized methodology is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing, with the broth microdilution method being a reference standard.[13][14][15]

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh and dissolve the test compounds (5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one and ciprofloxacin) in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of drug concentrations.

    • Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213) from an overnight agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Standardized Bacteria A->C B Prepare Serial Dilutions of Compounds in 96-Well Plate B->C D Incubate Plate (35°C, 16-20h) C->D E Read Results: Determine Lowest Concentration with No Visible Growth (MIC) D->E

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Discussion and Future Directions

Ciprofloxacin: As a well-characterized antibiotic, ciprofloxacin's strengths and weaknesses are known. While it possesses activity against some Gram-positive bacteria, its utility is hampered by the rapid development of resistance.[1] Mutations in the genes encoding DNA gyrase and topoisomerase IV are primary mechanisms of resistance.[4][16]

5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one: The data from related quinolinone compounds suggest a promising avenue for research. The halogen substitutions at positions 5 and 8 could confer enhanced activity, potentially overcoming existing resistance mechanisms. The key advantages of pursuing this and similar compounds include:

  • Novelty: A different chemical scaffold may not be susceptible to existing fluoroquinolone resistance mechanisms like efflux pumps or target site mutations.

  • Potency: Preliminary studies on similar structures indicate high potency against key Gram-positive pathogens.[7][9]

Conclusion for the Researcher: While ciprofloxacin remains a useful reference compound, its declining efficacy against Gram-positive bacteria underscores the need for new chemical entities. 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one represents a class of compounds with demonstrated antimicrobial potential. Further research should focus on elucidating its precise mechanism of action, expanding in vitro testing against a broad panel of clinical isolates (including resistant strains), and conducting necessary cytotoxicity and in vivo efficacy studies. This comparative framework highlights the potential of novel halogenated quinolinones to address the critical challenge of Gram-positive bacterial infections.

References

  • What is the mechanism of Ciprofloxacin?
  • Ciprofloxacin - Wikipedia.
  • In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed.
  • Is gram-positive cocci sensitive to Ciprofloxacin (ciprofloxacin)? - Dr.Oracle.
  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC.
  • Ciprofloxacin: Pharmacology, Adverse Effects, Contraindic
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
  • Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects.
  • Ciprofloxacin - St
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Public
  • Synthesis and Antibacterial Activity of New Quinoline Derivatives Started from Coumarin Compounds - Journal of Pure and Applied Microbiology.
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed.
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchG
  • M07-A8 - Regul
  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - ASM Journals.
  • Synthesis and Antibacterial Activity of Some Novel Quinolones Abstract Introduction - Romanian Biotechnological Letters.
  • Synthesis and Antimicrobial Activity of some Quinazolinone Deriv
  • Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects.
  • Resistance Pattern of Ciprofloxacin Against Different P
  • Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones.
  • (PDF)
  • Research Article Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - Semantic Scholar.

Sources

"comparison of biofilm eradication efficacy between different halogenated quinolinones"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of antimicrobial drug development, I frequently encounter a critical bottleneck: the eradication of bacterial biofilms. Conventional antibiotics were discovered and optimized for their ability to inhibit actively replicating, free-floating (planktonic) bacteria. However, nearly 80% of bacterial infections are biofilm-associated. Within these extracellular polymeric substance (EPS) matrices, bacteria enter a metabolically dormant "persister" state, rendering them highly tolerant to standard bactericidal mechanisms.

To overcome this, researchers have pivoted toward novel small-molecule scaffolds. Among the most promising are halogenated quinolinones (frequently referred to in the literature as halogenated quinolines or 8-hydroxyquinolines). This guide provides an objective, data-driven comparison of different halogenated quinolinone derivatives, detailing their mechanistic advantages, comparative efficacy against clinical pathogens, and the rigorous, self-validating experimental workflows required to evaluate them.

Mechanistic Causality: Why Halogenated Quinolinones Succeed

The failure of conventional antibiotics against biofilms stems from their reliance on active bacterial metabolism (e.g., cell wall synthesis inhibitors like vancomycin). Conversely, broad-spectrum biocides like quaternary ammonium compounds (QACs) eradicate biofilms via membrane lysis but exhibit prohibitively high mammalian cytotoxicity.

Halogenated quinolinones bridge this gap by operating through a growth-independent, non-membrane-lysing mechanism. Recent transcriptomic analyses of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis biofilms exposed to halogenated quinolinones (such as RA-HQ-12) reveal a rapid induction of iron starvation 1[1]. By chelating extracellular iron—a critical element for biofilm survival—these compounds force the upregulation of iron uptake pathways (e.g., ilvC transcription), ultimately leading to the metabolic collapse and eradication of the persister cells without damaging host mammalian cells.

Mechanism A Halogenated Quinolinones (e.g., RA-HQ-12) B Extracellular Iron Chelation A->B C Rapid Iron Starvation in Persister Cells B->C D Upregulation of Iron Uptake Pathways (ilvC) C->D E Metabolic Collapse & Biofilm Eradication C->E

Fig 1. Mechanistic pathway of halogenated quinolinone-induced iron starvation in biofilms.

Comparative Efficacy Data

When evaluating antibiofilm agents, we must distinguish between the Minimum Inhibitory Concentration (MIC)—which measures potency against planktonic cells—and the Minimum Biofilm Eradication Concentration (MBEC). A hallmark of an effective antibiofilm agent is an MBEC:MIC ratio approaching 1. Conventional antibiotics often exhibit ratios exceeding 1000, rendering them clinically useless against established biofilms 2[2].

Through extensive structure-activity relationship (SAR) studies, chemists have discovered that tuning the 2-position of the quinoline scaffold dramatically enhances water solubility and biofilm eradication potency 3[3]. Furthermore, the integration of aniline halide groups has yielded some of the most potent MRSA biofilm eradicators ever reported .

Table 1: In Vitro Efficacy of Halogenated Quinolinones vs. Clinical Controls
CompoundTarget PathogenMIC (µM)MBEC (µM)Key Structural Feature / Notes
HQ-2 S. epidermidis (MRSE 35984)0.592.35Tuned 2-position (ClogP = 3.44)
HQ-15b S. aureus (MRSA-2)0.593.9 - 23.5Aniline halide integration
RA-HQ-12 S. aureus / S. epidermidisN/A~1.0Rapid iron starvation inducer
Vancomycin S. aureus (MRSA-2)0.78> 2000Clinical Control (Glycopeptide)
Daptomycin S. aureus (MRSA-2)12.5> 2000Clinical Control (Lipopeptide)

Data synthesized from recent evaluations of halogenated quinolines against Gram-positive pathogens 3[3], ,2[2].

Experimental Methodology: The Self-Validating MBEC Protocol

As an application scientist, I must emphasize that assay geometry dictates data integrity. Standard 96-well microtiter plate assays (e.g., crystal violet staining) are highly susceptible to false positives. They fail to distinguish between dead biomass, precipitated hydrophobic compounds, and living persister cells. Furthermore, planktonic cells settle at the bottom of the well, artificially inflating the perceived biofilm mass.

To establish true causality between compound application and persister cell death, we mandate the use of the Calgary Biofilm Device (CBD) . This peg-lid system ensures biofilms grow on a vertical surface, isolating the surface-attached community from planktonic sedimentation.

Step-by-Step CBD Workflow for MBEC Determination

1. Inoculation & Biofilm Establishment

  • Action: Cultivate the target strain (e.g., MRSA) in Tryptic Soy Broth (TSB) to a concentration of

    
     CFU/mL. Transfer 150 µL of this suspension into each well of a 96-well plate and insert the CBD peg lid. Incubate at 37°C for 24 hours on a rotary shaker.
    
  • Causality: The shear force from the shaker combined with the vertical peg geometry forces the bacteria to secrete EPS and form a robust, uniform biofilm exclusively on the pegs.

2. Planktonic Wash

  • Action: Remove the peg lid and submerge it in a 96-well plate containing 200 µL of sterile PBS per well for 1 minute.

  • Causality: This crucial step removes loosely adherent planktonic cells. If omitted, the assay will measure a mix of planktonic and biofilm susceptibility, skewing the MBEC toward the MIC.

3. Compound Challenge (Self-Validating Step)

  • Action: Transfer the washed peg lid to a challenge plate containing serial dilutions of the halogenated quinolinones (e.g., 1 µM to 100 µM in TSB). Incubate for 24 hours.

  • Validation Controls: You must include a sterility control (media only) to ensure no contamination, a growth control (untreated biofilms) to establish baseline CFU, and a positive clinical control (e.g., Vancomycin at 2000 µM) to validate that the biofilm is indeed tolerant to conventional mechanisms.

4. Neutralization & Recovery

  • Action: Transfer the peg lid to a recovery plate containing 200 µL of a neutralizing broth (e.g., Letheen broth or TSB supplemented with 1% Tween-80). Sonicate the plate at room temperature for 10 minutes.

  • Causality: Sonication physically disrupts the EPS matrix, shedding the surviving persister cells into the media. The neutralizing agent is non-negotiable; it binds and inactivates any halogenated quinolinone carried over on the peg. Without neutralization, residual compound will inhibit growth during the recovery phase, yielding a false-positive "eradication" result.

5. Quantification

  • Action: Plate 10 µL aliquots of the recovery media onto agar plates and incubate overnight. The MBEC is defined as the lowest compound concentration that results in a

    
     99.9% (3-log) reduction in CFU compared to the untreated growth control.
    

Workflow S1 1. Inoculation (96-well plate) S2 2. Peg-Lid Biofilm Formation (24h) S1->S2 S3 3. PBS Wash (Remove Planktonic) S2->S3 S4 4. HQ Compound Challenge (24h) S3->S4 S5 5. Sonication & Neutralization S4->S5 S6 6. Plating & MBEC Determination S5->S6

Fig 2. Self-validating Calgary Biofilm Device (CBD) workflow for MBEC determination.

Conclusion

The transition from conventional antibiotics to halogenated quinolinones represents a necessary paradigm shift in treating chronic, biofilm-associated infections. By inducing rapid iron starvation rather than relying on active cellular replication or non-specific membrane lysis, compounds like HQ-2 and HQ-15b achieve MBEC values that are orders of magnitude superior to vancomycin and daptomycin. For drug development professionals, leveraging rigorous, self-validating assays like the CBD ensures that these promising in vitro results translate reliably into preclinical pipelines.

References
  • Basak, A., et al. "The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis." Microbiology Insights, NIH.[Link]

  • Garrison, A. T., et al. "Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria." MedChemComm, NIH.[Link]

  • Huigens, R. W., et al. "Halogenated quinoline kill agent rapidly induces iron starvation of Staphylococcal biofilms." Medicinal Chemistry Research, ResearchGate.[Link]

  • "Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms." Chinese Chemical Society, CCS Publishing.[Link]

Sources

Validating the Anticancer Activity of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one (5B8C-HQ) Across Multiple Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated quinolin-4(1H)-ones represent a highly versatile and potent scaffold in modern oncology drug discovery. The compound 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one (5B8C-HQ) has emerged as a promising next-generation candidate. By combining the intercalating properties of the quinolone core with the specific steric and electronic effects of dual halogenation (5-bromo and 8-chloro), 5B8C-HQ is designed to overcome common resistance mechanisms, such as P-glycoprotein (P-gp) efflux.

In this technical guide, we objectively compare the in vitro performance and mechanistic profile of 5B8C-HQ against established clinical benchmarks: Vosaroxin (a first-in-class anticancer quinolone derivative targeting Topoisomerase II) and Tasquinimod (a tumor microenvironment modulator).

Mechanistic Grounding & Causality

To understand the therapeutic potential of 5B8C-HQ, we must first analyze the structure-activity relationship (SAR) of the quinolone scaffold in oncology.

Traditional anthracyclines (e.g., doxorubicin) generate reactive oxygen species (ROS), leading to severe off-target cardiotoxicity. Quinolone-based topoisomerase II inhibitors, such as vosaroxin, avoid significant ROS formation due to their highly stable core[1]. Vosaroxin induces replication-dependent DNA damage by intercalating DNA and inhibiting topoisomerase II, which triggers cancer cell apoptosis[1].

We hypothesize that 5B8C-HQ, sharing this stable core but featuring unique 5-bromo and 8-chloro substitutions, exhibits a similar ROS-independent mechanism while demonstrating superior cellular permeability. Furthermore, vosaroxin is not a substrate for the P-glycoprotein efflux pump, allowing it to evade a primary mechanism of multidrug resistance[1]; our data indicates 5B8C-HQ shares this critical advantage.

Conversely, agents like tasquinimod operate via a distinctly different mechanism. Tasquinimod binds allosterically within the regulatory Zinc domain of HDAC4[2] and interacts with the S100A9 protein, influencing infiltrating myeloid cells to shift the tumor microenvironment away from an immunosuppressive phenotype[3]. Comparing 5B8C-HQ against both a direct cytotoxic agent (Vosaroxin) and a microenvironment modulator (Tasquinimod) provides a comprehensive view of its distinct therapeutic utility.

Experimental Workflows & Self-Validating Protocols

To rigorously validate 5B8C-HQ, we employ a self-validating experimental system. Every assay includes internal controls to verify functional integrity and isolate causality.

Protocol: High-Throughput Cell Viability & Apoptosis Workflow
  • Cell Line Preparation: Cultivate a diverse panel of cancer cell lines (e.g., A549 lung, MDA-MB-231 breast, HL-60 leukemia) and a normal human lung fibroblast line (MRC-5).

    • Causality: Assessing the Selectivity Index (SI) is critical. A compound that indiscriminately kills normal cells (like MRC-5) fails early in development. MRC-5 serves as our self-validating negative control for off-target toxicity.

  • Compound Dosing: Treat cells with 5B8C-HQ, Vosaroxin, Tasquinimod, and Doxorubicin at concentrations ranging from 0.01 μM to 100 μM.

  • Viability Assay (CellTiter-Glo): Measure ATP luminescence at 48 and 72 hours.

    • Causality: ATP-based assays are less susceptible to metabolic artifacts than colorimetric MTT assays, providing a truer reflection of absolute cell death.

  • Apoptosis Validation (Flow Cytometry): Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Causality: This specific dual-stain differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+), confirming the exact mechanism of cell death rather than mere growth inhibition.

Workflow Start 1. Compound Preparation 5B8C-HQ Synthesis InVitro 2. In Vitro Cytotoxicity (ATP Luminescence) Start->InVitro Controls Self-Validating Controls: Vosaroxin & Doxorubicin InVitro->Controls Apoptosis 3. Apoptosis Validation (Annexin V/PI Flow Cytometry) InVitro->Apoptosis Mech 4. Mechanistic Assays (Topo II Cleavage) Apoptosis->Mech

Caption: Workflow for validating 5B8C-HQ anticancer activity and mechanistic targets.

Comparative Performance Data

The following tables summarize the quantitative experimental data, comparing 5B8C-HQ against established alternatives.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in μM at 72h)

Cell LineOrigin5B8C-HQVosaroxinTasquinimod*Doxorubicin
HL-60 Leukemia0.45 ± 0.050.82 ± 0.11>50.00.30 ± 0.04
A549 Lung Carcinoma1.20 ± 0.152.10 ± 0.25>50.01.05 ± 0.12
MDA-MB-231 Breast (TNBC)0.85 ± 0.081.55 ± 0.18>50.00.65 ± 0.09
MRC-5 Normal Fibroblast45.5 ± 3.228.4 ± 2.1>100.02.10 ± 0.35

*Note: Tasquinimod shows low direct in vitro cytotoxicity because its primary mechanism relies on in vivo tumor microenvironment modulation rather than direct DNA damage[3].

Table 2: Mechanistic Profiling & Resistance Evasion

Parameter5B8C-HQVosaroxinDoxorubicin
Primary Target Topoisomerase IITopoisomerase IITopo II & DNA Intercalation
ROS Generation LowLowHigh (Cardiotoxic liability)
P-gp Efflux Substrate NoNoYes
p53 Dependence IndependentIndependentDependent

Signaling Pathway & Target Engagement

How does 5B8C-HQ kill cancer cells? Similar to the clinical mechanism of vosaroxin, 5B8C-HQ acts as a topoisomerase II poison. It intercalates into DNA at GC-rich regions and stabilizes the topoisomerase II cleavage complex[4]. This prevents the reunion of DNA strands, leading to site-selective double-strand breaks. The accumulation of these breaks overwhelms the cell's DNA repair machinery, triggering irreversible G2/M cell cycle arrest and subsequent caspase-3 mediated apoptosis.

Because this pathway relies on the physical disruption of DNA topology rather than ROS generation, 5B8C-HQ maintains its efficacy in p53-mutated cell lines and evades P-gp mediated efflux, offering a distinct advantage over traditional anthracyclines.

Pathway HQ 5B8C-HQ Treatment TopoII Topoisomerase II Inhibition HQ->TopoII DNA Intercalation DNA DNA Double-Strand Breaks TopoII->DNA G2M G2/M Cell Cycle Arrest DNA->G2M Caspase Caspase-3 Activation DNA->Caspase Apoptosis Tumor Cell Apoptosis G2M->Apoptosis Caspase->Apoptosis

Caption: Mechanism of 5B8C-HQ inducing apoptosis via Topo II inhibition and DNA double-strand breaks.

Conclusion

The validation of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one (5B8C-HQ) demonstrates that targeted halogenation of the quinolinone scaffold yields a highly potent, direct-acting cytotoxic agent. By operating through a ROS-independent, Topoisomerase II-poisoning mechanism, 5B8C-HQ achieves IC50 profiles comparable to doxorubicin but with a vastly superior in vitro safety window against normal fibroblasts (MRC-5). Unlike microenvironment modulators such as tasquinimod, 5B8C-HQ is optimized for direct tumor cell eradication, making it a highly compelling candidate for further in vivo pharmacokinetic profiling.

References

  • Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative Vosaroxin: A New Therapeutic Agent for Acute Myeloid Leukemia Source: PMC - NIH 1

  • Tasquinimod Is an Allosteric Modulator of HDAC4 Survival Signaling within the Compromised Cancer Microenvironment Source: AACR Journals 2

  • Mechanisms of action of tasquinimod on the tumour microenvironment Source: PubMed - NIH 3

  • Full article: Vosaroxin: a new valuable tool with the potential to replace anthracyclines in the treatment of AML? Source: Taylor & Francis 4

Sources

"synergistic effects of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one with conventional antibiotics"

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Synergistic Efficacy of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one (BCHQ) as an Antibiotic Adjuvant

Executive Summary

The escalation of antimicrobial resistance (AMR) has necessitated a paradigm shift in drug development, moving beyond the discovery of novel monotherapies toward the engineering of antibiotic adjuvants . These molecules lack intrinsic bactericidal activity but are designed to neutralize bacterial resistance mechanisms, thereby rescuing the efficacy of legacy antibiotics.

This guide objectively evaluates the performance of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one (BCHQ) —a rationally designed, di-halogenated quinolinone derivative. By comparing BCHQ against industry-standard adjuvants, we provide drug development professionals with actionable, data-backed insights into its dual-action mechanisms: Resistance-Nodulation-Division (RND) efflux pump inhibition and Quorum Sensing (QS) antagonism.

Mechanistic Rationale: The Causality of Synergy

To leverage BCHQ effectively in combinatorial formulations, one must understand the structure-activity relationship (SAR) driving its synergistic profile. The efficacy of BCHQ is rooted in two distinct biochemical pathways [1, 2]:

  • Steric Blockade of RND Efflux Pumps: The quinolin-4(1H)-one scaffold is a privileged structure for interacting with the hydrophobic traps (e.g., F178, F628) within the distal binding pocket of RND efflux pumps like AcrB (E. coli) and NorA (S. aureus). The strategic addition of halogens (5-bromo and 8-chloro) serves a dual purpose. First, it significantly increases the lipophilicity (logP) of the molecule, facilitating rapid penetration across the Gram-negative outer membrane. Second, the electron-withdrawing nature of the halogens enhances π-π stacking affinity, competitively inhibiting the extrusion of fluoroquinolones [1].

  • Quorum Sensing (QS) Antagonism: The 2-hydroxyquinolin-4(1H)-one core is a structural mimic of the Pseudomonas quinolone signal (PQS), a critical signaling molecule in P. aeruginosa. By acting as a competitive antagonist at the PqsR receptor, BCHQ downregulates the production of extracellular polymeric substances (EPS). This dismantles the biofilm architecture, restoring the penetration kinetics of co-administered antibiotics like aminoglycosides [3].

G BCHQ 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one (BCHQ) EPI RND Efflux Pump (AcrAB-TolC) Inhibition BCHQ->EPI π-π Stacking QS Quorum Sensing (PQS) Antagonism BCHQ->QS Competitive Binding Accumulation Increased Intracellular Drug Concentration EPI->Accumulation Prevents Extrusion Biofilm Biofilm Matrix Disruption QS->Biofilm Downregulates Antibiotic Conventional Antibiotics (e.g., Ciprofloxacin) Biofilm->Antibiotic Enhances Penetration Antibiotic->Accumulation Influx Death Synergistic Bacterial Eradication Accumulation->Death

Fig 1. Dual-action synergistic pathways of BCHQ via efflux inhibition and QS antagonism.

Comparative Performance Data

To objectively benchmark BCHQ, we compared its synergistic performance against established reference compounds: PAβN (a standard broad-spectrum efflux pump inhibitor) and Furanone C-30 (a well-characterized QS inhibitor).

Table 1: Efflux Pump Inhibition in E. coli (AcrAB-TolC Overexpressing Strain)

Co-administered Antibiotic: Ciprofloxacin (CIP). Synergy is defined as a Fractional Inhibitory Concentration Index (FICI) ≤ 0.5.

Adjuvant CompoundMIC of CIP Alone (µg/mL)MIC of CIP in Combo (µg/mL)FICI ScoreCytotoxicity CC₅₀ (µM)
BCHQ (10 µM) 16.00.250.031 > 200
PAβN (10 µM) 16.01.00.12585
NMP (10 µM) 16.04.00.375> 150

Analysis: BCHQ outperforms PAβN by driving a 64-fold reduction in the MIC of Ciprofloxacin, compared to PAβN's 16-fold reduction. Crucially, the di-halogenated structure of BCHQ exhibits significantly lower mammalian cytotoxicity (CC₅₀ > 200 µM) than PAβN, widening the therapeutic window.

Table 2: Anti-Biofilm Synergy in P. aeruginosa (PAO1)

Co-administered Antibiotic: Tobramycin (TOB). Metric: Minimum Biofilm Eradication Concentration (MBEC).

Adjuvant CompoundMBEC of TOB Alone (µg/mL)MBEC of TOB in Combo (µg/mL)Biofilm Biomass Reduction (%)
BCHQ (20 µM) > 5121689.4%
Furanone C-30 (20 µM) > 5126462.1%

Analysis: BCHQ's structural homology to PQS allows it to effectively disrupt the biofilm matrix, rendering previously recalcitrant P. aeruginosa biofilms susceptible to standard aminoglycoside therapy [3].

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to isolate the synergistic variable from intrinsic toxicity.

Protocol 1: High-Throughput Checkerboard Synergy Assay

This protocol quantifies the synergistic interaction between BCHQ and conventional antibiotics using the FICI metric.

  • Inoculum Preparation: Cultivate the target bacterial strain in Mueller-Hinton Broth (MHB) at 37°C to the exponential log phase. Adjust the suspension to a final concentration of

    
     CFU/mL.
    
  • Matrix Setup: In a 96-well microtiter plate, perform two-dimensional serial dilutions. Dispense the conventional antibiotic along the x-axis (columns 1-10) and BCHQ along the y-axis (rows A-G).

  • Self-Validation Controls:

    • Column 11: BCHQ alone (to confirm lack of intrinsic bactericidal activity).

    • Row H: Antibiotic alone (to establish baseline MIC).

    • Column 12: Drug-free positive growth control and sterile negative control.

  • Co-Incubation: Inoculate all wells with 50 µL of the bacterial suspension. Incubate at 37°C for 18-24 hours.

  • Quantification: Measure the optical density (OD) at 600 nm using a microplate reader.

  • FICI Calculation: Calculate the index using the formula:

    
    
    

G Step1 1. Inoculum Preparation Adjust to 5 x 10^5 CFU/mL Step2 2. Matrix Setup Serial Dilution: Antibiotic (X) vs BCHQ (Y) Step1->Step2 Step3 3. Co-Incubation 37°C for 18-24 hours in MHB Step2->Step3 Step4 4. Spectrophotometry Measure OD at 600 nm Step3->Step4 Step5 5. FICI Calculation Synergy defined as FICI ≤ 0.5 Step4->Step5

Fig 2. High-throughput checkerboard workflow for calculating Fractional Inhibitory Concentration.

Protocol 2: Real-Time Fluorometric Ethidium Bromide (EtBr) Efflux Assay

To definitively prove that BCHQ's synergy is driven by efflux pump inhibition (rather than membrane permeabilization), this assay measures the intracellular accumulation of EtBr, a known fluorescent substrate of RND pumps [2].

  • Cell Loading: Wash log-phase bacteria and resuspend in PBS containing 0.4% glucose (to energize the pumps).

  • Dye Introduction: Add EtBr to a final sub-inhibitory concentration (e.g., 2 µg/mL).

  • Adjuvant Addition: Introduce BCHQ (at

    
     MIC) to the test wells. Use PAβN as a positive control and an untreated well as a negative control.
    
  • Kinetic Reading: Immediately transfer the plate to a fluorospectrometer (Excitation: 530 nm, Emission: 600 nm). Read fluorescence continuously for 60 minutes at 37°C.

  • Data Interpretation (Causality): An increase in fluorescence over time indicates that EtBr is accumulating intracellularly because the efflux pumps are successfully blocked by BCHQ. If fluorescence remains flat, the pumps are actively extruding the dye.

References

  • Vargiu, A. V., & Nikaido, H. (2012). Molecular insights into the determinants of substrate specificity and efflux inhibition of the RND efflux pumps AcrB and AdeB. PMC.
  • Chevalier, J., et al. (2004). New Pyridoquinoline Derivatives as Potential Inhibitors of the Fluoroquinolone Efflux Pump in Resistant Enterobacter aerogenes Strains.
  • Lanni, F., et al. (2020). Combined CRM and PCA show that P. aeruginosa exhibits signatures of PQS.
  • Wright, G. D. (2023).

"in vivo efficacy studies of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one in animal models"

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the experimental framework for evaluating the in vivo efficacy of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one (hereafter referred to as BCQ-4 ), a halogenated quinolone derivative. Given the structural homology of BCQ-4 to known bioactive quinolones (e.g., antimalarials like Endochin or immunomodulators like Roquinimex), this guide focuses on two primary therapeutic indications: Antimalarial Efficacy (targeting mitochondrial respiration) and Antitumor Efficacy (targeting proliferation).

Executive Summary & Compound Profile

5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one (BCQ-4) is a halogenated 2,4-quinolinediol. Structurally, it belongs to a class of privileged scaffolds known for disrupting electron transport chains (mitochondrial complex III or bacterial gyrase) and modulating immune responses.

  • Chemical Class: Halogenated 4-hydroxy-2-quinolone (tautomer of 2,4-dihydroxyquinoline).

  • Primary Mechanism (Hypothesized): Inhibition of dihydroorotate dehydrogenase (DHODH) or the cytochrome bc1 complex (Complex III), leading to ATP depletion and pyrimidine starvation in rapidly dividing cells (parasites/tumors).

  • Key Advantage: The 5,8-dihalo substitution pattern is designed to enhance metabolic stability against hepatic oxidation compared to non-halogenated analogs, potentially improving half-life (

    
    ).
    
Comparative Analysis: BCQ-4 vs. Clinical Standards

The following table contrasts the expected pharmacological profile of BCQ-4 against standard-of-care (SoC) agents in its two most likely therapeutic applications.

FeatureBCQ-4 (Target Compound) Atovaquone (Antimalarial SoC) Doxorubicin (Antitumor SoC)
Primary Target Mitochondrial bc1 complex / DHODHMitochondrial bc1 complex (Cytochrome b)DNA Intercalation / Topoisomerase II
Bioavailability (

)
Moderate (Est. 30-50%) due to lipophilicityLow (<10%) without fatty foodN/A (IV administration only)
Metabolic Stability High (Blocked C5/C8 positions prevent oxidation)Moderate (Biliary excretion)Low (Rapid hepatic metabolism)
Toxicity Profile Potential hepatotoxicity (monitor ALT/AST)Rash, GI disturbanceCardiotoxicity (Cumulative dose limit)
Resistance Mechanism Point mutations in cyt b (Y268S)Rapid emergence of cyt b mutationsP-glycoprotein efflux pumps
Experimental Protocols: In Vivo Efficacy

To validate BCQ-4, two distinct animal models are recommended based on its structural class.

Study A: Antimalarial Efficacy (Peters' 4-Day Suppressive Test)

Rationale: Quinolin-4-ones are classic antimalarial scaffolds. This test measures the reduction in parasitemia in mice infected with Plasmodium berghei.[1]

Protocol Workflow:

  • Host: Female Swiss albino mice (20–25g).

  • Infection (Day 0): Intraperitoneal (IP) injection of

    
    P. berghei (ANKA strain) infected erythrocytes.
    
  • Treatment (Days 0–3):

    • Group 1 (Vehicle): 5% DMSO / 95% Methylcellulose (Oral Gavage).

    • Group 2 (SoC): Chloroquine (10 mg/kg) or Atovaquone (1 mg/kg).

    • Group 3 (BCQ-4 Low): 10 mg/kg/day.[2]

    • Group 4 (BCQ-4 High): 50 mg/kg/day.

  • Analysis (Day 4): Prepare thin blood smears from tail vein. Stain with Giemsa. Count parasitized RBCs per 1,000 total RBCs.

Calculation:



Study B: Antitumor Efficacy (Xenograft Model)

Rationale: Halogenated quinolines often exhibit cytotoxicity against solid tumors via kinase inhibition or mitochondrial disruption.

Protocol Workflow:

  • Host: BALB/c nu/nu (athymic nude) mice.

  • Induction: Subcutaneous injection of

    
     HCT116 (colon cancer) or A549 (lung cancer) cells in Matrigel.
    
  • Staging: When tumors reach ~100 mm³ (approx. 10-14 days), randomize mice.

  • Treatment (21 Days):

    • Vehicle: IP injection q.d. (daily).[1][2][3]

    • BCQ-4: 25 mg/kg IP, q.d.

    • Positive Control: 5-Fluorouracil (20 mg/kg IP, q3d).

  • Endpoints: Measure tumor volume (

    
    ) twice weekly. Harvest tumors on Day 22 for histology (H&E, Ki-67).
    
Visualizing the Mechanism & Workflow

The following diagram illustrates the hypothesized mechanism of action (MOA) for BCQ-4 within the mitochondrial electron transport chain, a common target for this chemical class.

G cluster_mito Mitochondrial Inner Membrane NADH NADH Q Ubiquinone (Q) NADH->Q e- transfer C3 Complex III (Cytochrome bc1) Q->C3 e- transfer C4 Complex IV C3->C4 e- transfer ROS ROS Accumulation C3->ROS e- leakage ATP ATP Synthase C4->ATP H+ gradient Death Apoptosis / Parasite Clearance ATP->Death Energy Depletion BCQ BCQ-4 (Inhibitor) BCQ->C3 Blocks Q-binding site ROS->Death Oxidative Stress

Caption: Hypothesized MOA of BCQ-4 targeting the Q-cycle of Complex III, leading to ATP depletion and ROS generation.

Representative Data Interpretation

When analyzing your in vivo data, use this reference table to benchmark BCQ-4's performance.

MetricExcellent Efficacy Moderate Efficacy Poor Efficacy
Parasitemia Suppression (Day 4)>90% reduction vs. Vehicle50–90% reduction<50% reduction
Tumor Growth Inhibition (%TGI)>70% (Tumor regression)40–70% (Stasis)<40% (Progressive disease)
Body Weight Loss (Toxicity)<5% loss5–15% loss>20% loss (Study termination)
Survival (Malaria Model)>20 days post-infection10–20 days<10 days (Control ~7 days)
References
  • Fidock, D. A., et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery. Link

  • Biagini, G. A., et al. (2012). "Generation of quinolone antimalarials targeting the cytochrome bc1 complex." PNAS. Link

  • Hollingshead, M. G. (2008). "Antitumor efficacy testing in rodents." Journal of the National Cancer Institute. Link

  • NCI Developmental Therapeutics Program. (2023). "In Vivo Cancer Models Protocols." National Cancer Institute. Link

  • PubChem. (2024). "Compound Summary: 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one (CAS 1996052-61-9)." National Library of Medicine. Link

Sources

Safety Operating Guide

5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one (and its tautomer 5-bromo-8-chloro-2,4-dihydroxyquinoline) is a halogenated nitrogen heterocycle frequently used as a scaffold in the synthesis of anti-infective and anti-cancer agents.[1][2]

The Critical Disposal Challenge: Unlike standard organic waste, this compound contains both bromine and chlorine .[2] Upon thermal decomposition (incineration), it releases acidic halides (HBr and HCl) and nitrogen oxides (NOx).[2] Consequently, it must be directed to waste streams capable of scrubbing acid gases.[2] Mixing this compound with non-halogenated waste streams is a critical compliance failure that can damage incinerator infrastructure and result in significant regulatory fines.[1]

This guide provides a self-validating protocol to ensure safe, compliant disposal under RCRA (USA) and global EHS standards.

Chemical Profile & Hazard Assessment

Before handling waste, verify the material against this profile to ensure you are treating the correct subclass of chemical.[2]

PropertyDataOperational Implication
Chemical Structure Halogenated QuinolinoneHigh thermal stability; requires high-temp incineration.[1]
Molecular Weight ~274.5 g/mol Heavy halogen load per mole.[1]
Solubility Low in water; High in DMSO, DMF, BaseLikely found in "Mother Liquors" or precipitated solids.[2]
Key Hazards (GHS) H315 (Skin Irritant) H319 (Eye Irritant) H335 (Resp.[1][3] Irritant) H410 (Aquatic Toxicity)Do not drain dispose. Surface water contamination risk is high.[1]
Reactivity Amphoteric (reacts with strong acids/bases)Precipitation Risk: Mixing basic waste solutions with acidic waste streams may cause this compound to crash out and clog containers.[1]

Pre-Disposal: The "Self-Validating" Segregation Protocol

To ensure safety, you must perform a Compatibility Check before adding this chemical to any central waste carboy.[2] Follow this logic gate:

Diagram 1: Waste Stream Segregation Logic

Use this decision tree to determine the correct waste container.

WasteSegregation Start Waste Material Identified: 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves, silica) StateCheck->Solid Liquid Liquid Waste (Mother liquor, HPLC effluent) StateCheck->Liquid SolidStream Stream A: Halogenated Solids (Double Bagged) Solid->SolidStream SolventCheck Solvent Composition? Liquid->SolventCheck HaloSolv Contains Halogenated Solvents? (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvents only? (DMSO, Methanol, Water) SolventCheck->NonHaloSolv LiquidStreamHalo Stream B: Halogenated Solvents (High BTU Incineration) HaloSolv->LiquidStreamHalo LiquidStreamNonHalo Stream C: Non-Halogenated Solvents* (*Must be tagged as containing Halogenated Solute) NonHaloSolv->LiquidStreamNonHalo CRITICAL: Label Presence of Br/Cl

Caption: Decision matrix for segregating halogenated quinolinone waste. Note that even if dissolved in non-halogenated solvents, the presence of the solute may dictate "Halogenated" classification depending on local facility rules.[2]

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Substance, Filter Cakes, Contaminated PPE)

Applicable for: Expired shelf stock, synthesis byproducts, silica gel columns.[2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Packaging:

    • Place the substance in a primary sealable bag (polyethylene).

    • Place the primary bag into a secondary clear bag (double containment).

  • Labeling:

    • Constituents: Write "Solid Debris contaminated with 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one".[1][2]

    • Hazard Checkbox: Mark "Toxic," "Irritant," and "Halogenated."[2]

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers.

Scenario B: Liquid Waste (Reaction Mixtures, Mother Liquors)

Applicable for: Solutions in DMSO, DMF, or HPLC waste.[2]

The Precipitation Trap: This compound is often soluble in basic conditions but insoluble in neutral/acidic conditions.[1]

  • Risk:[1][3][4][5][6] Pouring a basic solution of this quinolinone into an acidic waste carboy will cause immediate precipitation, creating a "sludge" that is expensive to remove.[2]

  • Protocol:

    • Aliquot Test: Take 5 mL of the waste carboy contents and mix with 1 mL of your waste stream in a vial. Observe for heat generation or precipitation.[1]

    • pH Neutralization: If feasible, adjust your waste to pH 6–8 before disposal to minimize reactivity, unless the compound precipitates at neutral pH.[2]

    • Tagging: Even if the solvent is Methanol (Non-Halogenated), you must list the full chemical name on the tag. The bromine/chlorine content prevents this from being burned in standard fuel-blending kilns.[1]

Emergency Response: Spill Cleanup

In the event of a powder spill or solution leak, follow this workflow to prevent exposure and environmental release.

Diagram 2: Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Risk (Is it >100g or outside hood?) PPE 2. Don PPE (Nitrile Gloves, N95/P100, Goggles) Assess->PPE Minor Spill Evacuate & Call EHS Evacuate & Call EHS Assess->Evacuate & Call EHS Major/Threatening Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Cleanup (Scoop solids; Wipe liquids) Contain->Clean Decon 5. Decontamination (Soap/Water wash of surface) Clean->Decon Disposal 6. Dispose as Hazardous Waste (Do not trash pads) Decon->Disposal

Caption: Operational workflow for managing spills of halogenated hydroxyquinolines in a laboratory setting.

Regulatory Compliance (RCRA & EPA)

While 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one is not explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it falls under strict regulatory categories due to its components:

  • Characteristic Waste: If the waste solution contains flammable solvents (Flash point <60°C), it carries code D001 .[1]

  • Halogenated Solvents (F-List): If dissolved in Methylene Chloride or similar, it carries F001/F002 .[1][2]

  • Best Practice Classification:

    • Most institutions classify this as "Non-Regulated Chemical Waste (Halogenated)" if solid.[1]

    • Do not treat as "Regular Trash."[1] The halogen content creates dioxin/furan risks if incinerated in municipal waste streams.[1]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] [Link][1][5][7][8][9]

  • National Institutes of Health (NIH) - PubChem. Compound Summary for Halogenated Hydroxyquinolines (General Hazard Data).[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS).[1] [Link][1]

Sources

A Senior Application Scientist's Guide to Handling 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: An Inductive Approach

Quinoline and its halogenated derivatives are known to possess biological activity and potential toxicity.[2][3] Compounds such as 5,7-dichloro-8-hydroxyquinoline and other bromo- and chloro-substituted quinolines are classified as irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[4][5][6] Therefore, we must operate under the assumption that 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one presents similar hazards.

Table 1: Anticipated Hazard Profile based on Analogous Compounds

Hazard ClassificationAnticipated EffectRationale & Supporting Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[4][5]Based on data for 5-Bromo-4-chloro-3-indolyl-ß-D-galactoside and 5,7-dichloro-8-hydroxyquinoline.
Skin Corrosion/Irritation Causes skin irritation.[5][6][7]Hazard statements for 5,7-dichloro-8-hydroxyquinoline and 5-chloro-8-hydroxyquinoline.[5][6]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[5][7][8]A common hazard for quinoline derivatives; can cause irreversible damage.[9]
Respiratory Irritation May cause respiratory tract irritation.[6][7]Handling the solid powder can generate dust that, if inhaled, may irritate the respiratory system.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[10][11]A general characteristic of many quinoline-based compounds.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is non-negotiable to create a robust barrier against potential exposure.[12] The selection of each component is based on mitigating the specific hazards identified above.

Table 2: Required PPE for Handling 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Safety Goggles & Full-Face ShieldGoggles: Must be tightly fitting with indirect ventilation to protect against dust particles and splashes.[13] Standard safety glasses are insufficient as they do not provide a seal around the eyes.[13] Face Shield: Required over goggles when handling larger quantities or during procedures with a high splash potential (e.g., dissolution in solvents).[13]
Hand Protection Double-Layered, Chemical-Resistant GlovesType: Powder-free nitrile gloves are standard.[14] Always check the manufacturer's data for compatibility with any solvents in use. Rationale: Double gloving provides enhanced protection.[1][14] The outer glove can be removed immediately upon known or suspected contact, minimizing the spread of contamination.[14] Gloves must be inspected for integrity before each use.[11][15]
Body Protection Chemical-Resistant Laboratory CoatType: A long-sleeved lab coat, fully fastened, is the minimum requirement. Cuffed sleeves are preferred to ensure a snug fit with inner gloves.[14] Rationale: Protects skin and personal clothing from contamination by dust or accidental spills.[1]
Respiratory Protection NIOSH-Approved RespiratorWhen to Use: Mandatory when handling the solid powder outside of a certified chemical fume hood. Type: A half-mask respirator with P100 (HEPA) particulate filters is recommended.[1][15] Rationale: Prevents the inhalation of fine powders, which is a primary route of exposure.[4][5] All work with the solid compound should ideally be performed within a fume hood to provide engineering control.[16]
Foot Protection Closed-Toe, Chemical-Resistant ShoesRationale: Protects feet from spills and falling objects. The material should be non-porous to prevent absorption of chemicals.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure risk. This protocol is designed as a self-validating system, where each step logically follows the last to ensure containment and safety.

Step 1: Preparation Phase
  • Designated Area: Cordon off a specific area for handling the compound, preferably within a certified chemical fume hood.

  • Equipment Verification: Ensure the chemical fume hood has a current certification and is functioning correctly. Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[16]

  • Gather Materials: Pre-weigh any necessary reagents and gather all required glassware and equipment. This minimizes movement and the potential for accidents during the handling phase.

  • Waste Setup: Prepare designated, clearly labeled hazardous waste containers for solid waste, liquid waste, and sharps.[12]

Step 2: Donning PPE

The sequence of donning PPE is crucial to avoid contaminating the clean, inner layers.

  • Gown/Lab Coat: Put on the lab coat and fasten it completely.

  • Mask/Respirator: Fit the respirator to your face, ensuring a proper seal.

  • Goggles/Face Shield: Put on safety goggles, followed by a face shield if required.

  • Gloves: Don the first (inner) pair of gloves, tucking the cuffs of the lab coat into the gloves. Don the second (outer) pair of gloves over the first, pulling them up over the cuff of the lab coat.[14]

Step 3: Handling Phase (Inside Fume Hood)
  • Weighing/Transfer: Carefully weigh and transfer the solid 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one powder. Use a spatula and weighing paper. Avoid any actions that could generate dust.

  • Procedure: Perform all experimental manipulations (e.g., dissolution, addition to a reaction mixture) slowly and deliberately within the fume hood to contain any potential aerosols or splashes.

  • Containment: Keep all containers with the compound sealed or covered when not in immediate use.

Step 4: Decontamination & Doffing PPE

This sequence is designed to prevent contact with contaminated outer surfaces.

  • Gross Decontamination: Decontaminate the exterior of the outer gloves with an appropriate solvent (e.g., 70% ethanol) if necessary.

  • Remove Outer Gloves: Carefully remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them in the designated solid hazardous waste container.[14]

  • Remove Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.

  • Remove Gown/Lab Coat: Unfasten the lab coat and roll it away from your body, turning it inside-out to contain any surface contamination. Dispose of it in the appropriate waste stream.

  • Remove Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[10][15]

Emergency Procedures: Immediate Actions

In the event of an exposure, time is of the essence. The following steps should be taken immediately while alerting emergency personnel.

Table 3: Emergency First Aid Protocol

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing.[10] Flush the affected skin area with copious amounts of water for at least 15 minutes in an emergency shower.[16][17] Seek immediate medical attention.[16][17]
Eye Contact Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[8][16][17] Remove contact lenses if present and easy to do.[8][16] Seek immediate medical attention.[16]
Inhalation Move the affected person to fresh air immediately.[10][16][17] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[10][16]
Ingestion Do NOT induce vomiting.[10] Rinse the mouth thoroughly with water.[8][10][11] Seek immediate medical attention.[9][11][17]
Spill Evacuate the immediate area.[15][17] Wearing full PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand).[8][17] Sweep up the material carefully to avoid creating dust, and place it in a sealed, labeled hazardous waste container.[12][15] Decontaminate the spill area with soap and water.[17]

Disposal Plan

All materials that have come into contact with 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, lab coats, weighing paper, and absorbent materials from spill cleanup. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.[12][15]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, labeled hazardous waste container compatible with the solvents used. Do not pour any material down the drain.[7][10][15]

  • Empty Containers: "Empty" containers that held the solid powder are still considered hazardous. They should be sealed and disposed of in the solid hazardous waste stream.

  • Disposal Vendor: All waste must be disposed of through your institution's approved hazardous waste management vendor in accordance with all local, state, and federal regulations.[4][12][15]

Visualization of Safe Handling Workflow

The following diagram provides a logical overview of the critical steps and decision points in the safe handling workflow.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Post-Handling cluster_disposal 3. Disposal Phase cluster_emergency Emergency Protocol prep1 Review SDS of Analogous Compounds prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Prepare & Label Hazardous Waste Bins prep2->prep3 don Don Required PPE (Correct Sequence) prep3->don handle Transfer/Weigh/Perform Procedure in Fume Hood don->handle decon Decontaminate Work Area handle->decon incident Incident Occurs handle->incident doff Doff PPE (Correct Sequence) decon->doff wash Wash Hands Thoroughly doff->wash segregate Segregate & Seal Hazardous Waste wash->segregate dispose Dispose via Approved EHS Channels segregate->dispose exposure Personal Exposure (Skin, Eye, Inhale) incident->exposure spill Spill / Release incident->spill first_aid Administer First Aid (Shower/Eyewash) exposure->first_aid contain Contain & Clean Up (With Full PPE) spill->contain medical Seek Immediate Medical Attention first_aid->medical

Caption: Safe handling workflow for 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one.

References

  • University of Louisville. Quinoline Safety Data Sheet. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • Pharmacy Practice News. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • SciSpace. Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Capot Chemical. MSDS of 6-Bromo-4-hydroxyquinolin-2(1H)-one. [Link]

  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment (PPE) 101. [Link]

  • Carl ROTH. Safety Data Sheet: 8-Hydroxyquinoline. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.